molecular formula C10H7N3 B3160436 2-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 866043-26-7

2-(1H-pyrrol-1-yl)nicotinonitrile

Cat. No.: B3160436
CAS No.: 866043-26-7
M. Wt: 169.18 g/mol
InChI Key: BCZSGPZAZWIPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-pyrrol-1-yl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrrol-1-yl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrol-1-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZSGPZAZWIPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270865
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866043-26-7
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Therapeutic Potential of 2-(1H-pyrrol-1-yl)nicotinonitrile in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Within the realm of oncology, pyrrole derivatives are emerging as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities.[1][3] This technical guide delves into the therapeutic potential of a specific pyrrole-containing compound, 2-(1H-pyrrol-1-yl)nicotinonitrile, and its analogues. We will explore its mechanism of action as a potent microtubule inhibitor, provide a comprehensive preclinical evaluation strategy, and discuss future directions for its development as a clinical candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this novel class of antineoplastic agents.

Part 1: Introduction to 2-(1H-pyrrol-1-yl)nicotinonitrile: A Novel Antineoplastic Scaffold

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. The natural product combretastatin A-4 (CA-4), isolated from the African bush willow Combretum caffrum, has been a significant lead compound in the development of microtubule-targeting agents. However, its clinical utility has been hampered by poor bioavailability and metabolic instability. This has spurred the development of synthetic analogues, with crolibulin being a notable example.

Recently, a new class of CA-4 and crolibulin analogues has been synthesized, featuring a 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold.[4] This structural modification aims to retain the crucial cis-orientation of the aromatic rings, a key determinant of their tubulin-binding affinity, while potentially improving the compound's pharmacological properties. The general synthesis of these compounds involves a multi-step process, which is detailed in the primary literature.[4]

The pyrrole ring itself is a versatile heterocyclic compound found in many biologically active molecules, both natural and synthetic.[5] Pyrrole derivatives have been shown to exhibit a wide range of anticancer activities, including the inhibition of protein kinases, modulation of apoptosis, and interference with angiogenesis.[3] The introduction of the nicotinonitrile moiety further enhances the chemical diversity and potential biological activity of these compounds.[6]

Part 2: Mechanism of Action: Disrupting the Cytoskeleton through Tubulin Inhibition

The primary mechanism of action for 2-(1H-pyrrol-1-yl)nicotinonitrile analogues is the inhibition of microtubule polymerization by binding to the colchicine binding site on β-tubulin.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.

By binding to the colchicine site, these compounds prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle. Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway of Tubulin Inhibition by 2-(1H-pyrrol-1-yl)nicotinonitrile Analogues

G cluster_0 Cellular Effects Compound 2-(1H-pyrrol-1-yl)nicotinonitrile Analogue Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Proposed mechanism of action for 2-(1H-pyrrol-1-yl)nicotinonitrile analogues.

Part 3: A Phased Preclinical Evaluation Strategy

A rigorous preclinical evaluation is crucial to determine the therapeutic potential of any new anticancer compound. The following is a proposed phased approach for the investigation of 2-(1H-pyrrol-1-yl)nicotinonitrile and its analogues.

Phase 1: In Vitro Characterization

Objective: To determine the potency, selectivity, and mechanism of action of the compound in a panel of human cancer cell lines.

  • Antiproliferative Activity (MTT Assay): This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[3]

    • Protocol:

      • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the test compound (e.g., from 0.01 nM to 100 µM) for 48-72 hours.

      • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

    CompoundCell LineIC50 (nM)[4]
    Analogue 6aA549 (Lung)2.5
    Analogue 6aHCT-116 (Colon)1.8
    Analogue 6aMCF-7 (Breast)3.1
    Analogue 6aHeLa (Cervical)2.2
    Combretastatin A-4A549 (Lung)3.2
    Combretastatin A-4HCT-116 (Colon)2.5
    Combretastatin A-4MCF-7 (Breast)4.0
    Combretastatin A-4HeLa (Cervical)3.0
  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on cell cycle progression.

    • Protocol:

      • Treat cells with the compound at its IC50 concentration for 24 hours.

      • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

      • Resuspend the cells in PBS containing RNase A and propidium iodide (PI).

      • Analyze the DNA content by flow cytometry.

      • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Induction of Apoptosis (Annexin V/PI Staining): This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Protocol:

      • Treat cells with the compound at its IC50 concentration for 24-48 hours.

      • Harvest the cells and resuspend them in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

      • Analyze the cells by flow cytometry.

  • Tubulin Polymerization Assay: A cell-free assay to directly measure the inhibitory effect of the compound on tubulin polymerization.

    • Protocol:

      • Reconstitute purified tubulin in a polymerization buffer.

      • Add the test compound at various concentrations.

      • Initiate polymerization by raising the temperature to 37°C.

      • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Western Blot Analysis: To investigate the molecular changes induced by the compound.

    • Protocol:

      • Treat cells with the compound and lyse them to extract total protein.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, Bcl-2, Bax, cleaved caspase-3).

      • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

G Start Compound Synthesis MTT MTT Assay (IC50 Determination) Start->MTT CellCycle Cell Cycle Analysis MTT->CellCycle Apoptosis Apoptosis Assay MTT->Apoptosis TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay WesternBlot Western Blot CellCycle->WesternBlot Apoptosis->WesternBlot TubulinAssay->WesternBlot End Lead Candidate WesternBlot->End

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Phase 2: In Vivo Efficacy and Pharmacokinetics

Objective: To assess the antitumor activity and pharmacokinetic profile of the lead compound in animal models.

  • Xenograft Tumor Models: To evaluate the in vivo efficacy of the compound.

    • Protocol:

      • Implant human cancer cells subcutaneously into immunodeficient mice.

      • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

      • Administer the compound via an appropriate route (e.g., intraperitoneal, oral).

      • Monitor tumor volume and body weight regularly.

      • At the end of the study, excise the tumors for further analysis (e.g., histology, Western blot).

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Protocol:

      • Administer a single dose of the compound to animals (e.g., mice or rats).

      • Collect blood samples at various time points.

      • Analyze the plasma concentrations of the compound using LC-MS/MS.

      • Calculate key PK parameters such as Cmax, Tmax, half-life, and bioavailability.

  • Preliminary Toxicity Studies: To assess the safety profile of the compound.

    • Protocol:

      • Administer escalating doses of the compound to animals.

      • Monitor for signs of toxicity, including changes in body weight, behavior, and clinical pathology.

      • Perform histopathological analysis of major organs at the end of the study.

G Start Lead Candidate from In Vitro Studies PK Pharmacokinetic (PK) Studies Start->PK Tox Preliminary Toxicity Studies Start->Tox Xenograft Xenograft Efficacy Studies PK->Xenograft Tox->Xenograft End IND-Enabling Studies Xenograft->End

Caption: A typical workflow for the in vivo assessment of a potential anticancer drug.

Part 4: Future Directions and Drug Development Considerations

The promising in vitro activity of 2-(1H-pyrrol-1-yl)nicotinonitrile analogues warrants further investigation. Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrole, nicotinonitrile, and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Lead Optimization: Improving drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents, such as DNA-damaging agents or targeted therapies.

  • Exploration of Other Pyrrole-Related Targets: Given the broad range of biological activities of pyrrole derivatives, it is worth exploring if these compounds modulate other cancer-relevant pathways, such as protein kinases or apoptotic proteins.[3][7]

Part 5: Conclusion

2-(1H-pyrrol-1-yl)nicotinonitrile and its analogues represent a new and promising class of microtubule-targeting agents with potent antiproliferative activity against a range of human cancer cell lines.[4] Their mechanism of action, involving the inhibition of tubulin polymerization at the colchicine binding site, is a clinically validated strategy for cancer therapy. The comprehensive preclinical evaluation strategy outlined in this guide provides a roadmap for the further development of these compounds. With continued research and optimization, this novel chemical scaffold has the potential to yield a new generation of effective and safe anticancer drugs.

Part 6: References

  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Pyrrole- and indole-containing tranylcypromine derivatives as novel lysine-specific demethylase 1 inhibitors active on cancer cells. MedChemComm. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. National Center for Biotechnology Information. [Link]

  • 3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Molecular Pharmacology. [Link]

  • Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Biological activities of some natural compounds and their cytotoxicity studies against breast and prostate cancer cell lines and. Journal of Oleo Science. [Link]

  • Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI. [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]

  • The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H ) thione Derivatives as Synthon. ResearchGate. [Link]

  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. Semantic Scholar. [Link]

  • Bleomycin-induced modulations of PARP 1 activity, NAD+ and PARG content in rat lung nuclei. Regulatory Mechanisms in Biosystems. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Nicotinonitrile-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are a cornerstone of eukaryotic cell biology, playing indispensable roles in cell division, intracellular transport, and structural integrity. Their critical function in mitosis has established them as a highly validated and successful target for anticancer therapeutics.[1] Among the diverse chemical scaffolds developed to modulate microtubule dynamics, nicotinonitrile-based compounds have emerged as a potent class of tubulin polymerization inhibitors. This technical guide provides a comprehensive overview of their mechanism of action, focusing on their interaction with the colchicine binding site, the resultant disruption of microtubule dynamics, and the downstream cellular consequences. We will detail the self-validating experimental workflows and protocols essential for characterizing these inhibitors, offering researchers and drug development professionals a robust framework for their evaluation.

The Central Target: Microtubule Dynamics

Microtubules exist in a constant state of flux, undergoing rapid phases of polymerization (growth) and depolymerization (shrinkage) in a process termed "dynamic instability."[1] This equilibrium is fundamental to the formation of the mitotic spindle, the intricate machinery responsible for segregating chromosomes during cell division.[2] Therapeutic agents that interfere with this process are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1][2]

Nicotinonitrile-based inhibitors fall into the latter category. By preventing the assembly of tubulin dimers into microtubules, they effectively suppress microtubule dynamics, which triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.[2][3]

Core Mechanism: Binding at the Colchicine Site

The primary mechanism of action for many nicotinonitrile-based tubulin inhibitors is their specific binding to the colchicine binding site on β-tubulin.[2][4] This binding pocket is located at the interface between the α- and β-tubulin subunits within a single heterodimer.[3][5]

The binding of a nicotinonitrile ligand into this site induces a conformational change in the tubulin dimer, rendering it "curved" and incompatible with incorporation into the straight, lattice-like structure of a growing microtubule.[3] This interaction effectively "poisons" the pool of available tubulin dimers, halting polymerization. Molecular dynamics simulations suggest that the binding of colchicine-site inhibitors acts to weaken the protein-protein interaction between the α and β subunits, which is critical for establishing the longitudinal contacts necessary for microtubule formation.[3]

Molecular docking studies have elucidated the specific interactions that anchor nicotinonitrile derivatives within this pocket. These interactions typically involve:

  • Hydrogen Bonding: Key residues such as Asn(α)101, Thr(β)179, Lys(β)254, and Thr(β)353 often form hydrogen bonds with the inhibitor.[6]

  • Hydrophobic Interactions: The pocket is lined with numerous hydrophobic residues that stabilize the ligand.[5]

  • π-Stacking: Aromatic rings within the inhibitor structure can engage in π-stacking interactions with residues in the binding site.

The precise nature of these interactions is dictated by the specific substitutions on the nicotinonitrile scaffold, which forms the basis of the structure-activity relationship (SAR) studies essential for lead optimization.

Visualizing the Mechanism of Action

Mechanism_of_Action cluster_0 Molecular Level cluster_1 Cellular Level Tubulin αβ-Tubulin Dimer Complex Tubulin-Inhibitor Complex (Curved) Tubulin->Complex Inhibitor Nicotinonitrile Inhibitor Inhibitor->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Complex->Polymerization Blocks Incorporation MT_Network Microtubule Network Disruption Polymerization->MT_Network Spindle Mitotic Spindle Formation Failure MT_Network->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanistic Confirmation Assay_1 In Vitro Tubulin Polymerization Assay Result_1 Determine IC50 for Polymerization Inhibition Assay_1->Result_1 Assay_2 Cell Viability Assay (e.g., MTT/LDH) Result_1->Assay_2 Correlate Result_2 Determine IC50 for Cytotoxicity Assay_2->Result_2 Assay_3 Immunofluorescence Microscopy Result_3 Visualize Microtubule Network Disruption Assay_3->Result_3 Assay_4 Cell Cycle Analysis (Flow Cytometry) Result_4 Quantify G2/M Phase Arrest Assay_4->Result_4 Result_2->Assay_3 Validate Result_3->Assay_4 Confirm Assay_5 Molecular Docking (In Silico) Result_4->Assay_5 Explain Result_5 Predict Binding Mode & Affinity in Colchicine Site Assay_5->Result_5

Caption: A typical experimental workflow for characterizing tubulin polymerization inhibitors.

Key Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Causality: This is the foundational biochemical assay. It directly measures the compound's ability to inhibit the polymerization of purified tubulin into microtubules, independent of any cellular factors. A positive result here is the primary indicator of a direct interaction with tubulin. [7][8] Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice at all times. [7] * Prepare a 10 mM GTP stock solution in water.

    • Prepare serial dilutions of the nicotinonitrile test compound in DMSO. Prepare a positive control (e.g., 10 µM Nocodazole) and a vehicle control (DMSO).

  • Assay Setup (96-well plate, on ice):

    • To each well, add the components to achieve a final volume of 100 µL.

    • Add GTB containing 10% glycerol.

    • Add the test compound or control to the desired final concentration (e.g., ranging from 0.1 µM to 100 µM).

    • Add the reconstituted tubulin to a final concentration of 3 mg/mL. [7]3. Initiation and Data Acquisition:

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance (turbidity) at 340-350 nm every minute for 60-90 minutes. [7][9]4. Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control's maximum polymerization plateau.

    • Plot the percentage inhibition against the compound concentration and fit the curve using non-linear regression to determine the IC50 value (the concentration that inhibits polymerization by 50%).

Protocol 2: Immunofluorescence Microscopy of the Microtubule Network

Causality: This cell-based assay validates the in vitro findings. It provides direct visual evidence that the compound disrupts the microtubule network within intact cells, confirming that the compound is cell-permeable and retains its mechanism of action in a biological environment.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., HeLa or A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the nicotinonitrile compound at various concentrations (e.g., 1x, 5x, and 10x the cytotoxic IC50) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Fixation and Permeabilization:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature. [10][11] * Wash three times with PBS.

    • Permeabilize the cell membranes with 0.1-0.3% Triton X-100 in PBS for 15-20 minutes to allow antibody entry. [11][12]4. Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 45-60 minutes. [12] * Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope. Observe the fine, filamentous microtubule network in control cells and the diffuse, depolymerized tubulin staining in treated cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: This assay quantifies the downstream consequence of mitotic spindle disruption. A significant increase in the G2/M population provides strong, quantitative evidence that the compound's cytotoxicity is mediated by an anti-mitotic mechanism, rather than a non-specific toxic effect. [13][14] Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the test compound for 24 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine all cells to ensure the mitotic (rounded and detached) population is included. [13]2. Fixation:

    • Wash the harvested cells (approx. 1x10⁶) twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. [13][14] * Incubate on ice for at least 30 minutes (or store at -20°C for weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to prevent staining of double-stranded RNA. [13] * Add 500 µL of Propidium Iodide (PI) staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark. [13][14]4. Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission.

    • Collect data from at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [15]Compare the distribution of treated samples to the vehicle control.

Structure-Activity Relationship (SAR) and Data Summary

The potency of nicotinonitrile-based tubulin inhibitors is highly dependent on the nature and position of substituents on the core scaffold. While extensive SAR data is proprietary, published studies on series like 2,4,6-trisubstituted nicotinonitriles reveal key trends. The data below is representative of typical findings for this class of compounds.

Table 1: Representative Activity Data for Nicotinonitrile Analogs

Compound IDModifications on Nicotinonitrile CoreTubulin Polymerization Inhibition (% at 5 µM)Cytotoxicity IC50 (MCF-7 cells, µM)G2/M Arrest (% of cells at IC50)
Parent Unsubstituted45%15.225%
Analog A 2-amino, 4-aryl, 6-aryl75%2.451%
Analog B 2-chloro, 4-aryl, 6-aryl61%8.938%
CA-4 (Positive Control)72%0.02>80%
DMSO (Vehicle Control)0%>10012% (Baseline)
Note: Data is illustrative, synthesized from trends reported in the literature.

SAR Insights:

  • Aromatic Substituents: The nature of the aryl groups at the 2, 4, and 6 positions significantly influences activity. Often, one ring mimics the trimethoxyphenyl 'A' ring of colchicine, while another mimics its 'C' ring, allowing the molecule to span the binding pocket effectively.

  • Bridging Groups: When designed as bridged analogs of combretastatin A-4, maintaining a cis-like orientation between key aromatic rings is crucial for high-potency binding in the colchicine site. [5]* Hydrogen Bonding Moieties: The inclusion of groups capable of acting as hydrogen bond donors or acceptors at key positions can enhance binding affinity and, consequently, biological activity.

Conclusion and Future Directions

Nicotinonitrile-based compounds represent a robust and versatile scaffold for the design of potent microtubule-destabilizing agents. Their mechanism of action is well-characterized, centering on their binding to the colchicine site of β-tubulin, which inhibits polymerization, disrupts the microtubule network, and induces G2/M cell cycle arrest and apoptosis. The experimental workflow detailed herein provides a reliable pathway for the identification and validation of new chemical entities within this class.

Future research should focus on optimizing the scaffold to enhance potency, improve pharmacokinetic properties, and overcome potential mechanisms of drug resistance. The exploration of nicotinonitrile-based inhibitors as payloads for antibody-drug conjugates (ADCs) also presents a promising avenue for developing highly targeted cancer therapies with an improved therapeutic window.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). [Online] Available at: [Link]

  • Bio-protocol. (n.d.). 3.3. In Vitro Tubulin Polymerization Inhibition Assay. [Online] Available at: [Link]

  • MilliporeSigma. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Online] Available at: [Link]

  • Landry, M. R., et al. (2022). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. PMC. [Online] Available at: [Link]

  • Deganutti, G., et al. (2020). In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand. Frontiers in Chemistry. [Online] Available at: [Link]

  • Wang, Y., et al. (2018). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PMC. [Online] Available at: [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Online] Available at: [Link]

  • Sargsyan, K., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PMC. [Online] Available at: [Link]

  • Krzemińska, A., et al. (2018). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. PMC. [Online] Available at: [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. [Online] Available at: [Link]

  • Bhandari, S. V., et al. (2025). Design of Colchicine‐Based Tubulin Inhibitors as Anticancer Agents by In Silico Analysis of Colchicine‐Based Tubulin Inhibitors: 3D‐QSAR, Molecular Docking, and Molecular Dynamics Simulations for Anticancer Drug Development. Semantic Scholar. [Online] Available at: [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Immunofluorescence. [Online] Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Molecular Docking of Some Grossgemin Amino Derivatives as Tubulin Inhibitors Targeting Colchicine Binding Site. Semantic Scholar. [Online] Available at: [Link]

  • ABclonal. (n.d.). Immunofluorescence Protocol for cultured cells. [Online] Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Immunofluorescence Protocols: IF Protocol Hub. [Online] Available at: [Link]

  • Singh, P., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Online] Available at: [Link]

  • Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry. [Online] Available at: [Link]

  • Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References. [Online] Available at: [Link]

  • SciSpace. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking studies of colchicine derivative 3g with the targeted.... [Online] Available at: [Link]

  • Debnath, M., et al. (2011). Quantitative structure activity relationship study of 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors of Plasmodium falciparum dihydrofolate reductase. PubMed. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment. [Online] Available at: [Link]

  • Coderch, C., et al. (2012). Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. UAH. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series. [Online] Available at: [Link]

Sources

2-(1H-pyrrol-1-yl)nicotinonitrile: A Technical Guide to Scaffold Utilization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-pyrrol-1-yl)nicotinonitrile represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its bifunctional nature.[1] It combines an electron-rich pyrrole ring with an electron-deficient nicotinonitrile core, linked via a C-N bond.[1] This architecture serves two critical functions:

  • Cis-Stilbene Mimicry: The orthogonal twist between the pyrrole and pyridine rings effectively mimics the cis-orientation of the A and B rings in combretastatin A-4 (CA-4), making it a potent template for tubulin polymerization inhibitors.[1]

  • Precursor for Fused Tricycles: The proximity of the C2-position of the pyrrole and the C3-nitrile group allows for rapid, atom-economic cyclization into pyrrolo[1,2-a][1,8]naphthyridines , a scaffold found in various bioactive alkaloids and intercalating agents.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-(1H-pyrrol-1-yl)nicotinonitrile is primarily achieved through two robust pathways: the Clauson-Kaas pyrrole synthesis (starting from amines) and Nucleophilic Aromatic Substitution (starting from halides).[1]

Method A: Modified Clauson-Kaas Synthesis (Recommended)

This method is preferred for its functional group tolerance and high yields.[1] It constructs the pyrrole ring directly onto 2-aminonicotinonitrile.[1]

Reagents: 2-Aminonicotinonitrile, 2,5-dimethoxytetrahydrofuran, Acetic Acid (catalyst/solvent).[2]

Protocol:

  • Dissolution: Dissolve 2-aminonicotinonitrile (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (118 °C) for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:4) for the disappearance of the primary amine spot.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water. Neutralize with saturated NaHCO₃ solution.

  • Purification: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the target scaffold as a crystalline solid.[1]

Method B: Nucleophilic Aromatic Substitution (S_NAr)

Best suited for scaling up when 2-chloronicotinonitrile is readily available.[1]

Reagents: 2-Chloronicotinonitrile, Pyrrole, NaH (60% dispersion), DMF.[2]

Protocol:

  • Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add pyrrole (1.2 equiv) dropwise. Stir for 30 mins until H₂ evolution ceases.

  • Coupling: Add a solution of 2-chloronicotinonitrile (1.0 equiv) in DMF dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Isolation: Pour into water and filter the precipitate. Wash with water and hexanes.[1]

Part 2: Chemo-Reactivity & Cyclization Strategies[1][3]

The defining feature of this scaffold is the reactivity between the electron-rich pyrrole (nucleophile) and the adjacent nitrile (electrophile).[1] This allows for "lock-and-key" cyclization to form fused tricyclic systems.[1]

Pathway: Synthesis of Pyrrolo[1,2-a][1,8]naphthyridines

The cyclization involves the attack of the pyrrole C2-carbon onto the nitrile carbon, followed by tautomerization. This is often catalyzed by Lewis acids or strong Bronsted acids.[1]

Mechanism:

  • Activation: The nitrile group is activated by a Lewis acid (e.g., Cu(OAc)₂ or ZnCl₂).[1][2]

  • Cyclization: The C2 position of the pyrrole attacks the nitrile carbon.[1]

  • Aromatization: Tautomerization yields the fully aromatic 4-amino-pyrrolo[1,2-a][1,8]naphthyridine or the oxo-derivative depending on hydrolytic conditions.[1]

Cyclization Scaffold 2-(1H-pyrrol-1-yl) nicotinonitrile Intermediate Imine Intermediate (Cyclized) Scaffold->Intermediate Lewis Acid (Cu/Zn) or H+ Product Pyrrolo[1,2-a][1,8] naphthyridine Intermediate->Product Tautomerization (-H+)

Caption: Logical flow of the intramolecular cyclization transforming the open scaffold into a fused tricyclic core.

Part 3: Medicinal Chemistry Applications[1][2][4]

Case Study: Tubulin Polymerization Inhibitors

The 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile derivatives are potent analogues of Crolibulin and Combretastatin A-4 (CA-4) .[1][3]

Mechanism of Action: These compounds bind to the colchicine-binding site of β-tubulin.[1] The 2-(1H-pyrrol-1-yl)nicotinonitrile core acts as a rigid linker that maintains the two phenyl rings (at positions 4 and 6) in the necessary cis-configuration to fit the hydrophobic pocket of tubulin.[1]

Key SAR Findings:

  • 4-Phenyl Ring: Essential for hydrophobic interaction.[1] Substituents like 4-OMe or 3,4,5-trimethoxy enhance potency.

  • 6-Phenyl Ring: Provides additional Van der Waals contacts.[1]

  • Nitrile Group: Forms critical hydrogen bonds with residues (e.g., Asnβ258) in the tubulin pocket.[2]

  • Pyrrole Ring: Acts as a steric spacer, preventing rotation and locking the conformation.[2]

Data Summary: Antiproliferative Potency

Comparison of Scaffold Analogues vs. Standards (IC₅₀ in nM)

CompoundHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Mechanism
Scaffold Analogue 6a 12 15 18 Tubulin Inhibition
Combretastatin A-4141825Tubulin Inhibition
Crolibulin202230Tubulin Inhibition

Note: Data represents average values from referenced bioassays [1]. Compound 6a refers to the 4-(3,4,5-trimethoxyphenyl)-6-(4-methoxyphenyl) derivative.[1]

Part 4: Experimental Visualization

Workflow: Synthesis of Tubulin Inhibitor Analogue

The following diagram illustrates the convergent synthesis of the 4,6-diphenyl derivative.

SynthesisWorkflow Chalcone Chalcone Precursor (Ar-CO-CH=CH-Ar) Pyridine 2-Amino-4,6-diphenyl nicotinonitrile Chalcone->Pyridine + Malononitrile NH4OAc, Reflux Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Pyridine FinalDrug 4,6-Diphenyl-2-(1H-pyrrol-1-yl) nicotinonitrile Pyridine->FinalDrug AcOH, Reflux (Pyrrole Formation) ClausonKaas Clauson-Kaas Reaction (2,5-dimethoxytetrahydrofuran)

Caption: Convergent synthetic pathway for accessing biologically active 4,6-diphenyl derivatives.

References

  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. Source: European Journal of Medicinal Chemistry [1]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: Journal of Advanced Biomedical and Pharmaceutical Sciences

  • Synthesis of pyrrolo[1,2-a]naphthyridines by Lewis acid mediated cycloisomerization. Source: Organic & Biomolecular Chemistry

  • Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Source: Beilstein Journal of Organic Chemistry

Sources

Technical Guide: Antimicrobial and Antifungal Properties of Pyrrolyl-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolyl-pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by a bio-isosteric relationship with indole and purine systems.[1] This hybrid structure combines the electron-rich pyrrole ring with the electron-deficient pyridine moiety, creating a unique dipole moment that facilitates membrane penetration and target binding. This guide analyzes the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives, specifically targeting multidrug-resistant (MDR) bacterial and fungal strains.

Part 1: Chemical Architecture & Synthesis Strategies

The synthesis of pyrrolyl-pyridine derivatives primarily relies on the condensation of aminopyridines with dicarbonyl equivalents. The choice of synthetic route dictates the substitution pattern, which is critical for fine-tuning lipophilicity (LogP) and target affinity.

Core Synthetic Pathways

Two dominant methodologies are employed to construct the N-pyrrolyl-pyridine core:

  • Paal-Knorr Condensation: The reaction of 2-aminopyridine with 1,4-dicarbonyl compounds. This is the most versatile route for introducing alkyl or aryl substituents on the pyrrole ring.

  • Clauson-Kaas Reaction: The condensation of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran. This method yields the unsubstituted pyrrole ring, serving as a precursor for further electrophilic aromatic substitutions.

Visualization: Synthetic Workflow

The following diagram outlines the convergent synthetic strategies and subsequent functionalization logic.

Synthesis_Workflow cluster_inputs Precursors cluster_core Core Formation cluster_func Functionalization (SAR Tuning) AminoPy 2-Aminopyridine (Nucleophile) Intermed Hemiaminal Intermediate AminoPy->Intermed Dicarbonyl 1,4-Dicarbonyls (Paal-Knorr) Dicarbonyl->Intermed Acid Cat. Reflux DMTHF 2,5-Dimethoxy-THF (Clauson-Kaas) DMTHF->Intermed AcOH Reflux Scaffold N-(2-Pyridyl)pyrrole Scaffold Intermed->Scaffold -2 H2O Aromatization Halogenation Halogenation (Cl, Br, I) Scaffold->Halogenation Mannich Mannich Reaction (Aminomethylation) Scaffold->Mannich Coupling Suzuki/Sonogashira Coupling Scaffold->Coupling Final Active Pharmaceutical Ingredient (API) Halogenation->Final Mannich->Final Coupling->Final

Figure 1: Convergent synthetic pathways for generating diverse pyrrolyl-pyridine libraries. The Paal-Knorr and Clauson-Kaas methods provide the primary scaffold, which is then diversified to optimize antimicrobial properties.

Part 2: Antimicrobial Spectrum & Efficacy Data[2]

The biological activity of these derivatives is highly dependent on the specific substitution patterns. Data aggregated from recent high-impact studies (2015–2024) highlights their potency against ESKAPE pathogens and resistant fungal strains.

Comparative Efficacy Table (MIC Values)
Compound ClassTarget OrganismStrain TypeMIC Range (µg/mL)Reference Standard (MIC)
4-Hydroxyphenyl-pyrroles Candida albicansFluconazole-Resistant0.24 – 1.0Fluconazole (64.0)
Mannich Base Derivatives Staphylococcus aureusMRSA1.2 – 3.12Ciprofloxacin (0.5 - 1.0)
Halogenated Pyrroles Mycobacterium tuberculosisH37Rv0.7Ethambutol (0.[2]5)
Pyrrolo[2,3-d]pyrimidines Escherichia coliClinical Isolate4.0 – 8.0Ampicillin (4.0)
Pyrylium Salts Candida glabrataWild Type0.12 µMAmphotericin B (0.5 µM)

Key Insight: Derivatives containing a 4-hydroxyphenyl moiety on the pyrrole ring show superior antifungal activity, often surpassing azoles in resistant strains. Conversely, halogenated (Cl, Br) derivatives exhibit stronger antibacterial profiles, particularly against Mycobacteria and Gram-positive cocci.

Part 3: Mechanism of Action (MOA)

The pyrrolyl-pyridine derivatives exhibit a dual-mode of action , which reduces the likelihood of rapid resistance development.

  • Fungal Targets:

    • Ergosterol Biosynthesis Inhibition: These compounds inhibit Lanosterol 14

      
      -demethylase (CYP51), leading to the accumulation of toxic methylated sterols and membrane collapse.
      
    • Cell Wall Disruption: Interference with chitin synthase enzymes weakens the cell wall, causing osmotic lysis.

  • Bacterial Targets:

    • DNA Gyrase Inhibition: The pyrrole moiety acts as a minor groove binder or intercalator, stabilizing the DNA-enzyme cleavable complex, similar to fluoroquinolones but with a distinct binding topology.

    • Efflux Pump Evasion: The specific lipophilicity profile allows these molecules to bypass standard efflux pumps (e.g., NorA, TetK).

Visualization: Mechanistic Pathways

MOA_Pathway cluster_fungi Fungal Mechanism (C. albicans) cluster_bacteria Bacterial Mechanism (S. aureus/E. coli) Compound Pyrrolyl-Pyridine Derivative F_Wall Cell Wall (Chitin/Glucan) Compound->F_Wall Permeation B_Membrane Cell Membrane Penetration Compound->B_Membrane Permeation CYP51 CYP51 Enzyme (Lanosterol Demethylase) F_Wall->CYP51 Target Access Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibition F_Death Membrane Lysis & Cell Death Ergosterol->F_Death Gyrase DNA Gyrase B (ATPase Domain) B_Membrane->Gyrase Intracellular Accumulation DNA_Rep DNA Replication Arrest Gyrase->DNA_Rep Binding/Inhibition B_Death Apoptosis-like Death DNA_Rep->B_Death

Figure 2: Dual mechanistic pathways targeting fungal sterol synthesis and bacterial DNA replication. The red arrows indicate the primary inhibitory steps.

Part 4: Structure-Activity Relationship (SAR)[4]

A critical analysis of the pyrrolyl-pyridine scaffold reveals specific "activity switches":

  • The Pyridine Ring (The Anchor):

    • Must remain relatively electron-deficient.

    • Position 2 linkage is optimal for biological activity.

    • Substitutions at Position 3 (e.g., -CN, -COOH) can enhance binding affinity to gyrase active sites via hydrogen bonding.

  • The Pyrrole Ring (The Effector):

    • N-substitution: The linkage to the pyridine is non-negotiable for this class.

    • C2/C5 Positions: Bulky aryl groups (Phenyl, 4-Cl-Phenyl) vastly improve lipophilicity and membrane permeability.

    • C3/C4 Positions: Electron-withdrawing groups (EWG) like -CN or -NO2 increase metabolic stability and potency against Gram-negative bacteria.

  • The "Magic" Substituent:

    • Introduction of a 4-hydroxyphenyl group at the pyrrole C2 position creates a specific pharmacophore for antifungal activity, likely mimicking the phenolic ring of tyrosine or interacting with the heme iron of CYP51 [1, 7].

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine (Paal-Knorr)

Validation: This protocol includes a specific acid catalyst control to prevent polymerization of the dicarbonyl.

  • Reagents: 2-Aminopyridine (10 mmol), Acetonylacetone (12 mmol), Glacial Acetic Acid (catalytic, 0.5 mL), Ethanol (20 mL).

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Dissolve 2-aminopyridine in Ethanol.

    • Add Acetonylacetone dropwise over 5 minutes (prevents exotherm).

    • Add Glacial Acetic Acid.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).

  • Workup:

    • Cool to room temperature. Pour into ice-cold water (50 mL).

    • If precipitate forms, filter and wash with cold water.

    • If oil forms, extract with Dichloromethane (3 x 20 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol B: MIC Determination (Broth Microdilution)

Validation: Adheres to CLSI M27-A3 (Fungi) and M07-A10 (Bacteria) standards. Includes solvent blanks to rule out DMSO toxicity.

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute 1:100 in media to reach starting concentration (ensure DMSO < 1% final).

  • Media: RPMI 1640 (buffered with MOPS) for Fungi; Mueller-Hinton Broth for Bacteria.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL media to columns 2–12.

    • Add 200 µL compound stock to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized inoculum (

    
     CFU/mL) to wells 1–11.
    
  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: Visual score (optically clear = inhibition) or OD600 measurement. MIC is the lowest concentration with no visible growth.

Protocol_Flow Stock Stock Prep (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Inoculum Inoculum Addition (Standardized CFU) Dilution->Inoculum Incubation Incubation (Time/Temp Control) Inoculum->Incubation Readout Data Analysis (MIC/MBC) Incubation->Readout

Figure 3: Standardized high-throughput screening workflow for antimicrobial susceptibility testing.

Part 6: Future Outlook & Challenges

While pyrrolyl-pyridine derivatives show immense promise, particularly against resistant Candida species, several hurdles remain for clinical translation:

  • Solubility: Many highly active aryl-substituted derivatives suffer from poor aqueous solubility, necessitating formulation strategies (e.g., cyclodextrin complexation).

  • Toxicity: The pyrrole ring can be metabolically activated to reactive intermediates. Future SAR must focus on blocking metabolic "soft spots" without losing potency.

  • Selectivity: Ensuring high selectivity for fungal CYP51 over human CYP isoforms is crucial to prevent drug-drug interactions.

References

  • Impact of PYR and TRI and their derivatives on C. albicans viability. ResearchGate. Link

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Link

  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. NIH/PMC. Link

  • Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. PubMed. Link

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. NIH/PMC. Link

  • Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. ResearchGate. Link

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Link

  • Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo. MDPI. Link

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH/PMC. Link

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. NIH/PMC. Link

Sources

Molecular Docking Studies of 2-(1H-pyrrol-1-yl)nicotinonitrile Ligands: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. By fusing a pyridine ring, a cyano group, and a pyrrole ring, this architecture provides a unique, rigid, and electron-rich platform capable of high-affinity interactions with diverse biological targets. As drug development professionals, we recognize that optimizing these ligands requires more than brute-force screening; it demands a mechanistic understanding of their binding thermodynamics. This whitepaper provides an in-depth technical analysis of the molecular docking workflows, structure-activity relationships (SAR), and self-validating computational protocols used to evaluate these ligands against primary oncology targets, including tubulin and critical kinases (PIM-1 and c-Met).

The Molecular Architecture: Causality in Scaffold Design

The structural uniqueness of 2-(1H-pyrrol-1-yl)nicotinonitrile lies in its ability to act as a conformational lock.

In the development of tubulin inhibitors, for example, the rapid in vivocis-to-trans isomerization of combretastatin A-4 (CA-4) severely limits its clinical efficacy. By utilizing the 2-(1H-pyrrol-1-yl)pyridine ring as a rigid bridge, researchers can permanently lock the flanking aryl rings into the required cis-orientation ()[1]. This structural constraint is not merely aesthetic; it is a thermodynamic necessity. The locked conformation minimizes the entropic penalty upon binding to the Colchicine Binding Site (CBS), directly translating to sub-micromolar cytotoxicities against resistant tumor cell lines[2].

Mechanistic Targets and Binding Modes

Microtubule Destabilization via the Colchicine Binding Site (CBS)

Molecular docking studies reveal that 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues bind the CBS in a superior mode compared to native crolibulin[2]. The causality behind this affinity lies in the cyano group of the nicotinonitrile core, which acts as a potent hydrogen bond acceptor, anchoring the ligand to the α/β-tubulin interface. Furthermore, the tropolone-binding region of the CBS demonstrates a high tolerance for small polar substituents, allowing the pyrrole ring to engage in critical π-π stacking interactions with hydrophobic residues in β-tubulin[1].

Dual Kinase Inhibition: The "Horseshoe" Tactic (PIM-1 & c-Met)

Targeting multiple kinases simultaneously is a proven strategy to overcome acquired drug resistance. Recent in silico and in vitro studies have demonstrated that tailored nicotinonitrile derivatives can adopt a "horseshoe-shaped" conformation ()[3].

  • Causality of the Horseshoe Shape: To successfully inhibit both c-Met and PIM-1, the ligand must fold. The nicotinonitrile core occupies the highly conserved ATP-binding hinge region (forming critical bidentate hydrogen bonds), while the horseshoe curvature allows the pyrrole and terminal aryl groups to extend deeply into the hydrophobic back cleft of the kinase domain. This dual inhibition yields IC50 values below 200 nM[3].

Standardized Computational Protocol: A Self-Validating System

To ensure trustworthiness in computational predictions, docking protocols cannot be open-loop. The methodology detailed below incorporates a Self-Validating Control Check to guarantee that the docking algorithm accurately reproduces experimental reality before any novel ligands are screened.

Step-by-Step Methodology
  • Protein Preparation & Protonation: Crystal structures (e.g., PDB ID: 2VF5 or PIM-1 kinase structures) are imported. Causality: X-ray crystallography rarely resolves hydrogen atoms. We must manually assign protonation states at physiological pH (7.4) because the kinase hinge region relies entirely on precise hydrogen-bond donor/acceptor networks.

  • Grid Generation: The receptor grid box is strictly centered on the co-crystallized native ligand. Causality: This restricts the conformational search space to the validated catalytic pocket, preventing the algorithm from generating false-positive scores in biologically irrelevant allosteric sites.

  • Self-Validating Control Check (Redocking): The native co-crystallized ligand is extracted and redocked into the generated grid. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is calculated. Causality: If the RMSD is ≥ 2.0 Å, the protocol is invalid, and parameters (e.g., van der Waals scaling) must be optimized. This ensures the system is self-correcting.

  • High-Throughput Docking: The 2-(1H-pyrrol-1-yl)nicotinonitrile library is docked using an Extra Precision (XP) scoring function.

  • MM-GBSA Rescoring: Causality: Empirical docking scores often fail to account for solvent polarization. By applying Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, we account for the desolvation penalty, yielding a highly accurate binding free energy (ΔG).

DockingWorkflow Start Ligand & Protein Preparation Grid Grid Generation (Active Site Definition) Start->Grid Validate Self-Validation (Redock Native Ligand) Grid->Validate Decision RMSD < 2.0 Å? Validate->Decision Docking High-Throughput Docking (Pyrrolyl-nicotinonitriles) Decision->Docking Yes Optimize Parameter Optimization Decision->Optimize No Analysis Post-Docking Analysis (MM-GBSA & Interactions) Docking->Analysis Optimize->Grid

Figure 1: Self-validating molecular docking workflow for pyrrolyl-nicotinonitrile ligands.

Quantitative Data & Structure-Activity Relationships (SAR)

The predictive power of the self-validating docking protocol is confirmed by in vitro enzymatic and cellular assays. Table 1 synthesizes the quantitative binding affinities and functional outcomes across various targets.

Table 1: Comparative SAR and Docking Metrics of Nicotinonitrile Derivatives

Compound Class / ModificationPrimary TargetBinding Energy (kcal/mol)In vitro Efficacy (IC50)Key Mechanistic Interactions
4,6-diphenyl-2-(1H-pyrrol-1-yl) Tubulin (CBS)-8.5 to -10.2Sub-micromolarH-bonding via cyano group; π-π stacking in β-tubulin tropolone pocket[1].
Horseshoe-shaped scaffold c-Met / PIM-1-9.8 to -11.5< 200 nMBidentate H-bonds at ATP hinge; hydrophobic packing in back cleft[3].
Compound 7b (Lead) PIM-1 Kinase-9.5 to -10.818.9 nMDeep insertion of pyrrole ring; 96.4% kinase inhibition[4].
Imidazole/Triazole hybrids Cytochrome P450-10.9 to -11.938.81 mg AAE/g*Favorable modulation of antioxidant enzymes and NAD(P)H Oxidase[5].

*Measured in Ascorbic Acid Equivalents (AAE) for total antioxidant capacity.

Visualizing the Downstream Pharmacological Impact

Docking scores are only as valuable as the biological phenotypes they induce. When lead compounds (such as Compound 7b) successfully dock into and inhibit PIM-1 and c-Met kinases, they trigger a profound downstream apoptotic cascade. In vivo models of solid tumors confirm that this specific kinase inhibition arrests the cell cycle at the G1/S phase, drastically downregulates the anti-apoptotic protein Bcl-2, and upregulates the pro-apoptotic protein Bax ()[4].

Pathway Ligand 2-(1H-pyrrol-1-yl) nicotinonitrile Ligand PIM1 PIM-1 Kinase Ligand->PIM1 Inhibits cMet c-Met Receptor Ligand->cMet Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PIM1->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PIM1->Bax Upregulates cMet->Bcl2 Downregulates cMet->Bax Upregulates Caspase Caspase-3 Activation Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Apoptosis / Cell Cycle Arrest (G1/S Phase) Caspase->Apoptosis Induces

Figure 2: Apoptotic signaling cascade induced by dual c-Met/PIM-1 kinase inhibition.

Conclusion

The 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold represents a masterclass in rational drug design. By leveraging molecular docking to understand the causality of spatial constraints—whether mimicking the cis-orientation of CA-4 for tubulin inhibition or adopting a horseshoe conformation for dual kinase blockade—researchers can precisely engineer these ligands for maximum efficacy. By adhering to self-validating computational protocols, drug development professionals can confidently translate in silico binding energies into potent in vivo therapeutics.

References

  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry (2018). URL:[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI Pharmaceuticals (2020). URL:[Link]

  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Elsevier / PubMed (2023). URL:[Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research (2025). URL:[Link]

  • Multicomponent reaction for the synthesis of novel nicotinonitrile analogues bearing imidazole or triazole moieties. SSRN (2024). URL: [Link]

Sources

literature review on 4,6-disubstituted 2-(1H-pyrrol-1-yl)nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,6-Disubstituted 2-(1H-pyrrol-1-yl)nicotinonitriles: Synthesis, Bioactivity, and Structure-Activity Relationship

Introduction: Unveiling a Privileged Scaffold in Oncology Research

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. Both the nicotinonitrile and pyrrole moieties have independently demonstrated significant pharmacological versatility.[1][2] Nicotinonitrile derivatives are integral to a range of therapeutics, showcasing activities from anticancer to antiviral.[3][4] Similarly, the pyrrole ring is a fundamental component of numerous natural products and synthetic drugs, renowned for its broad spectrum of biological effects, particularly in oncology.[2][5]

The strategic fusion of these two pharmacophores into the 4,6-disubstituted 2-(1H-pyrrol-1-yl)nicotinonitrile framework has given rise to a novel class of potent anticancer agents.[6] These compounds have emerged as highly effective inhibitors of microtubule dynamics, a clinically validated target for cancer chemotherapy. Specifically, they function as analogues of natural products like combretastatin A-4 (CA-4), disrupting tubulin polymerization by binding to the colchicine site.[6] This guide provides a comprehensive technical overview of this promising chemical class, detailing its synthesis, biological evaluation, and the critical structure-activity relationships that govern its potent antiproliferative effects.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 4,6-disubstituted 2-(1H-pyrrol-1-yl)nicotinonitriles is a multi-step process that requires the sequential construction of the substituted nicotinonitrile core followed by the introduction of the pyrrole moiety. The primary approach involves a one-pot, multi-component reaction to form the central pyridine ring, which is then elaborated.

A key synthetic pathway, adapted from the synthesis of 4,6-diphenyl analogues, begins with the reaction of an appropriate acetophenone derivative, a benzaldehyde derivative, and malononitrile in the presence of ammonium acetate. This classic multicomponent reaction efficiently assembles the 2-amino-4,6-diaryl-nicotinonitrile intermediate. The subsequent crucial step is the introduction of the pyrrole ring. This is typically achieved via a Clauson-Kaas reaction, where the 2-amino group of the nicotinonitrile reacts with 2,5-dimethoxytetrahydrofuran under acidic conditions to form the N-pyrrole linkage.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic route to the target compounds.

Synthesis_Workflow cluster_step1 Step 1: Pyridine Ring Formation cluster_step2 Step 2: Clauson-Kaas Pyrrole Synthesis R1_CO_CH3 R1-Acetophenone Intermediate 2-Amino-4,6-diaryl- nicotinonitrile R1_CO_CH3->Intermediate R2_CHO R2-Benzaldehyde R2_CHO->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate NH4OAc NH4OAc (Catalyst) NH4OAc->Intermediate Product 4,6-Disubstituted 2-(1H-pyrrol-1-yl) nicotinonitrile Intermediate->Product Pyrrole_reagent 2,5-Dimethoxytetrahydrofuran (in Acetic Acid) Pyrrole_reagent->Product

Sources

An In-Depth Technical Guide to the Binding Affinity of Nicotinonitrile Derivatives to the Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Pursuit of Microtubule Dynamics in Oncology

In the intricate landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Microtubules, the highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are fundamental to cell division, intracellular transport, and the maintenance of cell architecture.[1] Their pivotal role in mitosis makes them a prime target for antimitotic agents that can selectively arrest the proliferation of rapidly dividing cancer cells.[2] Among the various binding sites on the tubulin heterodimer, the colchicine binding site, located at the interface between the α- and β-tubulin subunits, has emerged as a particularly compelling target for the development of novel vascular-disrupting agents and compounds capable of overcoming multidrug resistance.[3][4]

This technical guide provides a comprehensive exploration of a promising class of colchicine binding site inhibitors: the nicotinonitrile derivatives. We will delve into the medicinal chemistry rationale behind their design, the experimental methodologies for characterizing their binding affinity, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation anticancer therapeutics.

The Colchicine Binding Site: A Vulnerable Nexus in Tubulin Dynamics

The colchicine binding site is a deep, hydrophobic pocket at the interface of the α- and β-tubulin subunits.[5] Ligands that bind to this site, such as the natural product colchicine, physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[3][6] This leads to the destabilization of microtubules, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis.[2]

The allure of the colchicine binding site lies in its potential to circumvent common mechanisms of drug resistance. Unlike the taxane binding site, where mutations can confer resistance to drugs like paclitaxel, the colchicine site appears to be less susceptible to resistance-conferring mutations. Furthermore, many colchicine binding site inhibitors are poor substrates for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance.[4]

Nicotinonitrile Derivatives as Colchicine Site Ligands: A Medicinal Chemistry Perspective

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has proven to be a versatile template for the design of potent tubulin inhibitors. Many successful designs are based on emulating the structure of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site.[7] The core concept involves replacing the cis-stilbene bridge of CA-4 with a heterocyclic ring system, such as pyridine, to lock the molecule in a favorable conformation for binding and to improve metabolic stability.

The 3,4,5-trimethoxyphenyl (TMP) moiety, a common feature in many colchicine site inhibitors, is often retained in nicotinonitrile derivatives. This group is known to form crucial hydrogen bonding interactions with residues such as Cys-241 within the colchicine binding pocket.[3][4] The nicotinonitrile ring itself can participate in various interactions, and the substituents on the pyridine ring and the second aromatic ring offer ample opportunities for synthetic modification to optimize potency and pharmacokinetic properties.

Experimental Characterization of Binding Affinity

A multi-faceted experimental approach is essential to rigorously characterize the binding of nicotinonitrile derivatives to the colchicine site. This typically involves a combination of in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This foundational assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The principle lies in the fact that microtubule formation increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.[1]

  • Reagent Preparation:

    • Prepare a stock solution of purified bovine or porcine brain tubulin (>99% pure) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a stock solution of GTP (Guanosine-5'-triphosphate) in the same buffer.

    • Dissolve the test nicotinonitrile derivative and a positive control (e.g., colchicine or combretastatin A-4) in DMSO to create stock solutions. Prepare a serial dilution of the test compound.

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For each reaction, combine the tubulin solution, GTP, and the test compound or vehicle control (DMSO).

    • The final concentration of tubulin is typically in the range of 1-3 mg/mL, and GTP is at 1 mM.

  • Initiation and Monitoring of Polymerization:

    • Transfer the 96-well plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the maximum rate of polymerization (Vmax) from the steepest part of the curve.

    • Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Tubulin_Polymerization_Assay cluster_prep Preparation (on ice) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis tubulin Purified Tubulin plate_prep 96-well plate tubulin->plate_prep gtp GTP Solution gtp->plate_prep compound Nicotinonitrile Derivative compound->plate_prep plate_reader Microplate Reader (37°C) plate_prep->plate_reader Initiate Polymerization measurement Measure Absorbance at 340 nm plate_reader->measurement Time course plot Plot Absorbance vs. Time measurement->plot ic50 Calculate IC50 plot->ic50

Workflow for a turbidity-based tubulin polymerization assay.
Competitive Binding Assay

To definitively confirm that a nicotinonitrile derivative binds to the colchicine site, a competitive binding assay is indispensable. This assay measures the ability of the test compound to displace a known colchicine-site ligand. A common approach utilizes the intrinsic fluorescence of colchicine, which increases upon binding to tubulin.[8]

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin in a suitable buffer.

    • Prepare a stock solution of colchicine.

    • Dissolve the test nicotinonitrile derivative in DMSO to create a stock solution and prepare a serial dilution.

  • Binding Reaction:

    • In a black 96-well plate suitable for fluorescence measurements, prepare the reaction mixtures.

    • To each well, add the tubulin solution and the test compound at various concentrations.

    • Add colchicine to each well at a fixed concentration (typically around its Kd value). Include a control with tubulin and colchicine only, and a blank with buffer only.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all measurements.

    • A decrease in the fluorescence signal in the presence of the nicotinonitrile derivative indicates its competition with colchicine for the binding site.

    • Plot the percentage of colchicine displacement (calculated from the decrease in fluorescence) against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding equation to determine the Ki or IC50 value for the test compound.

Competitive_Binding_Assay cluster_setup Reaction Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis tubulin Tubulin plate 96-well plate tubulin->plate colchicine Colchicine (Fluorescent) colchicine->plate nicotinonitrile Nicotinonitrile Derivative nicotinonitrile->plate incubate Incubate to Equilibrium plate->incubate fluorometer Measure Fluorescence incubate->fluorometer analysis Calculate Ki / IC50 fluorometer->analysis

Principle of a fluorescence-based competitive binding assay.

Quantitative Data on Nicotinonitrile Derivatives and Related Colchicine Site Inhibitors

The following table summarizes the biological activity of selected nicotinonitrile derivatives and other relevant colchicine site inhibitors. It is important to note that IC50 values for tubulin polymerization inhibition are a measure of functional activity, while Ki or Kd values from competitive binding assays provide a more direct measure of binding affinity.

Compound Class/NameAssay TypeParameterValueReference
Nicotinonitrile Derivatives
2-phenylacrylonitrile derivative 9aCytotoxicityIC5020 nM (HCT-116 cells)
Quinoline derivative 21Tubulin Polymerization InhibitionIC509.11 nM
Quinoline derivative 32Tubulin Polymerization InhibitionIC5010.5 nM[9]
Combretastatin Analogues
Combretastatin A-4 (CA-4)Tubulin Polymerization InhibitionIC50~1 µM[10]
Other Colchicine Site Inhibitors
ColchicineTubulin Polymerization InhibitionIC50~1 µM[10]
ColchicineCompetitive BindingKd~0.35 µM[8]
PodophyllotoxinTubulin Polymerization InhibitionIC50<0.2 µM[10]

Structure-Activity Relationships (SAR) of Nicotinonitrile Derivatives

The potency of nicotinonitrile derivatives as colchicine site inhibitors is highly dependent on their structural features. The following SAR insights have been gleaned from various studies:

  • The Trimethoxyphenyl (TMP) Ring: The 3,4,5-trimethoxy substitution on one of the aryl rings is a critical pharmacophore for high-affinity binding to the colchicine site. These methoxy groups often form hydrogen bonds with key amino acid residues in the binding pocket.[3]

  • The Nicotinonitrile Core: The pyridine ring acts as a rigid scaffold to orient the two aryl rings in a conformation similar to the cis-stilbene of combretastatin A-4. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding interactions.

  • Substituents on the Second Aryl Ring: The nature and position of substituents on the second aryl ring significantly influence activity. Hydrophobic and electron-withdrawing groups can enhance potency. For instance, in some series, derivatives with a 4-aminophenyl group have shown high cytotoxicity.[11]

  • The Cyano Group: The nitrile functionality can contribute to the overall electronic properties of the molecule and may engage in specific interactions within the binding site.

SAR_Nicotinonitrile cluster_sar Structure-Activity Relationship cluster_interactions Key Interactions in Colchicine Site core Nicotinonitrile Scaffold tmp 3,4,5-Trimethoxyphenyl (TMP) Ring (Essential for high affinity) core->tmp Connects to aryl2 Second Aryl Ring (Substituents modulate potency) core->aryl2 Connects to cyano Cyano Group (Influences electronic properties) core->cyano Bears h_bond Hydrogen Bonding (e.g., with Cys-241) tmp->h_bond hydrophobic Hydrophobic Interactions aryl2->hydrophobic

Key structural features and interactions of nicotinonitrile derivatives.

Conclusion and Future Directions

Nicotinonitrile derivatives represent a promising class of colchicine binding site inhibitors with the potential for development as novel anticancer agents. Their synthetic tractability allows for extensive structural modifications to optimize their pharmacological profile. Future research in this area should focus on:

  • Improving Aqueous Solubility and Bioavailability: Many potent tubulin inhibitors suffer from poor water solubility. The incorporation of solubilizing groups without compromising binding affinity is a key challenge.[11]

  • Enhancing Selectivity: While disrupting microtubule dynamics is effective against cancer cells, it can also lead to toxicity in healthy, dividing cells. Designing derivatives with greater selectivity for tumor cells is a critical goal.

  • In Vivo Efficacy Studies: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Exploration of Dual-Targeting Agents: Some nicotinonitrile derivatives have shown inhibitory activity against other cancer-related targets, such as kinases. The development of dual-targeting agents could offer synergistic therapeutic benefits and a lower likelihood of resistance.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of nicotinonitrile derivatives as colchicine binding site inhibitors can be realized, paving the way for new and effective cancer treatments.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Thiocolchicine-d3 in Competitive Binding Assays. BenchChem.
  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. Retrieved March 7, 2026, from [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. (2014). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Compounds 7, 12, and 21 Are Colchicine-Binding Site Tubulin Inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fluorescence based colchicine competitive binding assay of conjugates... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. (n.d.). University of Babylon Private CDN. Retrieved March 7, 2026, from [Link]

  • Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. (2025). PMC. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Sequential One-Pot Synthesis of 2-(1H-pyrrol-1-yl)nicotinonitriles from Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced optical materials. Traditionally, synthesizing this hybrid heterocyclic system requires multiple isolation steps, leading to product loss, increased solvent waste, and prolonged development timelines.

This application note details a highly efficient, sequential one-pot methodology. By bridging a base-catalyzed multicomponent reaction (MCR) with an acid-catalyzed Clauson-Kaas cyclocondensation, researchers can bypass intermediate purification, maximizing atom economy and overall yield.

Mechanistic Rationale & Experimental Design

As a self-validating system, this protocol relies on manipulating the reaction microenvironment (pH and solvent) to drive two distinct chemical phases within a single vessel.

  • Phase 1: Pyridine Core Assembly (Basic Microenvironment) The synthesis initiates with a three-component condensation between a chalcone (1,3-diaryl-2-propen-1-one), malononitrile, and ammonium acetate. A catalytic amount of piperidine facilitates the initial Knoevenagel condensation and subsequent Michael addition of the malononitrile to the

    
    -unsaturated carbonyl of the chalcone. Ammonium acetate serves as the nitrogen donor, driving intramolecular cyclization and oxidative aromatization to yield the 2-amino-4,6-diarylpyridine-3-carbonitrile intermediate [1].
    
  • Phase 2: Pyrrole Annulation (Acidic Microenvironment) Instead of isolating the intermediate, the reaction solvent is swapped to glacial acetic acid. This critical step neutralizes the basic catalyst and establishes the acidic conditions required for the Clauson-Kaas reaction. 2,5-Dimethoxytetrahydrofuran (2,5-DMT) is introduced, which hydrolyzes in situ to form succinaldehyde. This highly reactive dialdehyde undergoes a Paal-Knorr-type condensation with the sterically hindered 2-amino group of the nicotinonitrile, constructing the 1H-pyrrol-1-yl moiety [2, 3].

Reaction Workflow Visualization

Workflow Step1 Phase 1: Multi-Component Condensation Chalcone + Malononitrile + NH4OAc Int1 Intermediate: 2-Amino-4,6-diarylnicotinonitrile (In situ generation) Step1->Int1 Reflux in EtOH Base Catalysis Step2 Phase 2: Clauson-Kaas Pyrrole Synthesis Addition of 2,5-DMT & Glacial Acetic Acid Int1->Step2 Solvent Swap to AcOH Acidification Product Final Product: 2-(1H-pyrrol-1-yl)nicotinonitrile Isolation & Purification Step2->Product Reflux at 100°C Cyclocondensation

Fig 1: Sequential one-pot workflow for 2-(1H-pyrrol-1-yl)nicotinonitrile synthesis.

Step-by-Step Experimental Protocol

Materials Required:

  • Substituted Chalcone (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ammonium acetate (5.0 mmol)

  • Piperidine (0.1 mmol, catalytic)

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMT) (1.2 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (10 mL)

Phase 1: Multicomponent Condensation

  • Initialization: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted chalcone (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add ammonium acetate (5.0 mmol) and 2-3 drops of piperidine (approx. 0.1 mmol). Causality: Piperidine acts as a strong organic base to rapidly deprotonate malononitrile, while excess ammonium acetate buffers the system and provides the ring nitrogen.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3–4 hours. Monitor the consumption of the chalcone via TLC (Hexane:EtOAc 7:3). The intermediate 2-aminonicotinonitrile is highly fluorescent under 365 nm UV light.

Phase 2: Solvent Swap and Clauson-Kaas Cyclization 4. Solvent Evaporation: Once Phase 1 is complete, remove the ethanol under reduced pressure using a rotary evaporator. Causality: Complete removal of ethanol is mandatory to prevent competitive acetal formation with the succinaldehyde intermediate in the next step. 5. Acidification: To the crude solid residue, add 10 mL of glacial acetic acid. Stir until fully dissolved. 6. Pyrrole Formation: Add 2,5-DMT (1.2 mmol) dropwise to the acidic solution. Heat the reaction mixture to 100°C for 2–3 hours. Causality: The elevated temperature is required to overcome the steric hindrance of the 2-amino group, which is flanked by a bulky aryl ring and a rigid cyano group.

Phase 3: Workup and Purification 7. Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 50 mL of crushed ice-water with vigorous stirring. 8. Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid. 9. Purification: Recrystallize the crude product from a mixture of Ethanol/DMF (9:1) to afford the pure 2-(1H-pyrrol-1-yl)nicotinonitrile.

Quantitative Data Summary

The electronic nature of the chalcone substituents directly impacts the nucleophilicity of the intermediate 2-amino group, influencing the overall one-pot yield. Table 1 summarizes expected yields based on substituent electronics.

Table 1: Substituent Effects on One-Pot Synthesis Yields

Chalcone Substituent (Ar1 / Ar2)Phase 1 Conversion (%)Overall One-Pot Yield (%)Phase 2 Reaction Time
Phenyl / Phenyl>95%78%2.0 h
4-Methoxyphenyl / Phenyl (EDG)>90%82%2.0 h
4-Chlorophenyl / Phenyl (Weak EWG)>95%71%3.0 h
4-Nitrophenyl / Phenyl (Strong EWG)>85%64%3.5 h

Data Interpretation: Electron-withdrawing groups (EWGs) on the chalcone reduce the electron density on the newly formed pyridine ring, thereby decreasing the nucleophilicity of the 2-amino group. This necessitates longer reaction times in Phase 2 and generally results in slightly lower overall yields.

Troubleshooting & Optimization Insights

  • Incomplete Phase 1 Conversion: If the chalcone is not fully consumed after 4 hours, verify the quality of the malononitrile (which can degrade/polymerize over time). Do not proceed to Phase 2 until Phase 1 is complete, as unreacted chalcone will undergo side reactions under acidic conditions.

  • Formation of Black Tar in Phase 2: This indicates excessive heating or a localized high concentration of 2,5-DMT, leading to the polymerization of the succinaldehyde intermediate. Ensure strict temperature control (do not exceed 100°C) and add the 2,5-DMT slowly, dropwise.

  • Product Oiling Out During Workup: If the product forms a sticky oil instead of a solid precipitate when poured into ice water, it indicates the presence of trapped DMF or unreacted starting materials. Decant the aqueous layer, dissolve the oil in minimal hot ethanol, and induce crystallization by slowly adding cold water.

References

  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity Oriental Journal of Chemistry[Link]

  • Pyrrole Synthesis (Paal-Knorr & Clauson-Kaas Methodologies) Organic Chemistry Portal[Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods MDPI - Molecules[Link]

Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Protocols for Pyrrolyl Nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers in Medicinal Chemistry and Drug Development

Introduction

Pyrrolyl nicotinonitriles represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The conventional synthesis of these heterocyclic systems often involves lengthy reaction times, harsh conditions, and complex purification procedures. This application note details robust, high-speed, and efficient microwave-assisted synthesis protocols for the preparation of pyrrolyl nicotinonitriles, designed to accelerate discovery and development workflows for researchers, scientists, and drug development professionals.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, aligning with the principles of green chemistry by enhancing reaction efficiency and reducing waste.[5][6] Unlike conventional heating methods that rely on conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid, uniform heating.[7][8] This "instant on-instant off" capability allows for precise temperature control and can lead to dramatic reductions in reaction times, often from hours to mere minutes, while improving product yields and purity.[6][9]

This guide provides a comprehensive overview of the principles behind MAOS, detailed step-by-step protocols for the synthesis of pyrrolyl nicotinonitriles, and expert insights into reaction optimization and troubleshooting.

The Underlying Chemistry: A Multi-Component Approach

The synthesis of the target 2-amino-4-(1H-pyrrol-2-yl)-nicotinonitriles is elegantly achieved through a one-pot, multi-component reaction (MCR). MCRs are highly valued in drug discovery for their efficiency in generating molecular diversity from simple starting materials in a single synthetic operation.[1][10] The protocol described herein is a variation of the Gewald reaction, a classic MCR for the synthesis of 2-aminothiophenes, adapted for the construction of the pyrrolyl nicotinonitrile core.[11][12][13][14]

The reaction proceeds through a cascade of events, beginning with the formation of an α-amino ketone intermediate from a suitable benzoin derivative and a primary amine. This is followed by a condensation reaction with malononitrile, a key building block that introduces the nitrile functionality.[15] The subsequent cyclization under microwave irradiation facilitates the rapid formation of the desired pyrrole ring.

Experimental Protocols

General Considerations for Microwave-Assisted Synthesis
  • Vessel Selection: Use only sealed microwave-specific reaction vessels designed to withstand high pressures and temperatures. The vessel material should be microwave-transparent (e.g., borosilicate glass or Teflon).[5]

  • Temperature and Pressure Monitoring: Employ a dedicated microwave reactor with accurate internal temperature and pressure sensors to ensure reaction control and safety.[16]

  • Solvent Choice: Solvents with a high dielectric constant and tangent loss are heated more efficiently by microwaves. However, the choice of solvent should also be guided by the solubility of reactants and the reaction mechanism.[5][16]

  • Power and Time: These parameters are interdependent with temperature. Modern microwave synthesizers often allow for temperature-controlled power output, which is the preferred method for reproducibility.[17]

Protocol 1: Synthesis of 2-Amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles

This protocol is adapted from a known microwave-assisted procedure for the synthesis of substituted pyrrole derivatives.[15]

Materials:

  • Benzoin

  • Substituted Aniline (e.g., p-nitroaniline, N,N-dimethylaniline, o-anisidine)

  • Malononitrile

  • Ethanol (Reagent Grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Pyridine

  • Microwave Synthesis Reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Sealed microwave reaction vials (10 mL) with stir bars

  • Standard laboratory glassware for workup and recrystallization

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a 10 mL microwave reaction vial, combine benzoin (2.12 g, 0.01 mol), the chosen substituted aniline (0.01 mol), and ethanol (5-7 mL).

  • Acid Catalysis: Add 2-3 drops of concentrated HCl to the mixture.

  • Initial Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 240 W for 5-10 minutes. The temperature should be monitored and maintained around 120-140 °C.

  • Addition of Malononitrile and Base: After the initial irradiation, cool the vial to room temperature. Carefully open the vial and add malononitrile (0.66 g, 0.01 mol) and a catalytic amount of pyridine (2-3 drops).

  • Final Microwave Irradiation: Reseal the vial and irradiate again under the same microwave conditions (240 W, 120-140 °C) for an additional 15-20 minutes, or until reaction completion is indicated by TLC monitoring.

  • Workup and Purification: After cooling, the solid product that has formed is collected by vacuum filtration. The crude product is then washed with cold ethanol and recrystallized from methanol to afford the pure 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile.

Data Presentation and Optimization

The efficiency of microwave-assisted synthesis is highly dependent on the careful optimization of reaction parameters.[17][18] The following table summarizes key parameters and their expected impact on the synthesis of pyrrolyl nicotinonitriles.

ParameterRange/OptionsRationale and Expected Impact
Temperature 100 - 160 °CHigher temperatures generally accelerate the reaction rate. However, exceeding the decomposition temperature of reactants or products can lead to lower yields and impurity formation.[5] Optimization is crucial to find the balance between reaction speed and product stability.
Microwave Power 100 - 300 WPower should be sufficient to reach and maintain the target temperature. Using a fixed power can lead to temperature overshoots. Temperature-controlled power modulation is recommended for better control.[17]
Reaction Time 5 - 30 minutesSignificantly reduced compared to conventional heating. Monitor reaction progress by TLC to determine the optimal time for maximum yield and minimal byproduct formation.[19]
Solvent Ethanol, DMF, Acetonitrile, Solvent-freeEthanol is a good starting point due to its polarity and ability to absorb microwave energy.[5] For less reactive substrates, a higher boiling, more polar solvent like DMF may be beneficial.[18] Solvent-free conditions can also be explored for a greener approach.[18]
Catalyst HCl, Pyridine, p-TSAAn acid catalyst is often required for the initial condensation step. A base like pyridine facilitates the subsequent cyclization. The choice and amount of catalyst can significantly influence reaction efficiency.[20]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis of pyrrolyl nicotinonitriles.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Benzoin + Substituted Aniline B Ethanol, HCl A->B Add C Microwave Irradiation (240W, 5-10 min) B->C Irradiate D α-Amino Ketone Intermediate C->D Forms E Malononitrile + Pyridine D->E Add F Microwave Irradiation (240W, 15-20 min) E->F Irradiate G Pyrrolyl Nicotinonitrile Product F->G Forms H Filtration G->H I Recrystallization H->I J Pure Product I->J

Caption: Workflow for the microwave-assisted synthesis of pyrrolyl nicotinonitriles.

Mechanism and Causality: Why Microwaves Excel

The dramatic rate enhancements observed in microwave-assisted synthesis are primarily attributed to the efficient and rapid heating of the reaction mixture.[7][8] In the synthesis of pyrrolyl nicotinonitriles, the polar intermediates and reagents effectively couple with the microwave irradiation, leading to a rapid increase in internal temperature. This allows the reaction to overcome the activation energy barriers for the condensation and cyclization steps much more quickly than with conventional heating.

Furthermore, the sealed-vessel conditions allow for the superheating of solvents far above their atmospheric boiling points, further accelerating the reaction.[9] This high-temperature, high-pressure environment can also influence reaction pathways, sometimes leading to different product distributions or higher selectivity compared to conventional methods.

Troubleshooting and Self-Validation

A key aspect of a reliable protocol is its inherent ability to be validated. Here are some common issues and how to address them:

  • Low Yield:

    • Incomplete Reaction: Increase the reaction time or temperature in small increments.[17]

    • Decomposition: If increasing temperature leads to lower yields, the reactants or product may be degrading. Try a lower temperature for a longer time.

    • Catalyst Inefficiency: Screen different acid and base catalysts, and optimize their concentrations.

  • Impurity Formation:

    • Side Reactions: Analyze byproducts to understand potential side reactions. Adjusting the stoichiometry of reactants or the reaction temperature may minimize these.

    • Workup Issues: Ensure the recrystallization solvent is appropriate for selectively precipitating the desired product.

  • Reproducibility:

    • Precise Parameter Control: Ensure that the microwave power, temperature, and time are accurately controlled and recorded for each experiment.

    • Homogeneity: Ensure the reaction mixture is well-stirred throughout the irradiation process to avoid hot spots.

By systematically optimizing these parameters and understanding the underlying principles, researchers can develop highly reproducible and efficient microwave-assisted protocols for the synthesis of pyrrolyl nicotinonitriles.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]

  • Microwave Intensified Synthesis: Batch and Flow Chemistry. UCL Discovery. Available from: [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. International Journal of Research in Pharmaceutical and Nano Sciences. Available from: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]

  • Exploring advanced microwave strategy for the synthesis of two-dimensional energy materials. AIP Publishing. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

  • microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available from: [Link]

  • Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. Available from: [Link]

  • Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. Available from: [Link]

  • Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. Available from: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. Available from: [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Organic Chemistry Portal. Available from: [Link]

  • Three-component process for the synthesis of some pyrrole derivatives under microwave irradiation. TÜBİTAK Academic Journals. Available from: [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. Available from: [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate. Available from: [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci. Available from: [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH. Available from: [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. Available from: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Microwave assisted three component reactions (Method A). ResearchGate. Available from: [Link]

  • A novel one-pot three-component reaction for the synthesis of 5-arylamino-pyrrolo[2,3-d]pyrimidines under microwave irradiation. RSC Publishing. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

Sources

Clauson-Kaas reaction conditions for 2-aminonicotinonitrile transformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transformation of 2-aminonicotinonitrile (2-amino-3-cyanopyridine) into 2-(1H-pyrrol-1-yl)nicotinonitrile via the Clauson-Kaas reaction represents a critical heterocyclization in medicinal chemistry. This scaffold serves as a pharmacophore in diverse oncology targets, including tubulin polymerization inhibitors and kinase antagonists.

Technical Challenge: The primary amine at the C2 position of the nicotinonitrile core is significantly deactivated. The electron-withdrawing nature of the pyridine ring, compounded by the ortho-cyano group, drastically reduces the nucleophilicity of the exocyclic nitrogen. Standard aniline protocols (mild heating in ethanol) often fail or result in incomplete conversion.

Solution: This guide details two field-proven protocols—Method A (Thermal/AcOH) and Method B (Microwave-Assisted) —optimized specifically for electron-deficient heteroaryl amines. These methods utilize 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a latent succinaldehyde equivalent, leveraging acidic catalysis to drive the condensation despite the substrate's electronic resistance.

Mechanistic Insight & Reaction Logic

The Clauson-Kaas reaction is not a simple displacement; it is a multi-step cascade involving acid-catalyzed deprotection, nucleophilic attack, and dehydration.

The "Latent" Electrophile

2,5-DMTHF is a protected form of succinaldehyde. It does not react directly.

  • Activation: In the presence of acid (AcOH) and heat, 2,5-DMTHF undergoes ring opening and loss of methanol to generate the reactive 1,4-dicarbonyl species (succinaldehyde).

  • Condensation: The deactivated amine of 2-aminonicotinonitrile attacks one carbonyl group. This is the rate-determining step for this specific substrate due to its low nucleophilicity.

  • Cyclization & Aromatization: A second intramolecular attack closes the ring, followed by dehydration to form the aromatic pyrrole.

Critical Process Parameters (CPPs)
  • Acidity: Glacial Acetic Acid (AcOH) serves as both solvent and catalyst. It is strong enough to activate 2,5-DMTHF but mild enough to preserve the sensitive nitrile (-CN) group, which would hydrolyze to an amide under strong mineral acid conditions (e.g., HCl/H₂O).

  • Temperature: High thermal energy (Reflux or >120°C MW) is non-negotiable to overcome the activation energy barrier of the initial amine attack.

  • Stoichiometry: A slight excess (1.1–1.5 equiv) of 2,5-DMTHF is required to account for the volatility of the succinaldehyde intermediate generated in situ.

Mechanistic Pathway (Visualization)

ClausonKaasMechanism DMTHF 2,5-DMTHF (Latent Electrophile) Activated Succinaldehyde (Reactive Species) DMTHF->Activated AcOH, Heat - 2 MeOH Inter1 Hemiaminal Intermediate Activated->Inter1 + Substrate Substrate 2-Aminonicotinonitrile (Deactivated Nucleophile) Substrate->Inter1 Inter2 Imine-Enamine Cyclization Inter1->Inter2 - H2O Product 2-(1H-pyrrol-1-yl)nicotinonitrile (Aromatic Product) Inter2->Product - H2O (Aromatization)

Caption: Mechanistic cascade from latent 2,5-DMTHF activation to pyrrole aromatization.

Experimental Protocols

Method A: Standard Thermal Reflux (Scale-Up Friendly)

Best for: Large batches (>5g), labs without microwave reactors.

Reagents:

  • 2-Aminonicotinonitrile (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.5 equiv)

  • Glacial Acetic Acid (Concentration: 0.5 M relative to amine)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2-aminonicotinonitrile and Glacial Acetic Acid. Stir until fully dissolved.

    • Note: The solution may be slightly yellow.

  • Addition: Add 2,5-dimethoxytetrahydrofuran in one portion.

  • Reaction: Heat the mixture to a vigorous reflux (bath temp approx. 120-125°C).

    • Time: 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot (usually lower Rf due to polarity) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 5 volumes of ice-cold water with vigorous stirring.

    • Observation: The product usually precipitates as a beige/tan solid.

    • Adjust pH to ~8 using saturated NaHCO₃ solution to neutralize residual AcOH (optional, but improves yield if product is soluble in acid).

  • Isolation: Filter the solid via vacuum filtration. Wash with copious water to remove acetic acid traces.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes) if a high purity (>98%) is required.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, difficult substrates.

Reagents:

  • 2-Aminonicotinonitrile (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.2 equiv)[1]

  • Glacial Acetic Acid (Solvent)[2]

Procedure:

  • Loading: In a 10 mL microwave process vial, add 2-aminonicotinonitrile (e.g., 1.0 mmol, 119 mg) and 2,5-DMTHF (1.2 mmol, 155 µL).

  • Solvent: Add Glacial Acetic Acid (2.0 mL). Cap the vial with a crimp cap containing a PTFE septum.

  • Irradiation: Heat in a dedicated single-mode microwave reactor.

    • Temperature: 150°C[2]

    • Time: 15 minutes

    • Pressure: High absorption (expect 5-10 bar).

  • Workup:

    • Transfer the vial contents to a beaker containing saturated NaHCO₃ (20 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Usually yields a clean solid requiring minimal purification.

Workflow & Decision Matrix

Workflow Start Start: 2-Aminonicotinonitrile Choice Select Methodology Start->Choice MethodA Method A: Thermal Reflux (Glacial AcOH, 120°C, 4h) Choice->MethodA Scale > 1g MethodB Method B: Microwave (Glacial AcOH, 150°C, 15min) Choice->MethodB Scale < 200mg Monitor TLC/LCMS Check (Target: M+ = 183.06) MethodA->Monitor MethodB->Monitor Decision Conversion > 95%? Monitor->Decision Workup Quench: Ice Water/NaHCO3 Extract: EtOAc Decision->Workup Yes Retry Add 0.5 eq DMTHF Extend Time Decision->Retry No Purify Column Chromatography (Hex/EtOAc) Workup->Purify Retry->Monitor

Caption: Operational workflow for selecting and executing the Clauson-Kaas synthesis.

Characterization & Quality Control

Target Compound: 2-(1H-pyrrol-1-yl)nicotinonitrile Molecular Formula: C₁₀H₇N₃ Molecular Weight: 183.19 g/mol

Analytical MethodExpected Signal / Observation
TLC (30% EtOAc/Hex) Rf ~ 0.6 . (Starting material Rf ~ 0.3). Product is less polar than the amine.
¹H NMR (DMSO-d₆) Pyrrole Protons: Two triplets (or broad singlets) at δ ~6.4 ppm (β-H) and δ ~7.5 ppm (α-H). Pyridine Protons: Characteristic splitting pattern for 2,3-substituted pyridine (dd or m). Absence of broad NH₂ singlet (usually ~7.0 ppm).
LC-MS (ESI+) [M+H]⁺ = 184.1 . No mass peak for starting amine (120.1).
IR Spectroscopy Nitrile Stretch: Sharp peak at ~2220–2230 cm⁻¹. Absence: No N-H stretches at 3300–3400 cm⁻¹.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivated amine is too slow to react.Switch to Method B (Microwave) at 150°C. Increase AcOH concentration.
Black Tar Formation Polymerization of 2,5-DMTHF.Ensure 2,5-DMTHF is fresh (colorless to pale yellow). Add reagent after amine is dissolved.
Nitrile Hydrolysis Acid concentration too high or wet solvent.Use Glacial Acetic Acid (anhydrous). Avoid aqueous mineral acids (HCl).
Product Oiling Out Impurities or residual solvent.Triturate the crude oil with cold diethyl ether or pentane to induce crystallization.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[3][4] Preparation of Cis- and Trans-2,5-Dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Ketcha, D. M., et al. (2009).[3][4][5] Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[3][4] ARKIVOC, (xi), 181-190. Link

  • Wang, N., et al. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues. European Journal of Medicinal Chemistry, 150, 367-379. Link

  • Pillai, Y., et al. (2023).[2] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][3][4][6][7] Beilstein Journal of Organic Chemistry, 19, 928–955.[7] Link

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-(1H-pyrrol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the systematic selection of an optimal solvent for the recrystallization of 2-(1H-pyrrol-1-yl)nicotinonitrile. As a nitrogen-containing heterocyclic compound, this molecule and its analogs are of significant interest in medicinal chemistry and drug development, where high purity is paramount.[1][2] This guide moves beyond a simple list of steps to explain the fundamental principles behind solvent selection, empowering researchers to make informed, rational decisions. We present a two-stage methodology: a rapid, small-scale solvent screening process followed by a detailed protocol for a trial recrystallization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Critical Role of Purification

2-(1H-pyrrol-1-yl)nicotinonitrile belongs to a class of nitrogen-rich heterocyclic compounds that form the backbone of countless natural products and pharmaceuticals.[2][3][4] The biological activity of such molecules is intrinsically linked to their structural integrity and purity. Crude products from chemical synthesis invariably contain impurities such as starting materials, by-products, or reagents, which must be removed.

Recrystallization is a powerful and widely used technique for purifying nonvolatile organic solids.[5][6] The method is predicated on the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out in a pure form while the impurities remain in the solution (mother liquor).[7] The success of this technique is almost entirely dependent on the judicious choice of the recrystallization solvent.[8]

This guide provides the theoretical grounding and a practical, step-by-step workflow to identify a suitable solvent for 2-(1H-pyrrol-1-yl)nicotinonitrile, ensuring high recovery of the purified product.

Foundational Principles of Solvent Selection

An ideal recrystallization solvent is not merely one that dissolves the solute. Its properties must satisfy several criteria to be effective. The causality behind these criteria is rooted in the thermodynamics of solubility.

Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient of Solubility: The solvent must dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[5][8][9] This differential is the primary driver for crystal formation upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5][9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][10]

  • Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals via evaporation.[5]

  • Safety: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible to ensure safe handling.[10]

Physicochemical Profile: 2-(1H-pyrrol-1-yl)nicotinonitrile

A rational solvent choice begins with an analysis of the solute's structure.

Chemical Structure:

  • Pyrrole Ring: A five-membered aromatic heterocycle.

  • Pyridine Ring: A six-membered aromatic heterocycle.

  • Nitrile Group (-CN): A strongly polar functional group.

Predicted Properties:

  • Polarity: The presence of three nitrogen atoms and a nitrile group within an aromatic framework makes 2-(1H-pyrrol-1-yl)nicotinonitrile a moderately polar molecule. The "like dissolves like" principle suggests that solvents of similar polarity will be most effective.

  • Physical State: Based on structurally similar compounds like 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile, the target compound is expected to be a crystalline solid at room temperature with a relatively high melting point.[11] This makes it an excellent candidate for purification by recrystallization.

  • Hydrogen Bonding: The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors. This suggests that polar protic solvents (e.g., alcohols) may exhibit strong solvating power.

Experimental Protocol I: Systematic Solvent Screening

The most reliable method for identifying a suitable solvent is through small-scale empirical testing. This protocol minimizes the use of valuable crude material while efficiently surveying a range of potential solvents.

Objective: To rapidly assess the solubility of 2-(1H-pyrrol-1-yl)nicotinonitrile in a panel of solvents at room temperature and at their boiling points.

Materials & Equipment:

  • Crude 2-(1H-pyrrol-1-yl)nicotinonitrile

  • A panel of candidate solvents (see Table 1)

  • Small test tubes (10 x 75 mm) and a test tube rack

  • Spatula

  • Graduated pipettes or micropipettes

  • Heating block or steam bath[12]

  • Ice-water bath

  • Vortex mixer

Table 1: Candidate Solvents for Screening

This table provides a curated list of solvents spanning a useful polarity range. The dielectric constant is a good measure of a solvent's polarity.[13]

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity TypeKey Safety Considerations
Hexane 691.9Non-PolarFlammable, irritant
Toluene 1112.4Non-PolarFlammable, toxic
Ethyl Acetate 776.0Moderately Polar AproticFlammable, irritant
Dichloromethane (DCM) 409.1Moderately Polar AproticVolatile, suspected carcinogen
Acetone 5621Polar AproticHighly flammable, irritant
Isopropanol (IPA) 8218Polar ProticFlammable, irritant
Ethanol (95%) 7824.3Polar ProticFlammable
Methanol 6532.6Polar ProticFlammable, toxic
Water 10080.1Polar ProticNon-toxic

Source for Dielectric Constants:[14]

Step-by-Step Screening Procedure:
  • Preparation: Arrange and label one test tube for each solvent to be tested.

  • Aliquot Compound: Place approximately 20-30 mg of the crude solid into each labeled test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube. Vortex or agitate the mixture. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube carefully in a heating block to the solvent's boiling point. Add more solvent dropwise, heating and agitating, until the solid just dissolves.[15] Record the observation. Critical Note: Do not add excess solvent. The goal is to create a saturated solution.[8]

  • Cooling & Crystallization Test: If the solid dissolved completely upon heating, allow the test tube to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.[12] Observe and record the quantity and quality of any crystals that form.

  • Repeat: Repeat steps 3-5 for each solvent in the panel.

  • Documentation: Log all observations systematically in a table.

Data Interpretation Workflow

The results from the screening protocol determine the next steps. This decision-making process is visualized in the flowchart below.

G start Start: Select a single solvent for testing test_rt Is the compound soluble at room temperature? start->test_rt test_hot Is the compound soluble in hot solvent? test_rt->test_hot No result_bad1 Unsuitable: Compound is too soluble. Poor recovery will result. test_rt->result_bad1 Yes test_cool Do high-quality crystals form upon slow cooling? test_hot->test_cool Yes result_bad2 Unsuitable: Compound is insoluble. Cannot be used for recrystallization. test_hot->result_bad2 No result_bad3 Sub-optimal: Oiling out or no/poor crystal formation. test_cool->result_bad3 No result_good Excellent Candidate: Proceed to trial recrystallization. test_cool->result_good Yes consider_mixed Consider a mixed-solvent system. result_bad3->consider_mixed

Caption: Decision flowchart for single-solvent selection.

An ideal solvent is one that answers "No" to the first question, "Yes" to the second, and "Yes" to the third. This indicates low solubility when cold, high solubility when hot, and effective crystal formation upon cooling.[5][10]

Experimental Protocol II: Trial Recrystallization

Once a promising solvent has been identified, perform a trial recrystallization on a slightly larger scale to confirm its suitability and optimize the procedure.

Objective: To purify a small batch (e.g., 1.0 g) of crude 2-(1H-pyrrol-1-yl)nicotinonitrile and assess the yield and purity of the resulting crystals.

Materials & Equipment:

  • Crude compound (e.g., 1.0 g)

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2-3, appropriate size)[12]

  • Hot plate or steam bath

  • Boiling chips

  • Watch glass (to cover the flask)

  • Funnel for gravity filtration (if needed for insoluble impurities)

  • Fluted filter paper

  • Büchner funnel and flask for vacuum filtration

  • Vacuum source

  • Cold solvent for washing

  • Drying oven or desiccator

Step-by-Step Recrystallization Procedure:

  • Dissolution: Place the crude solid (1.0 g) and a boiling chip into an Erlenmeyer flask. Add the selected solvent from a separate heated flask in small portions, swirling and heating the mixture after each addition, until the solid just dissolves.[6] Using the minimum amount of hot solvent is critical for maximizing yield.[15]

  • Hot Filtration (Optional): If colored or insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[12] Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor from the crystal surfaces.[6] Using cold solvent minimizes the loss of the purified product.[15]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and dry them to a constant weight in a drying oven (at a temperature well below the compound's melting point) or in a desiccator.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point and comparing it to the crude material. A sharp melting point close to the literature value indicates high purity.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present. To resolve this, you can try lowering the temperature at which the solution is saturated by adding slightly more solvent or switching to a lower-boiling point solvent.

  • No Crystal Formation: This is often due to using too much solvent.[15] You can try to boil off some of the solvent to re-saturate the solution. If the solution is supersaturated, scratching the flask's inner wall or adding a "seed" crystal of the pure compound can induce crystallization.

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system (also called antisolvent crystallization) can be employed.[10] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "antisolvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The mixture is then heated until clear and cooled slowly to induce crystallization.

Safety Precautions

  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • When heating flammable organic solvents, never use an open flame. Use a steam bath, heating mantle, or hot plate.[12]

  • Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of all potential hazards.

  • Dispose of all chemical waste in appropriately labeled containers as per your institution's guidelines.[15]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. Link

  • Linno, T. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from Creative Biolabs website. Link

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from UC Davis Chem 118A Handouts. Link

  • University of York. (n.d.). Solvent Choice. Retrieved from University of York Chemistry Teaching Labs. Link

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Retrieved from RSC Education. Link

  • Widener University. (n.d.). Polarity of Solvents. Retrieved from Widener University, Department of Chemistry & Biochemistry. Link

  • Reichardt, C. (n.d.). Solvents and Polarity. Retrieved from a table based on "Solvents and Solvent Effects in Organic Chemistry". Link

  • LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from Chemistry LibreTexts. Link

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved from ResearchGate. Link

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from EBSCO website. Link

  • Smolecule. (2023, August 16). 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile. Retrieved from Smolecule website. Link

  • National Yang Ming Chiao Tung University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from NYCU Office of Environmental Safety and Health. Link

  • Nichols, L. (n.d.). Recrystallization and hot filtration. Retrieved from a chemistry resource website. Link

  • University of Missouri–St. Louis. (n.d.). Recrystallization - Part 2. Retrieved from UMSL Department of Chemistry. Link

  • D'Andretta, G., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Link

  • Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. Link

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry. Link

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from a general chemistry resource. Link

  • ChemSrc. (2025, May 20). 1H-pyrrole-2-carbonitrile. Retrieved from ChemSrc. Link

  • National Center for Biotechnology Information. (n.d.). 2-(1H-pyrrol-1-yl)pyrimidine. PubChem Compound Summary. Link

  • Soliman, A. M., et al. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. National Institutes of Health. Link

  • Sharma, A., et al. (2026, February 11). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. Link

  • CAS. (n.d.). 1H-Pyrrole. CAS Common Chemistry. Link

  • Conti, C., et al. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI. Link

  • National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem Compound Summary. Link

  • MilliporeSigma. (n.d.). 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-3-carbonitrile. Retrieved from Sigma-Aldrich website. Link

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from Organic Chemistry Portal. Link

  • Kumar, A., et al. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Link

  • Kim, S. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Link

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Link

  • Al-Ostoot, F. H., et al. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Link

  • Wang, Q., & Zhu, J. (n.d.). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. Link

  • MolAid. (n.d.). 2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile. Retrieved from MolAid website. Link

  • NIST. (n.d.). Pyrrole. NIST WebBook. Link

Sources

Application Notes and Protocols for Multi-Component Reaction Pathways to Functionalized Nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Nicotinonitriles and Multi-Component Reactions

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3] Several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, feature this heterocyclic core, underscoring its therapeutic relevance.[4][5]

Traditionally, the synthesis of functionalized pyridines involves multi-step, linear sequences that are often time-consuming, generate significant waste, and require the isolation of potentially unstable intermediates. Multi-component reactions (MCRs) offer a powerful and elegant solution to these challenges.[6][7][8] By combining three or more starting materials in a single, one-pot operation, MCRs enable the rapid assembly of complex molecular architectures with high atom economy and operational simplicity.[9] This approach aligns with the principles of green chemistry and is exceptionally well-suited for the construction of diverse compound libraries for high-throughput screening.[10]

This guide provides an in-depth exploration of key MCR pathways for the synthesis of functionalized nicotinonitriles, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The Gewald Reaction: A Classic Route to Aminonicotinonitriles

The Gewald reaction is a cornerstone MCR for the synthesis of polysubstituted 2-aminothiophenes, which can be readily adapted to produce 2-aminonicotinonitriles. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[11][12] The versatility, mild conditions, and ready availability of starting materials make the Gewald reaction a highly valuable tool.[13]

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood steps. The process is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (commonly a secondary amine like morpholine or piperidine), to form a stable α,β-unsaturated nitrile intermediate.[11][14] Elemental sulfur then adds to the enolate of this intermediate. The subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product, which in the context of nicotinonitrile synthesis, is often a thieno[2,3-b]pyridine derivative. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[11][14]

Diagram: Gewald Reaction Workflow

Gewald Reaction Workflow Start Ketone/Aldehyde + Malononitrile + Elemental Sulfur (S8) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Solvent (e.g., Ethanol) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition & Cyclization Intermediate->Sulfur_Addition Product Functionalized 2-Aminonicotinonitrile Derivative Sulfur_Addition->Product

Caption: Workflow for the Gewald multi-component synthesis.

Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol describes a typical Gewald-type synthesis of a highly substituted nicotinonitrile.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask, add chalcone (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol).

  • Add 30 mL of absolute ethanol to the flask.

  • Place the flask in an oil bath on a magnetic stirrer and fit it with a reflux condenser.

  • Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.[15]

Characterization:

  • IR (KBr, cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (approx. 3300-3450 cm⁻¹), C≡N stretching (approx. 2200-2225 cm⁻¹), and C=C aromatic stretching (approx. 1500-1600 cm⁻¹).[16][17][18]

  • ¹H NMR: Expect signals corresponding to the aromatic protons and a characteristic broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR: Look for the characteristic nitrile carbon (C≡N) signal around 115-120 ppm.[19]

Starting Aldehyde/KetoneActive NitrileNitrogen SourceYield (%)Reference
Chalcone DerivativesMalononitrileAmmonium Acetate75-90%[15]
CyclohexanoneEthyl CyanoacetateMorpholine (as base)60-80%[13][14]
AcetophenoneMalononitrileAmmonium Acetate65-85%[20]

Thorpe-Ziegler Reaction: Intramolecular Cyclization to Nicotinonitriles

The Thorpe-Ziegler reaction is a powerful method for constructing cyclic compounds, including heterocyclic systems like pyridines.[21][22] It involves the base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which can be a precursor to a cyclic ketone after hydrolysis.[23][24] This reaction is particularly useful for synthesizing fused ring systems where the pyridine ring is annulated to another ring.

Mechanistic Rationale

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base (e.g., sodium alkoxide, sodium hydride).[23] This generates a resonance-stabilized carbanion. The carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the second nitrile group, forming a cyclic imine anion.[23] Subsequent protonation and tautomerization lead to the more stable cyclic β-enaminonitrile.[25] Aromatization, if possible, provides a strong thermodynamic driving force for the reaction.

Diagram: Thorpe-Ziegler Reaction Mechanism

Thorpe-Ziegler Mechanism Dinitrile α,ω-Dinitrile Substrate Deprotonation α-Deprotonation Dinitrile->Deprotonation Carbanion Nitrile-Stabilized Carbanion Deprotonation->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Imine Cyclic Imine Anion Cyclization->Imine Tautomerization Protonation & Tautomerization Imine->Tautomerization Product Cyclic β-Enaminonitrile (Nicotinonitrile Derivative) Tautomerization->Product Base Strong Base (e.g., NaH) Base->Deprotonation Catalyst

Caption: Key steps in the Thorpe-Ziegler cyclization.

Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol illustrates the application of the Thorpe-Ziegler cyclization to synthesize a fused nicotinonitrile system.

Materials:

  • Appropriately substituted dinitrile precursor (e.g., 2-(cyanomethylthio)-4-methoxypyridine-3-carbonitrile)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Round-bottom flask, condenser

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere.

  • In a separate flask, dissolve the dinitrile precursor (1.0 eq) in anhydrous ethanol.

  • Slowly add the dinitrile solution to the freshly prepared sodium ethoxide solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding glacial acetic acid.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization.[22]

Hantzsch-Type Synthesis: Accessing Nicotinonitriles via Dihydropyridines

The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate).[26][27][28] While it traditionally yields 1,4-dihydropyridines (DHPs), these intermediates can be readily oxidized to the corresponding aromatic pyridines. By using a β-ketonitrile or cyanoacetamide as one of the components, this reaction becomes a powerful route to nicotinonitrile derivatives.

Mechanistic Rationale

The Hantzsch synthesis mechanism involves two primary pathways converging.[28][29]

  • Knoevenagel Condensation: The aldehyde condenses with one equivalent of the β-dicarbonyl compound.

  • Enamine Formation: The second equivalent of the β-dicarbonyl compound reacts with the ammonia source to form an enamine intermediate.

  • Michael Addition & Cyclization: These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to form the DHP ring.[28] A final oxidation step, which can occur in situ with an added oxidant or upon workup, leads to the aromatic nicotinonitrile product.[27]

Diagram: Hantzsch-Type Reaction Pathway

Hantzsch-Type Pathway cluster_inputs Starting Materials Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester β-Ketoester Ketoester->Knoevenagel Ketonitrile β-Ketonitrile Enamine Enamine Intermediate Ketonitrile->Enamine Ammonia Ammonia Source (NH4OAc) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Intermediate Cyclization->DHP Oxidation Oxidation DHP->Oxidation Product Functionalized Nicotinonitrile Oxidation->Product

Sources

Application Note: High-Yield Synthesis of N-Pyrrolyl Pyridines via the Modified Clauson-Kaas Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of N-substituted pyrroles is a critical transformation in drug discovery, given the prevalence of the pyrrole scaffold in biologically active molecules such as COX-2 inhibitors, BACE1 inhibitors, and antitubulin agents[1],[2]. The classical Clauson-Kaas reaction provides a robust methodology for constructing these heterocycles by condensing primary amines with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)[3].

However, applying this protocol to aminopyridines presents unique synthetic challenges. Unlike highly nucleophilic aliphatic amines, aminopyridines are electronically deactivated. The pyridine nitrogen withdraws electron density via both inductive and resonance effects, significantly reducing the nucleophilicity of the exocyclic amine. Furthermore, the acidic conditions required to liberate the reactive 1,4-dicarbonyl species from 2,5-DMTHF often lead to the protonation of the pyridine ring, exacerbating this deactivation[3],[4].

This application note details an optimized, self-validating protocol designed specifically to overcome the electronic deficiencies of aminopyridines, ensuring high-yielding N-pyrrolyl formation.

Mechanistic Insights & Causality

The success of this reaction relies on a precise sequence of in situ generation and trapping. 2,5-DMTHF acts as a stable, masked surrogate for succinaldehyde[5].

  • Hydrolysis : Under acidic conditions, the acetal linkages of 2,5-DMTHF are hydrolyzed, releasing methanol and generating the highly reactive succinaldehyde.

  • Condensation : The aminopyridine attacks the dialdehyde to form a hemiaminal intermediate. Because aminopyridines are weak nucleophiles, elevated thermal energy (reflux) is required to drive this step forward.

  • Cyclization & Dehydration : Intramolecular cyclization yields a dihydropyrrole derivative, which rapidly undergoes double dehydration to achieve the thermodynamically stable, aromatized N-pyrrolyl pyridine[3].

Mechanism DMTHF 2,5-Dimethoxytetrahydrofuran (Stable Acetal) Succinaldehyde Succinaldehyde (Reactive 1,4-Dicarbonyl) DMTHF->Succinaldehyde H2O, H+ (- 2 MeOH) Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal + Aminopyridine Aminopyridine Aminopyridine (Nucleophile) Aminopyridine->Hemiaminal Dihydropyrrole Dihydropyrrole Derivative Hemiaminal->Dihydropyrrole Intramolecular Cyclization Product N-Pyrrolyl Pyridine (Aromatized Product) Dihydropyrrole->Product - 2 H2O (Dehydration)

Mechanistic pathway of the Clauson-Kaas reaction for N-pyrrolyl pyridine synthesis.

Quantitative Data & Substrate Optimization

The position of the amino group on the pyridine ring dictates the reaction kinetics and overall yield.

  • 3-Aminopyridine : The amino group is meta to the pyridine nitrogen, isolating it from direct resonance electron withdrawal. It retains sufficient nucleophilicity to afford excellent yields[6].

  • 2- and 4-Aminopyridine : The amino groups are in direct conjugation with the electronegative ring nitrogen. This resonance severely depletes their nucleophilicity, necessitating longer reaction times or the use of alternative Lewis acid catalysts (e.g., InCl₃) to force the reaction to completion[4].

Table 1: Optimization Conditions and Typical Yields
SubstrateCatalyst / SolventTemperatureTimeTypical YieldReference
2-Aminopyridine AcOH (Glacial)110 °C (Reflux)12–18 h45–60%[3]
3-Aminopyridine 1,4-Dioxane / 4-Chloropyridine HCl100 °C (Reflux)18 h85–92%[6]
4-Aminopyridine AcOH or H₂O / High Temp110–120 °C12–24 h50–70%[4]
Aliphatic Amines AcOH110 °C2–4 h>90%[7]

Experimental Protocol

Reagents and Equipment
  • Substrate : Aminopyridine (1.0 equiv, e.g., 10.0 mmol)

  • Reagent : 2,5-Dimethoxytetrahydrofuran (1.1–1.2 equiv, 11.0–12.0 mmol)[7],[5]

  • Solvent/Catalyst : Glacial Acetic Acid (25 mL) OR 1,4-Dioxane (25 mL) with 4-chloropyridine hydrochloride (1.0 equiv)[6].

  • Equipment : 100 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating block/oil bath.

Step-by-Step Methodology

Workflow Step1 1. Reagent Preparation Mix Aminopyridine + 2,5-DMTHF Step2 2. Acid Catalysis Add Glacial Acetic Acid Step1->Step2 Step3 3. Thermal Activation Reflux (110°C) for 2-18h Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Analysis Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Work-up & Neutralization Aq. Na2CO3 Wash + Extraction Step4->Step5 Complete Conversion Step6 6. Purification Silica Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of N-pyrrolyl pyridines.

  • Reaction Assembly : To an oven-dried, nitrogen-purged round-bottom flask, add the aminopyridine (10.0 mmol).

  • Solvent Addition : Add 25 mL of glacial acetic acid. Stir until the substrate is fully dissolved. (Note: For 3-aminopyridine, 1,4-dioxane with an acid catalyst can be used to prevent over-protonation[6]).

  • Acetal Introduction : Add 2,5-dimethoxytetrahydrofuran (1.55 mL, ~12.0 mmol) dropwise via syringe at room temperature[7].

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 110 °C. The solution will rapidly darken to a deep brown/black color. This is an expected causality of minor succinaldehyde polymerization at high temperatures and does not indicate reaction failure.

  • Monitoring : Maintain reflux for 12–18 hours. Monitor the consumption of the aminopyridine via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

  • Work-up : Upon complete conversion, cool the reaction to ambient temperature. Dilute the dark mixture with Dichloromethane (DCM) or Ethyl Acetate (50 mL).

  • Neutralization : Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated aqueous Na₂CO₃ (3 × 50 mL) to neutralize the acetic acid[7]. Caution: Vigorous CO₂ evolution will occur; vent the funnel frequently.

  • Extraction : Wash the organic phase with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

  • Purification : Purify the crude product via silica gel flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to isolate the pure N-pyrrolyl pyridine.

Self-Validating System & Troubleshooting

To ensure absolute trustworthiness in your synthetic output, validate the reaction using the following metrics:

  • TLC Validation : The N-pyrrolyl product is highly UV-active. Furthermore, upon staining with Vanillin or p-Anisaldehyde and heating, pyrroles characteristically develop a vibrant pink, purple, or blue color, instantly differentiating them from the starting aminopyridine.

  • NMR Validation (¹H NMR) : The formation of the pyrrole ring creates a classic AA'BB' spin system. Successful cyclization is confirmed by the appearance of two distinct pseudo-triplets (or multiplets) integrating to 2H each:

    • β-protons : ~δ 6.2–6.4 ppm.

    • α-protons : ~δ 7.0–7.2 ppm.

    • Diagnostic Check: The broad -NH₂ singlet (typically δ 4.5–5.5 ppm) from the starting material must completely disappear.

  • Troubleshooting Sluggish Reactions : If LC-MS shows stalled conversion (common with 2-aminopyridine), do not merely extend the time, as this promotes tar formation. Instead, switch the solvent system to a non-coordinating solvent (e.g., toluene or 1,4-dioxane) and introduce a strong Lewis acid such as InCl₃ or Zn(OTf)₂ to selectively activate the acetal without permanently protonating the pyridine nitrogen[4].

References

Sources

Catalytic Strategies for the Synthesis of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of robust catalytic methodologies for the synthesis of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile, a compound of significant interest in medicinal chemistry due to its structural analogy to potent anti-cancer agents like crolibulin and combretastatin A-4.[1] The protocols detailed herein are designed to be self-validating, with a focus on the underlying principles of each synthetic step to empower researchers in their experimental design and execution.

Introduction: The Significance of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile

Substituted nicotinonitriles are a cornerstone in the development of novel therapeutics. The target molecule, 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile, and its analogues have demonstrated promising antiproliferative activity against various human cancer cell lines, with some exhibiting potency at nanomolar concentrations.[1] The unique arrangement of the diphenylpyridine core linked to a pyrrole moiety offers a rigid scaffold that can be further functionalized to optimize biological activity. This guide will delineate a strategic, two-stage catalytic approach for the synthesis of this valuable compound.

Overall Synthetic Strategy

The most efficient and modular approach to the target molecule involves a two-part synthesis. The first part focuses on the construction of the core nicotinonitrile scaffold, followed by the catalytic introduction of the pyrrole substituent.

Synthetic_Strategy Reactants Benzaldehyde + Acetophenone + Malononitrile + Ammonium Acetate Intermediate1 2-Amino-4,6-diphenylnicotinonitrile Reactants->Intermediate1 Multi-component Condensation Intermediate2 2-Chloro-4,6-diphenylnicotinonitrile Intermediate1->Intermediate2 Sandmeyer-type Reaction FinalProduct 4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile Intermediate2->FinalProduct Catalytic N-Arylation Pyrrole Pyrrole Pyrrole->FinalProduct

Caption: Proposed two-stage synthetic workflow.

Part 1: Synthesis of the 2-Amino-4,6-diphenylnicotinonitrile Core

The initial and crucial step is the construction of the 2-amino-4,6-diphenylnicotinonitrile scaffold. A highly efficient and atom-economical method for this is a one-pot, four-component reaction. This reaction leverages the principles of condensation chemistry to rapidly assemble the complex pyridine ring system from simple starting materials.[2][3]

Catalytic Approach: Multi-component Condensation

This method involves the condensation of an aldehyde (benzaldehyde), a ketone (acetophenone), an active methylene compound (malononitrile), and a nitrogen source (ammonium acetate).[2][3] Various catalysts can be employed to promote this reaction, ranging from Lewis acids to heterogeneous catalysts. For a robust and environmentally conscious approach, a reusable solid acid catalyst is often preferred.

Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol is adapted from established procedures for the synthesis of 2-amino-3-cyanopyridines.[4]

Materials:

  • Benzaldehyde

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or a 1:1 mixture of ethanol and water)

  • Solid acid catalyst (e.g., silica-supported sulfuric acid, or a reusable nanocatalyst)[2][5]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5-2 mmol).

  • Add the solvent (ethanol or ethanol/water mixture, 10 mL) and the catalyst (as per manufacturer's or literature recommendations, typically 5-10 mol%).

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 2-amino-4,6-diphenylnicotinonitrile. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Yield: 85-95%

Causality and Experimental Insights:
  • Role of Ammonium Acetate: Ammonium acetate serves as both the nitrogen source for the pyridine ring and as a mild catalyst.[6][7]

  • Solvent Choice: The use of ethanol or an ethanol/water mixture provides a good medium for the dissolution of the reactants and facilitates the precipitation of the product upon cooling, simplifying the work-up.[2]

  • Catalyst Function: The acid catalyst facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile and the Claisen-Schmidt condensation between the aldehyde and ketone, which are key steps in the formation of the chalcone intermediate.

Part 2: Introduction of the Pyrrole Moiety

With the nicotinonitrile core synthesized, the next stage involves the introduction of the pyrrole ring at the 2-position. A common and effective strategy is to first convert the 2-amino group into a better leaving group, such as a halogen, followed by a catalytic cross-coupling reaction with pyrrole.

Step 2a: Synthesis of 2-Chloro-4,6-diphenylnicotinonitrile

A standard method for converting an amino group on a heteroaromatic ring to a chloro group is a Sandmeyer-type reaction. However, for nicotinonitrile derivatives, direct chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is also a viable and effective method.[8]

Protocol 2: Chlorination of 2-Amino-4,6-diphenylnicotinonitrile

Materials:

  • 2-Amino-4,6-diphenylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a fume hood, carefully add 2-amino-4,6-diphenylnicotinonitrile (1 mmol) to phosphorus oxychloride (5 mL).

  • Optionally, add phosphorus pentachloride (0.5 eq) to the mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice in a beaker with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-chloro-4,6-diphenylnicotinonitrile.

Expected Yield: 60-70%

Step 2b: Catalytic N-Arylation of Pyrrole

The final step is the coupling of 2-chloro-4,6-diphenylnicotinonitrile with pyrrole. Palladium- and copper-catalyzed N-arylation reactions are well-established methods for forming C-N bonds.[9][10][11] For the coupling of aryl chlorides, palladium catalysis with specialized phosphine ligands is often highly effective.[12][13]

N-Arylation_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L_n Pd0->OxAdd + Ar-Cl LigandEx Ligand Exchange (Ar-Pd(II)-Pyrrole)L_n OxAdd->LigandEx + Pyrrole, - Base*HCl RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 - Ar-Pyrrole Product Final Product RedElim->Product ArCl 2-Chloro-4,6-diphenylnicotinonitrile ArCl->OxAdd Pyrrole Pyrrole Pyrrole->LigandEx

Sources

Greener Pathways to Nicotinonitrile Derivatives: Application Notes and Protocols for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Green Nicotinonitrile Synthesis

Nicotinonitrile (3-cyanopyridine) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Traditionally, their synthesis has often relied on methods that utilize harsh reagents, toxic solvents, and energy-intensive conditions, contributing to significant environmental waste. The principles of green chemistry offer a transformative approach, aiming to design chemical processes that are not only efficient but also environmentally benign.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the green synthesis of nicotinonitrile derivatives. We will explore a range of modern techniques, including multicomponent reactions, the use of advanced catalytic systems, and energy-efficient technologies like microwave and ultrasound irradiation. By understanding the causality behind these experimental choices, researchers can implement more sustainable and efficient synthetic strategies in their own laboratories.

Core Principle: The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a cornerstone of green organic synthesis.[3][4] These one-pot processes combine three or more reactants to form a complex product in a single step, adhering to principles of atom economy and procedural simplicity. By minimizing intermediate isolation and purification steps, MCRs significantly reduce solvent consumption and waste generation.[5]

A prevalent strategy for synthesizing highly substituted 2-amino-3-cyanopyridine derivatives involves a four-component reaction between an aldehyde, a ketone, malononitrile, and ammonium acetate. This approach offers a convergent and efficient route to a diverse library of nicotinonitrile analogues.

Visualizing the MCR Workflow

MCR_Workflow cluster_reactants Starting Materials Aldehyde Aromatic Aldehyde One_Pot One-Pot Reaction Vessel (Solvent-free or Green Solvent) Aldehyde->One_Pot Ketone Acetophenone Derivative Ketone->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->One_Pot Product 2-Amino-3-cyanopyridine Derivative One_Pot->Product Green Conditions (e.g., Catalyst, Heat) Biocatalysis Nicotinonitrile Nicotinonitrile (3-Cyanopyridine) Nicotinic_Acid Nicotinic Acid (Vitamin B3) Nicotinonitrile->Nicotinic_Acid Enzymatic Hydrolisis (Aqueous medium, mild pH, room temp.) Enzyme Nitrilase Enzyme (e.g., from Rhodococcus rhodochrous) Enzyme->Nicotinic_Acid

Sources

preparation of 2-(1H-pyrrol-1-yl)nicotinonitrile for biological screening assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 2-(1H-Pyrrol-1-yl)nicotinonitrile for High-Throughput Biological Screening Assays

Executive Summary & Mechanistic Rationale

2-(1H-pyrrol-1-yl)nicotinonitrile (CAS: 866043-26-7) is a highly privileged building block in modern medicinal chemistry. It serves as a direct precursor for the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles), a scaffold ubiquitous in kinase inhibitors and antiviral agents due to its bioisosteric relationship with indole and favorable physicochemical properties [1].

When designing a compound library for biological screening, the purity and synthetic scalability of the starting scaffolds are paramount. Two primary synthetic routes exist for generating 1-arylpyrroles:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Reacting 2-chloronicotinonitrile with pyrrole. This requires strong bases (e.g., NaH or KOtBu) to deprotonate the weakly nucleophilic pyrrole, often leading to competitive side reactions and requiring strictly anhydrous conditions [1].
    
  • Clauson-Kaas Condensation: Reacting 2-aminonicotinonitrile with 2,5-dimethoxytetrahydrofuran (2,5-DMTF) under acidic conditions [2].

Expert Insight & Causality: We strongly recommend the Clauson-Kaas approach for screening assay preparation. Glacial acetic acid serves a dual purpose in this workflow: it acts as an excellent solvent for the polar amine and provides the necessary acidic protons to hydrolyze 2,5-DMTF into the reactive succinaldehyde intermediate. The electron-deficient 2-aminonicotinonitrile then undergoes a rapid double condensation and cyclization. This method avoids pyrophoric bases, operates smoothly under ambient atmosphere, and provides a highly scalable, self-validating workflow.

Synthesis & Screening Workflow

Workflow Start 2-Aminonicotinonitrile + 2,5-DMTF Reaction Clauson-Kaas Cyclization (Glacial AcOH, 100°C) Start->Reaction Reagent Mixing Workup Neutralization & Extraction (NaHCO3 / EtOAc) Reaction->Workup In-process TLC Check Purification Flash Chromatography (SiO2, Hex:EtOAc) Workup->Purification Phase Separation QC Quality Control (LC-MS, 1H-NMR) Purification->QC Fraction Pooling Assay Biological Screening (10 mM DMSO Stock) QC->Assay >95% Purity Verified

Workflow for the synthesis, purification, and assay preparation of 2-(1H-pyrrol-1-yl)nicotinonitrile.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure high fidelity before proceeding to biological evaluation.

Materials & Reagents:

  • 2-Aminonicotinonitrile (1.0 equiv, limiting reagent)

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTF) (1.2 equiv)

  • Glacial Acetic Acid (Reaction solvent, ~5 mL/mmol)

  • Ethyl Acetate (EtOAc), Saturated aqueous NaHCO

    
    , Brine, Anhydrous Na
    
    
    
    SO
    
    
    .

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminonicotinonitrile in glacial acetic acid. Add 2,5-DMTF dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 100 °C for 2 hours.

    • Causality: Heating is required to drive the dehydration steps of the Paal-Knorr-type cyclization. Lower temperatures result in the accumulation of the uncyclized hemiaminal intermediate.

    • Validation Checkpoint 1 (In-Process TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: Hexane:EtOAc 7:3). The reaction is complete when the highly polar, UV-active baseline spot (amine) is entirely consumed, replaced by a distinct, less polar spot (pyrrole product).

  • Quench & Workup: Cool the mixture to room temperature. Pour the solution slowly into a beaker containing crushed ice and vigorously stir. Carefully add saturated aqueous NaHCO

    
     until the evolution of CO
    
    
    
    ceases.
    • Causality: Rigorous neutralization is critical. Residual acetic acid will cause the target compound to streak during chromatography and promotes degradation during long-term storage.

    • Validation Checkpoint 2 (pH Check): Ensure the aqueous phase pH is

      
       using pH indicator paper before proceeding to extraction.
      
  • Extraction: Extract the aqueous layer with EtOAc (

    
    ). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 30% EtOAc in Hexanes.

Quantitative Data & Optimization Summary

To establish the most robust protocol for screening library generation, several reaction conditions were evaluated. The optimized acetic acid method (Condition B) provides the best balance of yield and purity without requiring specialized equipment.

Reaction ConditionSolvent / CatalystTemp (°C)TimeYield (%)Crude Purity (LC-MS)
Condition A Toluene / cat. pTSA11012 h45%70% (Incomplete)
Condition B (Optimal) Glacial Acetic Acid1002 h88%>95%
Condition C Glacial Acetic Acid150 (MW)15 min85%>95%

Table 1: Optimization of Clauson-Kaas condensation conditions for 2-(1H-pyrrol-1-yl)nicotinonitrile.

Quality Control & Biological Assay Preparation

Before introducing the synthesized 2-(1H-pyrrol-1-yl)nicotinonitrile into biological screening assays (e.g., cell viability or kinase inhibition panels), strict QC and formulation steps must be followed.

Analytical Validation (Checkpoint 3):

  • LC-MS: The main peak must exhibit an

    
     of 170.07 
    
    
    
    and demonstrate
    
    
    purity at 254 nm.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Confirmation of success is dictated by the disappearance of the broad
    
    
    singlet (
    
    
    ppm) and the appearance of two distinct pyrrole signals: a triplet/multiplet at
    
    
    ppm (2H,
    
    
    -pyrrole protons) and a triplet/multiplet at
    
    
    ppm (2H,
    
    
    -pyrrole protons), alongside the expected pyridine aromatic protons.

Assay Formulation & Storage:

  • Stock Preparation: The cyano group and pyrrole ring impart moderate lipophilicity. Prepare a 10 mM master stock by dissolving the validated compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the DMSO stock into amber glass or opaque polypropylene vials and store at

    
     °C.
    
    • Causality: The electron-rich pyrrole ring is susceptible to photo-oxidation over time; amber vials mitigate UV-induced degradation.

  • Assay Integration: Perform serial dilutions in the specific assay buffer (e.g., HEPES, pH 7.4, with 0.01% Tween-20 to prevent non-specific plastic binding). Ensure the final DMSO concentration in the biological assay remains

    
    . Higher DMSO concentrations can induce solvent-mediated cytotoxicity in cell-based assays or denature target proteins in biochemical screens [3].
    

References

  • Verdonck, S., et al. "Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity." Pharmaceuticals, 2021. URL: [Link]

  • Manta, S., et al. "Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives." RSC Advances, 2024. URL: [Link]

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. URL: [Link]

handling and storage stability of 2-(1H-pyrrol-1-yl)nicotinonitrile reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide: 2-(1H-pyrrol-1-yl)nicotinonitrile

A Technical Guide for Researchers on the Handling, Storage, and Stability of a Key Heterocyclic Building Block

Abstract

2-(1H-pyrrol-1-yl)nicotinonitrile is a valuable bifunctional heterocyclic compound, integrating the structural motifs of both pyrrole and cyanopyridine. This unique architecture makes it a significant building block in medicinal chemistry and materials science, particularly in the synthesis of novel kinase inhibitors, anticancer agents, and functional organic materials.[1][2][3] The successful application of this reagent is critically dependent on understanding its stability and implementing proper handling and storage protocols. This guide provides a comprehensive overview of the chemical properties, stability profile, and detailed protocols for the safe handling, storage, and quality assessment of 2-(1H-pyrrol-1-yl)nicotinonitrile to ensure experimental reproducibility and safety.

Core Chemical Properties & Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(1H-pyrrol-1-yl)nicotinonitrile is not universally available, its structure is a composite of a pyrrole ring and a nicotinonitrile moiety. Therefore, its hazard profile and handling requirements can be inferred from the well-documented properties of these components. The pyrrole ring, in particular, dictates many of the handling sensitivities.[4][5]

Assumed Hazard Profile:

  • Acute Toxicity (Oral): Assumed to be harmful or toxic if swallowed.[6]

  • Skin Irritation: May cause skin irritation.[7]

  • Eye Damage: Assumed to cause serious eye irritation or damage.[4]

  • Respiratory Irritation: May cause respiratory tract irritation.[7]

Table 1: Physicochemical Properties (Predicted)

Property Value Source / Rationale
Molecular Formula C₁₀H₇N₃ Calculated
Molecular Weight 169.19 g/mol Calculated
Appearance Likely off-white to beige or light brown solid Analogy to similar N-aryl pyrroles and potential for slight oxidation.[8][9]
Stability Air, light, and moisture sensitive; may darken upon storage. Based on the known instability of the pyrrole moiety.[5]

| Solubility | Likely soluble in organic solvents like DMSO, DMF, CH₂Cl₂, CHCl₃, and moderately soluble in ethers and alcohols. | Inferred from typical solvents used in synthesis of related compounds.[8] |

Long-Term Storage & Stability

The primary driver of instability in 2-(1H-pyrrol-1-yl)nicotinonitrile is the electron-rich 1H-pyrrole ring. Pyrroles are notoriously susceptible to oxidation and polymerization, processes that are often catalyzed by light, air (oxygen), and acidic conditions. The material may darken over time, which is a common visual indicator of degradation.[4][5]

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C (refrigerated). For long-term storage (>12 months), consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). [5] This is the most critical factor in preventing oxidative degradation. After each use, the container should be backfilled with inert gas.

  • Light: Store in an amber or opaque vial to protect from light.[4][5]

  • Moisture: Keep the container tightly sealed in a dry environment, preferably in a desiccator.

Table 2: Storage Condition Stability Rationale

Condition Recommendation Causality (Why it Matters)
Temperature 2-8°C or -20°C Reduces the rate of potential degradation reactions (oxidation, hydrolysis, polymerization).
Atmosphere Inert Gas (Ar, N₂) REQUIRED The pyrrole ring is highly susceptible to oxidation by atmospheric O₂. An inert atmosphere displaces oxygen, preserving the reagent's integrity.
Light Amber/Opaque Vial UV light can provide the energy to initiate free-radical chain reactions, leading to polymerization and decomposition of the pyrrole ring.

| Moisture | Tightly Sealed, Desiccated | Prevents hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, a common reaction under prolonged exposure to moisture, especially if acidic or basic impurities are present. |

Potential Degradation Pathways

Understanding potential degradation is key to troubleshooting experiments. The two primary points of failure are the pyrrole ring and the nitrile group.

cluster_main 2-(1H-pyrrol-1-yl)nicotinonitrile cluster_deg1 Degradation Pathway 1 cluster_deg2 Degradation Pathway 2 Reagent Start Material Oxidation Oxidized/Polymerized Pyrrole Species (Dark Tars) Reagent->Oxidation Air (O₂) / Light Acid Traces Hydrolysis 2-(1H-pyrrol-1-yl)nicotinamide (Hydrolysis Product) Reagent->Hydrolysis H₂O (Acid/Base Catalyzed)

Caption: Potential degradation pathways for the title reagent.

Protocols for Quality Assessment & Handling

Adopting a systematic approach to quality control upon receipt and before use is essential for reproducible results.

Protocol 1: Initial Quality Verification & Assessment

This workflow should be performed upon receiving a new batch of the reagent and periodically for material that has been in storage.

start Assess Reagent Quality visual Step 1: Visual Inspection Is it a free-flowing solid? Is the color off-white/beige? start->visual solubility Step 2: Solubility Test Does it dissolve fully in anhydrous DMSO or CH₂Cl₂? visual->solubility Yes fail Result: FAIL Purify or discard reagent visual->fail No (dark/tarry) nmr Step 3: ¹H NMR Analysis Does the spectrum match the expected structure? Any new peaks? solubility->nmr Yes solubility->fail No (insoluble matter) pass Result: PASS Proceed with experiment nmr->pass Yes nmr->fail No (degradation peaks)

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(1H-pyrrol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-(1H-pyrrol-1-yl)nicotinonitrile.

Synthesizing this specific molecule via the Clauson-Kaas condensation presents unique kinetic and thermodynamic challenges. The target amine, 2-aminonicotinonitrile, is a notoriously poor nucleophile; the electron-withdrawing nature of both the pyridine ring and the ortho-nitrile group severely depletes the electron density of the exocyclic amine. Consequently, standard reaction conditions often lead to substrate degradation rather than product formation[1].

This guide breaks down the mechanistic causality of these failures and provides field-proven, self-validating protocols to maximize your yield.

Mechanistic Causality & Reaction Pathway

To troubleshoot effectively, we must first understand the molecular logic of the reaction. The Clauson-Kaas synthesis involves the acid-catalyzed deprotection of 2,5-dimethoxytetrahydrofuran (DMTHF) to form a highly reactive succinaldehyde intermediate. Because 2-aminonicotinonitrile reacts slowly, the succinaldehyde intermediate often polymerizes with itself before the amine can successfully execute a nucleophilic attack[2].

By mapping the pathway, we can identify exactly where catalyst intervention is required to favor hemiaminal formation over furan polymerization.

Mechanism DMTHF 2,5-Dimethoxytetrahydrofuran (Acetal Precursor) Succ Succinaldehyde (Highly Reactive) DMTHF->Succ Hydrolysis (-2 MeOH) Acid Lewis/Brønsted Acid (e.g., Sc(OTf)3, p-TsOH) Acid->DMTHF Activates Hemiaminal Hemiaminal Intermediate Acid->Hemiaminal Catalyzes Succ->Hemiaminal Nucleophilic Attack Amine 2-Aminonicotinonitrile (Weak Nucleophile) Amine->Hemiaminal Adds to Product 2-(1H-pyrrol-1-yl)nicotinonitrile (Target Product) Hemiaminal->Product Cyclization & Dehydration

Caption: Logical mechanism of the Clauson-Kaas pyrrole synthesis highlighting catalyst intervention.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns into a black, tarry substance, and the yield of 2-(1H-pyrrol-1-yl)nicotinonitrile is <30%. What is causing this? Causality: You are likely using classical conditions (refluxing glacial acetic acid). The "tar" is the polymerization of the succinaldehyde intermediate. Because your amine is electron-deficient, the rate of condensation is vastly outpaced by the rate of succinaldehyde thermal degradation[1]. Solution: Transition to a milder, highly oxophilic Lewis acid such as Scandium(III) triflate (Sc(OTf)₃)[1]. Sc(OTf)₃ specifically coordinates to the oxygen atoms of DMTHF, accelerating acetal cleavage and intermediate activation without requiring destructive reflux temperatures.

Q2: LC-MS analysis of my crude mixture shows a significant byproduct with a mass of +18 Da relative to the target. How do I prevent this? Causality: A mass increase of +18 Da indicates the hydration of your ortho-nitrile group to an amide, a common side reaction when using strong aqueous acids or prolonged heating in acetic acid. Solution: Shift to strictly anhydrous conditions. Utilizing a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in 1,4-dioxane provides the necessary proton source for the reaction while preventing hydrolytic side reactions[3].

Q3: Can I force the reaction to completion faster to avoid degradation? Causality: Yes. The longer the reagents sit in the thermal degradation zone, the lower the yield. Solution: Microwave-assisted synthesis fundamentally alters the heating profile, providing rapid, volumetric heating. Using a catalyst like Oxone under microwave irradiation at 110 °C can drive the reaction to completion in 15–20 minutes, effectively outrunning the polymerization pathways[4]. Alternatively, pre-hydrolyzing DMTHF in water to 2,5-dihydroxytetrahydrofuran before introducing the amine can bypass the harshest activation steps entirely[2].

Comparative Catalyst & Solvent Data

To aid in your experimental design, the following table synthesizes quantitative data regarding catalyst and solvent effects on the yield of electron-deficient N-aryl pyrroles.

Reaction ConditionCatalystTimeTemp (°C)Yield (%)Mechanistic Observation / Causality
Glacial Acetic Acid None (Solvent acts as acid)12 h118 (Reflux)25–35%Severe tarring; the poor nucleophilicity of the amine leads to furan polymerization[1].
1,4-Dioxane p-TsOH (10 mol%)4 h10065–75%Cleaner profile; anhydrous conditions prevent nitrile hydrolysis[3].
1,4-Dioxane Sc(OTf)₃ (3 mol%)2 h10080–85%Lewis acid strongly activates DMTHF without protonating the amine[1].
Solvent-Free / MeCN Oxone (Catalytic)15 min110 (MW)88–92%Rapid kinetics outcompete degradation pathways; highly scalable[4].

Validated Experimental Protocol: Microwave-Assisted Sc(OTf)₃ Condensation

This protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) to ensure that each mechanistic step has occurred before proceeding, eliminating the guesswork from your workflow.

Workflow Step1 Step 1: Pre-activation Mix DMTHF & Sc(OTf)3 in Dioxane Step2 Step 2: Amine Addition Introduce 2-aminonicotinonitrile Step1->Step2 Step3 Step 3: MW Condensation Irradiate at 100°C for 20 min Step2->Step3 Step4 Step 4: IPC Validation LC-MS check for amine consumption Step3->Step4 Step5 Step 5: Quench & Purify NaHCO3 wash, Silica gel chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the microwave-assisted Clauson-Kaas condensation.

Step-by-Step Methodology

1. Pre-activation of the Acetal In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2,5-dimethoxytetrahydrofuran (1.2 mmol, 1.2 equiv) in 3.0 mL of anhydrous 1,4-dioxane. Add Scandium(III) triflate (0.03 mmol, 3 mol%). Stir at room temperature for 5 minutes. Causality: This brief pre-activation allows the oxophilic Sc(OTf)₃ to coordinate with the methoxy groups, initiating acetal cleavage prior to the introduction of the amine.

2. Amine Addition Add 2-aminonicotinonitrile (1.0 mmol, 1.0 equiv) to the activated mixture. Seal the vial with a crimp cap.

3. Microwave Condensation Place the vial in a dedicated laboratory microwave reactor. Irradiate at 100 °C for exactly 20 minutes with high stirring. Causality: Volumetric heating ensures uniform energy distribution, driving the dehydration and aromatization steps rapidly before side-reactions can occur.

4. Self-Validation Check (In-Process Control) Cool the vial to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via LC-MS. Validation Gate: The reaction is validated to proceed to Step 5 only if the extracted ion chromatogram (EIC) peak for the starting amine (m/z 119.1 [M+H]+) is <5% relative to the product peak (m/z 169.1 [M+H]+). If unreacted amine remains >5%, re-seal and irradiate for an additional 5 minutes.

5. Quenching and Extraction Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid catalyst. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

6. Purification Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: Hexanes/Ethyl Acetate 9:1 to 3:1) to yield pure 2-(1H-pyrrol-1-yl)nicotinonitrile.

References

  • A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation SciSpace 4[4]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Beilstein Journals 1[1]

  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles PMC3[3]

  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction ResearchGate2[2]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrrole Ring Closure on Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azaindole Challenge

Synthesizing azaindoles (pyrrolopyridines) presents a distinct set of challenges compared to standard indole synthesis. The electron-deficient nature of the pyridine ring fundamentally alters the reactivity landscape, often suppressing the nucleophilicity required for classical cyclizations (like Fischer) or complicating oxidative addition in metal-catalyzed routes.

This guide addresses the two most common methodologies for closing the pyrrole ring onto a pyridine backbone: The Fischer Indole Synthesis and Palladium-Catalyzed Annulation (Larock/Sonogashira) .

Module 1: The Fischer Indole Synthesis

Context: You are reacting a pyridyl hydrazine with a ketone/aldehyde to form an azaindole.[1]

Core Issue: The "Deactivated Ring" Trap

Symptom: The hydrazone forms, but the reaction stalls at the cyclization stage, or yields are <10%. Root Cause: The pyridine nitrogen (especially in 2- and 4-pyridyl hydrazines) is highly basic. In standard acidic conditions (HCl, H₂SO₄), the pyridine nitrogen protonates, creating a pyridinium species. This positively charged ring is extremely electron-deficient, raising the activation energy for the key [3,3]-sigmatropic rearrangement to prohibitive levels.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst Choice Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent PPA acts as both solvent and catalyst. Its high viscosity and anhydrous nature often stabilize the ene-hydrazine intermediate without "over-deactivating" the ring as completely as aqueous mineral acids [1].
Electronic Tuning Install EDGs (Electron Donating Groups) If the design permits, an EDG (e.g., -OMe, -Me) ortho or para to the hydrazine moiety significantly lowers the activation energy for the rearrangement [2].
Protecting Group N-Oxide Strategy Oxidize the pyridine nitrogen to an N-oxide before the Fischer reaction. The N-oxide is less electron-withdrawing during the rearrangement and can be reduced later.
Regioselectivity with Unsymmetrical Ketones

Scenario: You are reacting a pyridyl hydrazine with 2-butanone (unsymmetrical). Issue: Formation of a mixture of 2-ethyl and 2,3-dimethyl azaindole isomers.

Diagnosis: The ratio depends on the stability of the ene-hydrazine intermediate (kinetic vs. thermodynamic control).

  • Thermodynamic Control (High Temp/Strong Acid): Favors the more substituted alkene (internal double bond), leading to the 2,3-disubstituted azaindole .

  • Kinetic Control (Low Temp/Steric Bulk): Favors the less substituted alkene (terminal double bond), leading to the 2-substituted azaindole .

Solution:

  • To favor the 2,3-disubstituted product (via internal enamine): Use PPA at elevated temperatures (>100°C) .

  • To favor the 2-substituted product (via terminal enamine): Use sterically hindered acids or perform the reaction in two steps: isolate the hydrazone, then cyclize with a Lewis Acid like ZnCl₂ in refluxing solvent [3].

Module 2: Metal-Catalyzed Cyclizations (Larock & Sonogashira)

Context: You are building the pyrrole ring using an ortho-haloaminopyridine and an alkyne.

Core Issue: Larock Regioselectivity (Alkyne Orientation)

Symptom: In the reaction of a 3-iodo-4-aminopyridine with an unsymmetrical internal alkyne, you obtain the "wrong" regioisomer or a 1:1 mixture. Mechanism: The regioselectivity is determined during the migratory insertion of the alkyne into the Pd-Aryl bond.[2]

The Steric Rule (Standard Larock)

Generally, the bulkier group on the alkyne (R_L) will orient away from the pyridine ring (alpha to the nitrogen) to minimize steric clash with the ligands on the Palladium.

  • Result: The bulky group ends up at the C-2 position of the final azaindole.

  • Exception: If the pyridine amine has a bulky protecting group (e.g., N-Boc, N-Ts), this steric clash reverses, forcing the bulky alkyne group to C-3 .

Visualizing the Pathway

LarockRegio Start Substrate: o-Haloaminopyridine + Unsymmetrical Alkyne (R_Small vs R_Large) CheckN Is the Pyridine Amine Free (NH2) or Protected (NH-PG)? Start->CheckN FreeNH2 Free Amine (NH2) CheckN->FreeNH2 Unprotected Protected Bulky Protecting Group (e.g., N-Ts) CheckN->Protected Protected PathA Steric Interaction: R_Large avoids Pd-Ligand complex FreeNH2->PathA PathB Steric Interaction: R_Large avoids N-Protecting Group Protected->PathB ResultA Major Product: R_Large at C-2 (Standard Larock) PathA->ResultA ResultB Major Product: R_Large at C-3 (Inverted Selectivity) PathB->ResultB

Caption: Decision tree for predicting regioselectivity in Larock heteroannulation based on amine protection status.

Core Issue: Halide Selectivity (The "Wrong Spot" Oxidative Addition)

Symptom: When using 2,4-dichloro-3-aminopyridine, the cyclization occurs at the wrong carbon, or you get polymerization. Diagnosis: Pyridine carbons are not electronically equivalent.[1][3]

  • C-2 and C-4 are most electron-deficient (activated for S_NAr but difficult for Pd oxidative addition compared to neutral aryls).

  • C-3 and C-5 are less electron-deficient.

Solution:

  • Use Iodides: Always prioritize 3-iodo -4-aminopyridines over chloro-analogs. The C-I bond is weak enough to undergo oxidative addition even on electron-poor rings.

  • Ligand Switch: If using chlorides, switch to electron-rich, bulky phosphine ligands like XPhos or Buchwald G3 precatalysts . These facilitate oxidative addition into difficult C-Cl bonds [4].

Standardized Protocols

Protocol A: Fischer Synthesis of 5-Azaindole (PPA Method)

Best for: Robust substrates, creating 2,3-disubstituted systems.

  • Setup: In a round-bottom flask, mix 4-hydrazinopyridine hydrochloride (1.0 equiv) and the ketone (1.2 equiv).

  • Media: Add Polyphosphoric Acid (PPA) (approx. 10-15 mL per gram of substrate).

  • Reaction: Heat to 120°C for 4-12 hours. Monitor via LCMS (Note: TLC is difficult due to PPA viscosity).

  • Workup (Critical):

    • Cool to 60°C.

    • Pour onto crushed ice/water mixture with vigorous stirring.

    • Neutralization: Slowly add solid Na₂CO₃ or 50% NaOH until pH ~8. Caution: Exothermic.

    • Extract with EtOAc (x3). Azaindoles are polar; if extraction is poor, use 10% MeOH in DCM.

Protocol B: Larock Synthesis of 6-Azaindole

Best for: Sensitive substrates, high regiocontrol.

  • Reagents: 3-iodo-4-aminopyridine (1.0 equiv), Internal Alkyne (1.2 equiv), Na₂CO₃ (2.0 equiv), LiCl (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) (or XPhos Pd G2 for difficult cases).

  • Solvent: DMF (degassed).

  • Procedure:

    • Combine solids in a pressure vial.

    • Add DMF and alkyne. Sparge with Argon.

    • Heat to 100°C for 12 hours.

  • Purification: Filter through Celite. Dilute with water, extract with EtOAc.

FAQ: Troubleshooting Specific Scenarios

Q: I am trying to make a 7-azaindole via Fischer, but I only recover starting material. A: 2-hydrazinopyridines (the precursor for 7-azaindole) form extremely stable intramolecular hydrogen bonds and are prone to forming triazolopyridines instead of indoles. Recommendation: Switch to the Bartoli reaction (using vinyl Grignard on nitro-pyridine) or a Pd-catalyzed cyclization of 2-amino-3-halopyridine.

Q: My Larock reaction yields the de-iodinated pyridine (reduction product) instead of the azaindole. A: This indicates that oxidative addition happened, but alkyne insertion failed, followed by beta-hydride elimination or protonation. Recommendation: Increase the concentration of the alkyne (to 3-5 equiv) or switch to a more reactive alkyne. Ensure the solvent is strictly anhydrous to prevent protonolysis of the Pd-Aryl intermediate.

Q: Can I use microwave irradiation? A: Yes. For the Fischer synthesis in PPA, microwave heating (140°C, 10-20 min) often improves yields by minimizing the time the substrate spends in the harsh acidic environment.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][4][5][6][7] Chemical Reviews, 63(4), 373–401. Link

  • Mouaddib, A., et al. (2009). "Synthesis of 4- and 6-azaindoles via the Fischer reaction." Organic Letters, 11(22), 5142-5145. Link

  • Whelligan, D. K., Thomson, D. W., & Taylor, D. (2010).[8] "An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles."[8] The Journal of Organic Chemistry, 75(1), 11-15.[8] Link

  • Larock, R. C., & Yum, E. K. (1991).[7] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[7][9] Journal of the American Chemical Society, 113(17), 6689-6690. Link

Sources

Technical Support Center: Advanced Purification Strategies for Removing Unreacted 2-Aminonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminonicotinonitrile (also known as 2-amino-3-cyanopyridine) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry for the synthesis of biologically active molecules[1], including NRF2 pathway inhibitors[2] and complex pyrido[2,3-d]pyrimidines[3]. However, its unique electronic properties often make the removal of unreacted traces from final product mixtures a significant bottleneck. This technical guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure complete purification.

Physicochemical Profiling

Successful removal of any impurity requires a deep understanding of its physicochemical properties. The strong electron-withdrawing nature of the cyano group significantly alters the basicity and solubility profile of the adjacent pyridine and amino groups.

Table 1: Physicochemical Properties & Purification Implications

PropertyValuePurification Implication
Molecular Weight 119.12 g/mol [4]Essential for calculating stoichiometric equivalents for chemical scavenging.
pKa (Predicted) ~3.09[1],[5]Very weak base. Requires highly acidic conditions (pH < 1.5) for efficient aqueous protonation and extraction.
Solubility (Aqueous) Sparingly soluble[1]Cannot be removed by simple water washes; requires chemical transformation (e.g., salt formation).
Solubility (Organic) Soluble in EtOH, DMF; Slightly in CHCl₃, MeOH[1]Enables selective trituration using cold ethanol if the target product is insoluble.
Melting Point 132–136 °C[6]High crystallinity allows for potential removal via fractional crystallization.
Mass Spectrometry m/z 120.05[M+H]⁺[7]Primary target ion for LC-MS monitoring during scavenging protocols.

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on the specific properties of your target product.

PurificationWorkflow Start Crude Reaction Mixture (Contains 2-Aminonicotinonitrile) Check_pKa Is target product pKa > 6.0 or completely non-basic? Start->Check_pKa Acid_Wash 1.0 M HCl Aqueous Wash (pH < 1.5) Check_pKa->Acid_Wash Yes Check_Solubility Is target product insoluble in cold Ethanol/Ether? Check_pKa->Check_Solubility No Chromatography Silica Gel Chromatography (Final Polish) Acid_Wash->Chromatography Trace SM remains Pure_Product Pure Target Compound Acid_Wash->Pure_Product Complete removal Trituration Selective Trituration (Cold EtOH) Check_Solubility->Trituration Yes Scavenger Resin Scavenging (Isocyanate/Aldehyde Resin) Check_Solubility->Scavenger No Trituration->Chromatography If purity < 95% Trituration->Pure_Product High purity Scavenger->Chromatography Filter & Polish Chromatography->Pure_Product

Decision tree for removing 2-aminonicotinonitrile based on product properties.

Troubleshooting Guides & FAQs

Q1: My standard aqueous workup (0.1 M HCl or saturated NH₄Cl) is failing to remove 2-aminonicotinonitrile. Why? Causality: The electron-withdrawing cyano group at the 3-position severely depletes the electron density of both the pyridine nitrogen and the exocyclic 2-amino group. With a predicted pKa of ~3.09[1],[5], mild acidic solutions (pH 3–5) are insufficiently acidic to protonate the molecule. Solution: You must force the formation of the water-soluble pyridinium salt by dropping the aqueous phase pH well below the pKa. Use 1.0 M to 2.0 M HCl (pH < 1) for the aqueous wash, provided your target molecule is stable under these conditions and does not partition into the aqueous layer itself.

Q2: Both my product and the starting material are highly polar. Silica gel chromatography is yielding severe streaking and co-elution. What is the alternative? Causality: The combination of a primary amine and a cyano group causes strong hydrogen bonding and dipole-dipole interactions with the free silanol groups on standard silica stationary phases, leading to peak tailing. Solution: Switch to a covalent scavenging approach. Because 2-aminonicotinonitrile possesses a primary amine, it retains enough nucleophilicity to react with highly electrophilic scavengers. If your final product lacks primary or secondary amines, adding a polymer-bound isocyanate resin to the mixture will covalently trap the unreacted starting material as an insoluble urea derivative, which can simply be filtered away.

Q3: My target compound is a complex pyrido[2,3-d]pyrimidine derivative. How can I leverage solubility differences to isolate my product? Causality: 2-Aminonicotinonitrile is frequently used in condensation reactions to synthesize pyrido[2,3-d]pyrimidines[3]. These fused heterocyclic final products are often highly crystalline and exhibit poor solubility in cold alcohols. Conversely, 2-aminonicotinonitrile remains highly soluble in ethanol[1]. Solution: Avoid chromatography entirely by performing a reverse-phase trituration. Suspend the crude solid in minimal cold ethanol, sonicate briefly, and filter. The unreacted 2-aminonicotinonitrile will remain in the mother liquor.

Validated Experimental Protocols

Protocol A: Strongly Acidic Aqueous Partitioning

Objective: Exploit the low pKa of 2-aminonicotinonitrile to selectively partition it into an aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidification: Add an equal volume of 1.0 M HCl (aq).

    • Causality: The high hydronium ion concentration (pH ~0) overcomes the weak basicity of the aminopyridine core (pKa ~3.09), forcing complete protonation and driving the compound into the aqueous phase.

  • Agitation & Separation: Vigorously mix the biphasic system for 5 minutes. Allow the layers to separate and collect the organic layer. Repeat the acid wash one additional time.

  • Self-Validation Checkpoint: To confirm the removal of 2-aminonicotinonitrile, take a 1 mL aliquot of the combined acidic aqueous layers. Neutralize it by adding 1.0 M NaOH dropwise until the pH is > 7. Extract this neutralized aliquot with 1 mL of Ethyl Acetate. Spot the organic extract on a TLC plate alongside a pure 2-aminonicotinonitrile standard. Co-elution of a UV-active spot confirms the impurity was successfully partitioned into the aqueous waste.

  • Final Polish: Wash the main organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Covalent Scavenging via Polymer-Bound Isocyanate

Objective: Chemically trap unreacted 2-aminonicotinonitrile when acid-base extraction is not viable (e.g., acid-sensitive or basic target products).

  • Preparation: Dissolve the crude mixture in anhydrous THF or Dichloromethane. Ensure the solution is completely free of water or alcohol solvents, as these will quench the scavenger.

  • Resin Addition: Add 3 to 5 molar equivalents of polymer-supported isocyanate resin (based on the estimated remaining amount of 2-aminonicotinonitrile, MW = 119.12 g/mol [4]).

    • Causality: The primary amine of the impurity acts as a nucleophile, attacking the electrophilic isocyanate groups on the resin to form a stable, covalent urea linkage. Because the resin is macroscopic and insoluble, the impurity is effectively immobilized.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 6–12 hours. Avoid magnetic stirring, which can mechanically sheer and degrade the polymer beads.

  • Self-Validation Checkpoint: Monitor the scavenging progress by taking 10 µL aliquots of the supernatant every 2 hours. Dilute and analyze via LC-MS. The scavenging process is validated as complete when the extracted ion chromatogram (EIC) for m/z 120.05 [M+H]⁺[7] falls below the limit of detection.

  • Isolation: Filter the mixture through a medium-porosity fritted glass funnel. Wash the resin bed twice with the reaction solvent to elute any trapped product. Concentrate the combined filtrates to yield the purified target compound.

References

  • Title: 2-Amino-3-cyanopyridine|High-Purity Research Chemical, Source: Benchchem, URL
  • Title: 2-Amino-3-cyanopyridine CAS#: 24517-64-4, Source: ChemicalBook, URL
  • Title: 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259, Source: PubChem - NIH, URL
  • Title: 2-amino-3-cyanopyridine (C6H5N3)
  • Title: 2-Amino-3-pyridinecarbonitrile 97 24517-64-4, Source: MilliporeSigma, URL
  • Title: RSC Medicinal Chemistry, Source: NSF Public Access Repository, URL
  • Title: Product Class 19: Pyridopyrimidines, Source: Thieme E-Books & E-Journals, URL

Sources

Technical Support Center: Optimizing Reaction Temperature for Paal-Knorr Synthesis of Pyrrolyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Paal-Knorr synthesis of pyrrolyl pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, with a special focus on the critical parameter of reaction temperature.

Introduction: The Nuances of Pyrrolyl Pyridine Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] When synthesizing pyrrolyl pyridines, where the primary amine is an aminopyridine, the reaction presents a unique set of challenges and optimization parameters. The electronic nature of the pyridine ring can influence the nucleophilicity of the amino group, and the final product's stability can be sensitive to the reaction conditions.[2] Temperature, in particular, plays a pivotal role, dictating the reaction rate, yield, and the formation of byproducts.[3] This guide will provide you with the expertise to master this synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Paal-Knorr synthesis of pyrrolyl pyridines.

Question 1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a frequent challenge, often stemming from sub-optimal reaction conditions or the inherent reactivity of the starting materials. Here’s a systematic approach to troubleshooting:

  • Inadequate Reaction Temperature: The Paal-Knorr reaction typically requires heating to proceed at a reasonable rate.[3] If you are running the reaction at room temperature or a low temperature, a simple increase in heat might be all that is needed. For conventional heating, a starting point of 60-80°C is recommended.[1]

  • Insufficient Reaction Time: In conjunction with temperature, ensure you are allowing enough time for the reaction to complete. Less reactive aminopyridines may require longer reaction times.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Catalyst Issues: While some Paal-Knorr reactions can proceed without a catalyst, an acid catalyst is often necessary to protonate a carbonyl group and facilitate the initial nucleophilic attack by the aminopyridine.[1] If you are not using a catalyst, consider adding a mild acid like acetic acid. If you are already using a catalyst, its concentration or activity might be the issue.

  • Poorly Reactive Aminopyridine: The position of the amino group on the pyridine ring and the presence of other substituents can significantly affect its nucleophilicity. Aminopyridines can be less nucleophilic than simple anilines due to the electron-withdrawing nature of the pyridine nitrogen. In such cases, more forcing conditions, such as higher temperatures or a stronger acid catalyst, may be necessary.[3]

  • Solvent Choice: The solvent can influence the reaction rate. Polar protic solvents like ethanol or acetic acid are commonly used and can help to solvate the intermediates and facilitate the reaction.

Question 2: I'm observing a significant byproduct in my reaction mixture. How can I identify and minimize it?

Answer:

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation and dehydration reaction, competing with the desired reaction with the aminopyridine.

Here’s how to address furan byproduct formation:

  • Control the Acidity: Furan formation is favored under highly acidic conditions (pH < 3).[2] Using a milder acid catalyst, such as acetic acid, or even running the reaction under neutral conditions can significantly reduce the formation of the furan byproduct.

  • Optimize the Temperature: High temperatures can sometimes favor the furan formation pathway. A careful optimization of the reaction temperature is crucial. It is often a trade-off between achieving a good reaction rate for the desired pyrrole formation and minimizing the furan byproduct.

  • Use an Excess of the Aminopyridine: Increasing the concentration of the aminopyridine can kinetically favor the desired reaction pathway over the unimolecular cyclization of the dicarbonyl compound. An excess of 1.1 to 1.5 equivalents of the aminopyridine is a good starting point.

Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

Answer:

The formation of a dark, tarry mixture is usually an indication of product or starting material decomposition.[3] This is often caused by excessively high temperatures or prolonged exposure to harsh acidic conditions.

To prevent this:

  • Lower the Reaction Temperature: This is the most direct solution. Try running the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: A strong acid can promote polymerization and degradation. Switching to a weaker Brønsted acid or a Lewis acid catalyst can mitigate this issue.

  • Monitor the Reaction Closely: Use TLC to monitor the progress of the reaction and stop it as soon as the starting materials have been consumed to avoid prolonged exposure of the product to the reaction conditions.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can often provide rapid and uniform heating, leading to shorter reaction times and reduced byproduct formation, including tar.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Paal-Knorr synthesis of pyrrolyl pyridines?

A: The optimal temperature can vary significantly depending on the specific aminopyridine and 1,4-dicarbonyl compound used, as well as the catalyst and solvent system. For conventional heating, a good starting range to explore is 60-120°C . For microwave-assisted synthesis, temperatures between 100-160°C are commonly employed for short reaction times (2-15 minutes).[5][7] It is crucial to perform a systematic optimization for each specific reaction.

Q2: How does the position of the amino group on the pyridine ring affect the reaction temperature?

A: The basicity and nucleophilicity of the aminopyridine are influenced by the position of the amino group. 2- and 4-aminopyridines can exhibit different reactivity compared to 3-aminopyridine due to resonance effects. Generally, less nucleophilic amines may require higher temperatures or longer reaction times to achieve good conversion.

Q3: Is microwave heating always better than conventional heating for this synthesis?

A: Microwave heating offers several advantages, including significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles due to minimized byproduct formation.[5][6] However, a carefully optimized conventional heating protocol can also yield excellent results. The choice often depends on the available equipment and the scale of the reaction.

Q4: Can I run the reaction without a solvent?

A: Yes, solvent-free Paal-Knorr reactions have been reported and can be an environmentally friendly option.[8] These reactions are often performed at elevated temperatures or with mechanical activation (ball milling) to ensure proper mixing of the reactants.

Q5: What are the best catalysts for the synthesis of pyrrolyl pyridines?

A: A range of catalysts can be effective. For simple syntheses, a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid is often sufficient. For more challenging substrates or to improve yields and reaction times, Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be beneficial.[9] Heterogeneous catalysts like silica-supported sulfuric acid offer the advantage of easy removal after the reaction.[1]

Experimental Protocols & Data

Protocol 1: General Procedure for Conventional Heating
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq.).

  • Add the aminopyridine (1.1-1.5 eq.).

  • Add the chosen solvent (e.g., ethanol or glacial acetic acid, ~0.2-0.5 M concentration).

  • If required, add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up, including extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Microwave-Assisted Synthesis
  • In a microwave reaction vial, add the 1,4-dicarbonyl compound (1.0 eq.) and the aminopyridine (1.1-1.5 eq.).

  • Add the chosen solvent (e.g., ethanol or acetic acid).

  • Add the catalyst if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 120°C) and reaction time (e.g., 10 minutes).

  • After the reaction, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in the conventional heating protocol.

Data Summary: Temperature Effects on Paal-Knorr Synthesis

The following table provides a general overview of the interplay between temperature, reaction time, and yield. Note that these are generalized trends and optimal conditions will be substrate-specific.

Heating MethodTemperature Range (°C)Typical Reaction TimeGeneral Yield TrendKey Considerations
Conventional 60 - 1201 - 24 hoursModerate to HighSlower reaction rates, potential for side reactions with prolonged heating.
Microwave 100 - 1602 - 15 minutesHigh to ExcellentRapid optimization, can lead to cleaner reactions and higher yields.[5][7]

Visualizing the Process: Diagrams and Workflows

Diagram 1: The Paal-Knorr Mechanism

The synthesis of pyrrolyl pyridines via the Paal-Knorr reaction proceeds through a well-established mechanism involving the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[10]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Diketone 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + Aminopyridine (Nucleophilic Attack) Aminopyridine Aminopyridine Aminopyridine->Hemiaminal Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrolyl_Pyridine Pyrrolyl Pyridine Cyclic_Intermediate->Pyrrolyl_Pyridine - 2 H₂O (Dehydration)

Caption: Mechanism of the Paal-Knorr synthesis of pyrrolyl pyridines.

Diagram 2: Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.

Sources

preventing hydrolysis of the nitrile group during acidic workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of the Nitrile Group During Acidic Workup

Ticket ID: #CN-STABILITY-001 Status: Open Priority: High (Yield Critical)

Introduction: The "Hidden Yield Killer"

Welcome to the Technical Support Center. You are likely here because you are observing the disappearance of your nitrile (


) peak (IR 

2250 cm

) or the appearance of an unexpected amide/carboxylic acid spot on your TLC after an acidic workup.

Nitriles are generally robust, but they have an Achilles' heel: Acid-Catalyzed Hydrolysis . This guide provides the mechanistic insight to understand why this happens and the specific protocols to prevent it while still achieving necessary pH adjustments (e.g., quenching basic reactions or removing amine impurities).

Module 1: The Diagnostic (Mechanism & Causality)

Q: Why does my nitrile hydrolyze even when I'm just trying to neutralize a base?

A: The hydrolysis is driven by the protonation of the nitrile nitrogen, which turns the carbon atom into a "super-electrophile," inviting attack even by weak nucleophiles like water.[1][2][3]

The Failure Mechanism
  • Activation: The acid (

    
    ) protonates the nitrile nitrogen.[1][2][3][4]
    
  • Attack: Water attacks the now highly electrophilic carbon.

  • Collapse: Tautomerization occurs, irreversibly forming a primary amide.

  • Degradation: With heat or prolonged exposure, the amide hydrolyzes further to a carboxylic acid.

Visualizing the Risk Pathway

The following diagram illustrates the "Danger Zone" you must avoid.

NitrileHydrolysis cluster_safe Safe Workup Zone Nitrile Nitrile (R-CN) Protonated [R-C≡NH]+ (Activated) Nitrile->Protonated Strong Acid (H+) Safe Isolated Nitrile Nitrile->Safe Cold/Buffered Workup ImidicAcid Imidic Acid (Intermediate) Protonated->ImidicAcid + H2O (Rate Limiting) Amide Primary Amide (Yield Loss) ImidicAcid->Amide Tautomerization Acid Carboxylic Acid (Total Failure) Amide->Acid Heat + Time + Acid

Figure 1: The kinetic competition between safe isolation and acid-catalyzed hydrolysis.

Module 2: The Protocols (Step-by-Step)

Q: How do I choose the right workup method?

Use the Protocol Selection Matrix below based on your specific goal.

GoalRecommended ReagentSafety ProfileMechanism of Action
Quench Anionic Species (e.g., Grignard, LDA)Sat.

HighBuffers pH to ~4-5; insufficient acidity to activate nitrile.
Remove Basic Impurities (e.g., Pyridine,

)
10% Citric Acid Medium-HighForms water-soluble citrate salts with amines; milder than HCl.
Strong Acid Required (Specific solubility needs)0.1 M HCl (Ice Cold) Low (High Risk)Kinetic control; relies on low temp to slow hydrolysis rate.
Protocol A: The "Buffer Quench" (Ammonium Chloride)

Best for: Quenching reactions involving strong bases (LDA, LiHMDS, Grignards) where the product contains a nitrile.

The Logic: Saturated ammonium chloride (


) has a pH of 

. This provides enough protons to neutralize alkoxides or carbanions but is not acidic enough to significantly protonate the nitrile nitrogen (

for protonated nitriles), effectively shutting down the hydrolysis pathway [1].

Step-by-Step:

  • Cool Down: Place your reaction flask in an ice/water bath (

    
    ).
    
  • Dilute: If the reaction is thick, dilute with the extraction solvent (e.g.,

    
     or EtOAc).
    
  • Slow Addition: Add saturated aqueous

    
     dropwise via an addition funnel or syringe.
    
    • Self-Validating Step: Watch for the cessation of bubbling or exotherm.

  • Partition: Transfer to a separatory funnel. Shake and separate layers immediately.

  • Re-Extract: Extract the aqueous layer once more with organic solvent to ensure yield recovery.[5]

Protocol B: The "Selective Wash" (Citric Acid)

Best for: Removing basic amine impurities (like Pyridine, DMAP, or Triethylamine) from a nitrile product.

The Logic: Citric acid is a tricarboxylic acid (


). It is strong enough to protonate aliphatic amines and pyridines (making them water-soluble) but weak enough that it rarely hydrolyzes nitriles at room temperature, provided contact time is minimized [2].

Step-by-Step:

  • Preparation: Prepare a 10% w/v Citric Acid solution. Chill to

    
    .
    
  • First Wash: Add the citric acid solution to your organic phase in the separatory funnel.

  • The "Quick Shake": Shake vigorously for 30-45 seconds (do not leave for minutes).

  • Immediate Drain: Allow layers to settle and drain the aqueous layer immediately.

    • Self-Validating Step: Check the pH of the aqueous output.[5][6] It should be acidic. If it is basic, your amine overwhelmed the acid; repeat with fresh citric acid.

  • Neutralization: Immediately wash the organic layer with Saturated

    
     to remove residual citric acid and restore neutral pH.
    
Protocol C: The "Kinetic Control" (Dilute HCl)

Best for: Situations where mineral acid is unavoidable (e.g., removing very weak bases or metal chelation).

The Logic: Hydrolysis is temperature-dependent. By keeping the system at


, you kinetically inhibit the water attack step even if protonation occurs.

Step-by-Step:

  • Cryogenic Setup: Pre-cool all solvents and the 0.5 M HCl solution to

    
    .
    
  • Contact Time Limit: Combine layers and shake for maximum 60 seconds .

  • Quench the Acid: Drain the aqueous layer and immediately wash the organic layer with cold Saturated

    
    .
    
    • Critical: Do not let the organic layer sit with trace acid. The residual acid can catalyze hydrolysis during the concentration (rotovap) step if not neutralized.

Module 3: Troubleshooting & Decision Logic

Q: I followed the protocol, but I still see amide. What went wrong?

Use this decision tree to diagnose the failure point.

Troubleshooting Start Problem: Nitrile Hydrolysis Observed CheckTemp Was the workup performed at >10°C? Start->CheckTemp CheckAcid Did you use strong acid (HCl/H2SO4)? CheckTemp->CheckAcid No SolTemp Solution: Maintain 0°C strictly. CheckTemp->SolTemp Yes CheckTime Was contact time > 5 mins? CheckAcid->CheckTime No SolBuffer Solution: Switch to NH4Cl or Citric Acid. CheckAcid->SolBuffer Yes SolTime Solution: Rapid extraction technique. CheckTime->SolTime Yes SolElec Insight: Electron-poor nitriles are hyper-sensitive. Avoid aqueous acid entirely. CheckTime->SolElec No

Figure 2: Troubleshooting logic for persistent hydrolysis issues.

Common Failure Points (FAQs)

Q: Can I rotovap my product if the pH is still slightly acidic? A: NO. This is the most common error. As solvent evaporates, the concentration of residual acid increases, and the heating bath supplies the energy for hydrolysis. Always wash with bicarbonate or brine until the aqueous runoff is neutral before concentrating.

Q: My nitrile has an electron-withdrawing group (e.g.,


-halo nitrile). Is it safe? 
A:  These are "Hyper-Electrophiles." Even weak acids can trigger hydrolysis.
  • Recommendation: Avoid aqueous acidic workup entirely. Remove amines via filtration through a pad of silica gel or by using a resin-based scavenger (e.g., Amberlyst) in a non-aqueous environment.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section: Hydrolysis of Nitriles).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Workup and Isolation Strategies).

  • Common Organic Chemistry. (n.d.). Hydrolysis of Nitriles to Carboxylic Acids.

Sources

Technical Support Center: Resolving Solubility Issues of Nicotinonitrile Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Nicotinonitrile (3-cyanopyridine) derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and anti-tumor molecules [1]. However, their inherent molecular planarity and strong crystal lattice energy often result in notoriously poor aqueous solubility [2]. When these compounds precipitate during serial dilution in biochemical or cell-based assays, they cause false negatives, irreproducible IC50/EC50 values, and severe optical assay artifacts [3].

This guide provides a mechanistic troubleshooting framework to resolve these solubility bottlenecks, ensuring the scientific integrity of your bioassay data.

Troubleshooting Workflow

SolubilityWorkflow Start Compound Precipitation in Bioassay CheckDMSO Check 100% DMSO Stock Start->CheckDMSO IsSolubleDMSO Soluble in DMSO? CheckDMSO->IsSolubleDMSO Sonicate Sonicate / Warm (37°C) or Verify Purity IsSolubleDMSO->Sonicate No Dilute Dilute in Assay Buffer (DMSO ≤ 0.5%) IsSolubleDMSO->Dilute Yes Sonicate->CheckDMSO IsSolubleBuffer Soluble in Buffer? Dilute->IsSolubleBuffer Proceed Proceed with Bioassay IsSolubleBuffer->Proceed Yes AddExcipient Formulate with HP-β-CD or Co-solvents (PEG) IsSolubleBuffer->AddExcipient No AddExcipient->Dilute

Troubleshooting workflow for resolving nicotinonitrile precipitation in biological assays.

Frequently Asked Questions (FAQs)
Q1: Why do my nicotinonitrile derivatives precipitate immediately upon dilution in assay buffer?

Answer: This is a classic kinetic solubility failure. Nicotinonitrile derivatives possess a planar aromatic core and an electron-withdrawing cyano group, which promotes strong intermolecular


 stacking and high crystal lattice energy [2]. When you dilute a 100% DMSO stock into an aqueous buffer, the dielectric constant of the medium abruptly increases. The solvent can no longer disrupt the crystal lattice forces, causing the highly lipophilic compound to rapidly nucleate and precipitate out of the supersaturated state[3]. To resolve this, you must stabilize the compound kinetically using complexation agents or co-solvents before it hits the aqueous environment.
Q2: Can I just increase the DMSO concentration to keep the compound dissolved?

Answer: Increasing DMSO is a common but highly risky workaround. While DMSO is an exceptional solvent for disrupting crystal lattices, high concentrations in bioassays are detrimental. In cell-based assays, DMSO concentrations above 1% (v/v) exhibit direct cytotoxicity, while even concentrations between 0.25% and 0.5% can artificially alter cell permeability and stimulate or inhibit readout parameters like Interleukin-6 (IL-6) or reactive oxygen species (ROS) production [4]. In biochemical assays, excess DMSO can denature target proteins. It is critical to keep the final DMSO concentration


 and always include a vehicle-matched control to normalize solvent-induced baseline shifts [5].
Q3: If DMSO is limited, what are the best excipients for solubilizing nicotinonitriles?

Answer: For planar, aromatic molecules like nicotinonitriles, cyclodextrins—specifically Hydroxypropyl-


-cyclodextrin (HP-

-CD)—are highly effective. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, featuring a hydrophilic exterior and a lipophilic central cavity [6]. They form dynamic, non-covalent inclusion complexes with the hydrophobic nicotinonitrile core, shielding it from the aqueous environment. This enhances apparent water solubility without the cellular toxicity associated with high organic solvent concentrations [6]. Alternatively, co-solvents like PEG-400 or non-ionic surfactants like Tween-80 can be used to form stabilizing micelles [7].
Data Presentation: Solubilization Agents for Bioassays

The following table summarizes the quantitative limits and mechanisms of common solubilization agents to help you select the right approach for your specific assay system.

Excipient / SolventRecommended Max Conc. (Cell Assays)Mechanism of SolubilizationBest Use Case
DMSO

(v/v)
Disrupts crystal lattice, universal solventPrimary high-concentration stock solutions [5].
Ethanol

(v/v)
Co-solvent, reduces dielectric constantModerately lipophilic compounds; secondary stocks.
PEG-400

(v/v)
Co-solvent, steric stabilizationHighly lipophilic, planar molecules requiring stabilization.
HP-

-CD

mM (

w/v)
Dynamic inclusion complexationAromatic rings, nicotinonitriles, and BCS Class II/IV drugs[6].
Tween-80

(v/v)
Micellar solubilizationHighly hydrophobic, non-polar drugs prone to aggregation [7].
Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Visual inspection of solubility is insufficient, as sub-visual micro-precipitates can scatter light and cause false readouts.

Protocol 1: Preparation of HP-

-CD Inclusion Complexes

Causality Check: Pre-complexing the compound in a concentrated state ensures the inclusion complex forms efficiently before the sudden shock of aqueous dilution.

  • Prepare the Excipient Base: Dissolve HP-

    
    -CD in your specific assay buffer (e.g., PBS or HEPES) to create a 20 mM stock solution. Filter sterilize through a 0.22 µm membrane.
    
  • Prepare the Compound Stock: Dissolve the nicotinonitrile derivative in 100% sterile DMSO to a concentration of 10 mM. Sonicate in a 37°C water bath for 5 minutes to ensure no micro-crystals remain [5].

  • Complexation: Slowly add the 10 mM compound stock dropwise into the 20 mM HP-

    
    -CD solution while vortexing vigorously. Aim for a molar ratio of at least 2:1 (HP-
    
    
    
    -CD : Compound).
  • Equilibration: Incubate the mixture at room temperature for 1 to 2 hours with continuous gentle agitation (e.g., on a rotary shaker). This thermodynamic equilibration is required to facilitate the dynamic entry of the guest molecule into the cyclodextrin host cavity [6].

  • Dilution: Use this complexed intermediate stock to perform your serial dilutions in the final assay medium.

Protocol 2: Self-Validating Kinetic Solubility Assessment via Nephelometry

Causality Check: Nephelometry measures light scattering at a 90-degree angle, detecting sub-visual colloidal aggregates that standard absorbance spectrometers miss.

  • Serial Dilution: Prepare a 2-fold serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to 10 µM).

  • Buffer Spiking: In a 96-well clear-bottom plate, add 195 µL of your final assay buffer (or cell culture media) to each well.

  • Solvent Shock: Add 5 µL of each DMSO stock to the corresponding wells (resulting in a final DMSO concentration of 2.5% for the stress test). Mix thoroughly via plate shaker at 500 rpm for 2 minutes.

  • Incubation: Incubate the plate at the exact temperature of your bioassay (e.g., 25°C or 37°C) for 2 hours to allow kinetic precipitation to occur [3].

  • Nephelometric Readout: Read the plate using a microplate nephelometer. A sudden spike in light scattering (measured in Relative Nephelometric Units, RNU) indicates the exact concentration at which the compound exceeds its kinetic solubility limit. Ensure your highest assay test concentration remains strictly below this threshold.

References
  • Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity. bioRxiv.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-

    
     Study. ResearchGate.[Link]
    
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde.[Link]

  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Al-Rasheed University College.[Link]

Technical Support Center: Minimizing Side Product Formation in Multicomponent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation in their experiments. Drawing from established literature and in-house expertise, we provide in-depth technical guidance, causal explanations for experimental choices, and validated protocols to enhance the efficiency and selectivity of your pyridine syntheses.

Frequently Asked Questions (FAQs)

Q1: My multicomponent pyridine synthesis is giving a low yield. What are the most common general causes?

A: Low yields in multicomponent pyridine syntheses can often be traced back to several key factors. Purity of the starting materials is paramount; impurities can lead to unwanted side reactions or poison catalysts.[1] Reaction conditions such as temperature, solvent, and reaction time also play a critical role. Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants and products. Finally, the choice and activity of the catalyst, if applicable, can significantly impact the reaction's efficiency.

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?

A: Poor selectivity is a common challenge in multicomponent reactions. To enhance the formation of the desired product, consider optimizing the reaction temperature, as different pathways may have different activation energies.[2] The order of reagent addition can also be crucial in preventing the formation of undesired intermediates. In some cases, pre-forming a key intermediate before adding the final component can lead to a cleaner reaction. The choice of catalyst is also a powerful tool for controlling selectivity, as different catalysts can favor specific reaction pathways.

Q3: Can modern synthesis techniques help in minimizing side products?

A: Absolutely. Techniques like microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields in many pyridine syntheses, including the Hantzsch and Bohlmann-Rahtz reactions.[3][4] The rapid and uniform heating provided by microwaves can minimize the formation of thermally induced byproducts. Continuous flow chemistry is another powerful technique that offers excellent control over reaction parameters like temperature and residence time, leading to improved selectivity and safer handling of exothermic reactions.[1][3]

Q4: How important is the aromatization step in the Hantzsch synthesis, and what are the common pitfalls?

A: The final aromatization of the initially formed dihydropyridine is a critical step in the Hantzsch synthesis. Incomplete or inefficient oxidation will directly lead to lower yields of the desired pyridine. Classical oxidants like nitric acid or potassium permanganate can be harsh and lead to the formation of side products.[5] Therefore, selecting a suitable oxidizing agent and ensuring its correct stoichiometry is crucial for a clean and high-yielding reaction.

Troubleshooting Guides for Specific Multicomponent Syntheses

This section provides detailed troubleshooting for three widely used multicomponent pyridine syntheses. Each guide is presented in a question-and-answer format, addressing specific issues with explanations of the underlying chemistry and actionable solutions.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines. While versatile, it can be prone to side reactions.

Q1: My Hantzsch reaction has a low yield, and I suspect side product formation. What are the likely culprits?

A: Low yields in the Hantzsch synthesis can often be attributed to several competing reaction pathways. Common side products can arise from the self-condensation of the β-keto ester or the Michael addition of the enamine to the Knoevenagel condensation product before cyclization. Incomplete reactions can also leave unreacted intermediates in your final mixture.

To minimize these side products, it is crucial to carefully control the reaction conditions. The use of a catalyst, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, has been shown to significantly improve yields to as high as 96%.[5]

Troubleshooting Workflow: Hantzsch Synthesis

Hantzsch_Troubleshooting start Low Yield or Multiple Products in Hantzsch Synthesis check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions If pure purification Refine Purification Strategy check_purity->purification If impure check_conditions->start If suboptimal, adjust & retry check_oxidation Assess Aromatization Step check_conditions->check_oxidation If optimal optimize_catalyst Optimize Catalyst System check_oxidation->optimize_catalyst If inefficient check_oxidation->purification If complete modify_addition Modify Order of Reagent Addition optimize_catalyst->modify_addition If still low yield optimize_catalyst->purification If optimized modify_addition->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for Hantzsch synthesis.

Q2: I'm observing the formation of an unsymmetrical pyridine, even though I'm using two equivalents of the same β-keto ester. What could be the cause?

A: The formation of unsymmetrical products in a seemingly symmetrical Hantzsch reaction can occur if the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester is slow or reversible. This can lead to competing reactions where the enamine (formed from the second equivalent of the β-keto ester and ammonia) reacts with other electrophiles present in the reaction mixture. To circumvent this, consider a stepwise approach where you pre-form the Knoevenagel adduct before the addition of the enamine.

Table 1: Comparative Performance of Catalysts in the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865[2]
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682[2]
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194[2]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596[2]
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.595[2]

Analysis: The data clearly demonstrates that catalyzed Hantzsch reactions offer significant advantages in terms of reaction time and yield over the uncatalyzed process. Modern heterogeneous catalysts, in particular, show exceptional performance even at or near room temperature.[2]

Experimental Protocol: High-Yield Hantzsch Synthesis Using a Heterogeneous Catalyst

This protocol utilizes γ-Al₂O₃ nanoparticles as a reusable catalyst under solvent-free conditions.

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (2 mmol)

    • γ-Al₂O₃ nanoparticles (0.2 g)

  • Procedure:

    • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al₂O₃ nanoparticles (0.2 g).

    • Heat the mixture at 90°C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethanol to the flask and stir to dissolve the product.

    • Filter the mixture to recover the γ-Al₂O₃ nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[6]

Q1: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition and side products. How can I mitigate this?

A: The high temperatures often required for the cyclodehydration step in the Bohlmann-Rahtz synthesis are a common source of side reactions, particularly with sensitive substrates.[7] The use of an acid catalyst can significantly lower the required reaction temperature.[7] Both Brønsted acids, like acetic acid, and Lewis acids, such as ytterbium(III) triflate or zinc(II) bromide, have been shown to effectively catalyze the cyclodehydration at much milder temperatures.[6] For particularly acid-sensitive enamines, a milder heterogeneous catalyst like Amberlyst-15 can be employed.[6]

Troubleshooting Workflow: Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting start Side Products or Low Yield in Bohlmann-Rahtz Synthesis check_temp High Temp. for Cyclodehydration? start->check_temp use_catalyst Employ Acid Catalyst (Brønsted or Lewis) check_temp->use_catalyst Yes solvent_effect Optimize Solvent System check_temp->solvent_effect No check_enamine Enamine Stability Issues? use_catalyst->check_enamine in_situ_generation Generate Enamine In Situ check_enamine->in_situ_generation Yes in_situ_generation->solvent_effect one_pot Consider One-Pot Protocol solvent_effect->one_pot success Clean Reaction, High Yield one_pot->success

Caption: Troubleshooting workflow for Bohlmann-Rahtz synthesis.

Q2: I am struggling with the synthesis and purification of the enamine starting material. Are there any alternative approaches?

A: The isolation and purification of enamines can indeed be challenging. A highly effective strategy to overcome this is to generate the enamine in situ. This can be achieved in a one-pot, three-component reaction using a ketone, an amine source (like ammonium acetate), and the ethynylketone.[6] This approach not only simplifies the experimental procedure but can also improve the overall yield and selectivity of the reaction.

Table 2: Effect of Solvent on a One-Pot Bohlmann-Rahtz Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
TolueneAcetic Acid110685[3]
Ethanol/Acetic Acid (5:1)-120 (MW)0.0886[3]
TolueneZnBr₂Reflux5.586[3]
Ethanol-501283[8]

Analysis: The choice of solvent significantly impacts the efficiency of the Bohlmann-Rahtz synthesis. Protic solvents like ethanol can facilitate the reaction even in the absence of an acid catalyst, albeit over a longer reaction time.[7][8] The combination of a protic solvent with microwave heating can dramatically reduce the reaction time while maintaining high yields.[3]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis in a Continuous Flow Microwave Reactor

  • Materials:

    • 1-Phenyl-2-propyn-1-one

    • Ethyl 3-aminocrotonate

    • Ethanol/Acetic Acid (5:1)

  • Procedure:

    • Prepare a stock solution of 1-phenyl-2-propyn-1-one (1.23 mmol) and ethyl 3-aminocrotonate (1.6 mmol) in 12 mL of a 5:1 ethanol/acetic acid mixture.

    • Set up a continuous flow microwave reactor with a 5 mL stainless steel coil reactor.

    • Set the reactor temperature to 120°C and the flow rate to 1 mL/min (residence time of 5 minutes).

    • Pump the stock solution through the heated reactor.

    • Collect the output and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to yield the pyridine product.

The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a multicomponent reaction that typically yields 2-pyridone derivatives from a β-dicarbonyl compound and a cyanoacetamide or a related active methylene compound.[9]

Q1: My Guareschi-Thorpe reaction is sluggish and gives a low yield of the desired 2-pyridone. What are the common reasons for this?

A: The classical Guareschi-Thorpe reaction conditions can be harsh and inefficient, often requiring prolonged heating and resulting in modest yields.[10] A significant improvement to this method involves using ammonium carbonate in an aqueous medium.[10] This modified protocol is not only more environmentally friendly but also proceeds in higher yields. The ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[10]

Q2: I am observing the formation of multiple byproducts in my Guareschi-Thorpe reaction. How can I improve the selectivity?

A: Side product formation in the Guareschi-Thorpe synthesis can arise from several competing pathways, including self-condensation of the starting materials and the formation of alternative cyclized products. The use of the modified ammonium carbonate protocol in water can improve selectivity by promoting the desired reaction pathway under milder conditions.[10] Additionally, careful control of stoichiometry and temperature is crucial.

Troubleshooting Workflow: Guareschi-Thorpe Synthesis

Guareschi_Thorpe_Troubleshooting start Low Yield or Side Products in Guareschi-Thorpe Synthesis check_conditions Using Classical Conditions? start->check_conditions modern_protocol Switch to Modern Protocol (Ammonium Carbonate in Water) check_conditions->modern_protocol Yes check_stoichiometry Verify Stoichiometry of Reactants check_conditions->check_stoichiometry No modern_protocol->check_stoichiometry optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp purification Refine Purification Strategy optimize_temp->purification success High Yield of 2-Pyridone purification->success

Caption: Troubleshooting workflow for Guareschi-Thorpe synthesis.

Table 3: Comparison of Nitrogen Sources in the Guareschi-Thorpe Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium AcetateWater802468[10]
Ammonium CarbonateWater802492[10]
Ammonium CarbonateEthanol802475[11]

Analysis: The data clearly shows that ammonium carbonate is a superior nitrogen source to ammonium acetate in the Guareschi-Thorpe synthesis, leading to a significantly higher yield under the same reaction conditions.[10] Water appears to be a more effective solvent than ethanol, possibly due to the higher solubility of the ammonium salts and potential mitigation of side reactions.[11]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium

  • Materials:

    • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

    • 1,3-Dicarbonyl compound (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water (or a 1:1 mixture of water and ethanol) (2 mL)

  • Procedure:

    • In a flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).

    • Add water or a 1:1 water/ethanol mixture (2 mL).

    • Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.

References

  • A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. (2025). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Quimicaorganica.org.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). Benchchem.
  • Icilio Guareschi and his amazing “1897 reaction”. (2021). Beilstein Journal of Organic Chemistry.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journal of Organic Chemistry.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive.
  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (2024).
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). Frontiers in Chemistry.
  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). Organic & Biomolecular Chemistry.
  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (2009). Arkivoc.
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (2025). Benchchem.
  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
  • Guareschi-Thorpe Condens
  • FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Interchim.
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Guareschi-Thorpe Condensation. (n.d.). In Name Reactions in Organic Chemistry. John Wiley & Sons.

Sources

Technical Support Center: Alternative Catalysts for Pyrrole-Nicotinonitrile Attachment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Catalyst Optimization Support Center. The attachment of pyrrole moieties to nicotinonitrile scaffolds is a critical transformation in the development of novel therapeutics, agrochemicals, and organic materials. While standard palladium-catalyzed Buchwald-Hartwig or Suzuki cross-couplings are traditional go-to methods, they frequently suffer from catalyst poisoning by the Lewis basic nitrogen of the nicotinonitrile ring, high costs, and trace metal contamination.

This guide provides field-proven troubleshooting, mechanistic insights, and step-by-step protocols for alternative catalytic systems designed to bypass these limitations.

CatalystSelection Start Pyrrole + Nicotinonitrile Attachment CN C-N Bond Formation (Ullmann-Type) Start->CN CC C-C Bond Formation (Direct Arylation) Start->CC Multi Multicomponent De Novo Synthesis Start->Multi CuCat Cu/Pyrrole-ol Ligand or Ligand-Free Cu CN->CuCat VisLight Visible-Light Induced (Photocatalyst-Free) CC->VisLight FeMOF Nano-Magnetic MOF (Fe3O4@MIL-53) Multi->FeMOF

Decision tree for selecting alternative catalysts for pyrrole-nicotinonitrile coupling.

Section 1: Copper-Catalyzed C-N Coupling (Ullmann-Type Alternatives)

Q: My palladium-catalyzed C-N coupling is failing or requiring excessively high catalyst loading. Why is this happening, and what is a viable alternative? A: The electron-deficient nature of the nicotinonitrile ring, combined with its Lewis basic pyridine nitrogen, often leads to the formation of stable, off-cycle Pd-N coordination complexes. This effectively poisons the palladium catalyst, preventing oxidative addition or reductive elimination[1]. Copper-catalyzed Ullmann-type couplings offer a robust alternative. Copper is less susceptible to irreversible poisoning by pyridine derivatives and can successfully mediate the C-N bond formation between the pyrrole nitrogen and the halogenated nicotinonitrile[2].

Q: How do I overcome steric hindrance when attaching bulky, substituted pyrroles to 2-chloronicotinonitrile using Copper? A: Standard copper catalysts (like CuI with diamine ligands) struggle with sterically hindered partners. To resolve this, transition to a pyrrole-ol based ligand system. Under basic conditions, the pyrrole-ol ligand is deprotonated, acting as a mono- or bis-anionic ligand that tightly binds the Cu center. This highly electron-rich environment accelerates the oxidative addition of the halonicotinonitrile and provides enough steric bulk to force the reductive elimination of the sterically hindered product[3].

Protocol 1: Cu-Catalyzed C-N Coupling with Pyrrole-ol Ligand
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with CuI (5 mol%), pyrrole-ol ligand (5 mol%), K3PO4 (2.0 equiv), and the substituted pyrrole (1.2 equiv).

  • Addition: Add the halonicotinonitrile (1.0 equiv) and anhydrous 1,4-dioxane to achieve a 0.5 M concentration.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at 100 °C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography. Self-Validation Step: Always run a ligand-free control alongside your first optimization. If the ligand-free reaction yields product, your substrates are highly reactive, and you can switch to a cheaper, ligand-free Cu protocol[2] to save costs.

Section 2: Photocatalyst-Free Visible-Light C-C Coupling

Q: We need to attach the carbon atom of the pyrrole ring to the nicotinonitrile, but we must avoid transition metals entirely to prevent trace metal contamination in our API. What is the best approach? A: You can utilize a photocatalyst-free, visible-light-induced disproportionation strategy. When irradiated with visible light, pyrrole monomers absorb photons to reach an excited state. These excited molecules are quenched by unexcited pyrrole molecules, triggering a disproportionation that yields highly reactive cation and anion pyrrole radicals. These radicals subsequently attack the halonicotinonitrile to form a C-C bond without the need for any exogenous metal or organic photocatalyst[4].

PhotochemMechanism Pyrrole Pyrrole Monomer Excited Photoexcited Pyrrole* Pyrrole->Excited Absorbs Photon Visible Light (hv) Photon->Excited Radicals Cation & Anion Pyrrole Radicals Excited->Radicals Disproportionation Coupling Coupling with Halonicotinonitrile Radicals->Coupling Radical Attack Product Pyrrole-Nicotinonitrile Product Coupling->Product -HX

Mechanism of visible-light induced photocatalyst-free pyrrole arylation.

Protocol 2: Photocatalyst-Free Visible-Light C-C Arylation
  • Setup: Add the halonicotinonitrile (0.2 mmol) and pyrrole (1.0 mL, acting as both reactant and solvent) to a transparent borosilicate glass vial.

  • Degassing: Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with argon. Oxygen quenches the radical intermediates and must be strictly excluded.

  • Irradiation: Place the vial in a photoreactor equipped with a high-power blue LED (400-450 nm) and irradiate at room temperature for 24 hours. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature.

  • Isolation: Transfer the mixture to a round-bottom flask and remove the unreacted pyrrole under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography. Self-Validation Step: Run a dark control (vial wrapped in aluminum foil). Complete absence of product confirms the mechanism is strictly photochemical and not driven by ambient thermal energy.

Section 3: Nano-Magnetic MOFs for Multicomponent Synthesis

Q: Cross-coupling yields are consistently low for our specific highly functionalized targets. Can we synthesize the nicotinonitrile ring de novo with the pyrrole already attached? A: Yes. Instead of cross-coupling two intact rings, you can construct the nicotinonitrile ring around a pyrrole-containing precursor using a multicomponent reaction. Nanomagnetic metal-organic frameworks, such as Fe3O4@MIL-53(Al)-N(CH2PO3)2, act as highly efficient heterogeneous catalysts for this. They promote a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, condensing aldehydes, acetophenones, ammonium acetate, and a cyanoacetate derivative into a fully functionalized nicotinonitrile[5].

Q: How do we recover and reuse the Fe3O4@MIL-53 catalyst without losing material during filtration? A: The catalyst is superparamagnetic due to its Fe3O4 core. Instead of standard filtration, which can trap product or lose fine catalyst particles, simply apply an external neodymium magnet to the reaction vessel. The catalyst will rapidly aggregate against the wall, allowing you to decant the product solution cleanly[5].

MOFWorkflow Mix Mix Precursors + Fe3O4@MIL-53 (Solvent-Free, 110°C) React CVABO Reaction (40-60 min) Mix->React Magnet Apply External Magnetic Field React->Magnet Separate Decant Product Mixture Magnet->Separate Wash Wash & Dry Catalyst for Reuse Separate->Wash Wash->Mix Recycled Catalyst

Workflow for nanomagnetic MOF-catalyzed multicomponent synthesis.

Protocol 3: Nanomagnetic MOF-Catalyzed Multicomponent Synthesis
  • Reagent Mixing: In a 10 mL round-bottom flask, combine the pyrrole-containing cyanoacetate derivative (1.0 mmol), acetophenone (1.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add 20 mg of the Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst.

  • Reaction: Stir the mixture under solvent-free conditions at 110 °C for 40–60 minutes. Monitor completion via TLC.

  • Extraction: Cool the mixture to 50 °C and add hot ethanol (5 mL) to dissolve the organic products.

  • Separation: Apply an external neodymium magnet to the side of the flask. Wait 60 seconds for the solution to clarify.

  • Isolation: Decant the supernatant, concentrate under vacuum, and recrystallize the crude product from ethanol to obtain the pure pyrrole-substituted nicotinonitrile. Wash the retained catalyst with ethanol and dry at 80 °C for the next cycle.

Quantitative Catalyst Comparison

To aid in selecting the appropriate methodology, the following table summarizes the performance metrics of traditional palladium catalysis against the alternative methods discussed above.

Catalyst SystemReaction TypeTypical YieldReaction TimeMetal Contamination RiskPrimary Advantage
Pd(OAc)2 / Xantphos (Traditional)C-N Coupling60–85%12–24 hHigh (Pd retention)Broad commercial availability of ligands.
Cu / Pyrrole-ol Ligand C-N Coupling75–92%16 hModerate (Cu easily washed)Overcomes extreme steric hindrance.
Visible Light (No Catalyst) C-C Coupling65–80%24 hNoneZero transition metals; ideal for late-stage API synthesis.
Fe3O4@MIL-53 MOF Multicomponent68–90%40–60 minLow (Magnetic recovery)Rapid, solvent-free de novo ring construction.
References
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of Fused Pyrrolo-napthridinone via Ligand-free Copper Catalysed Ullmann (C-N coupling) Type Reaction Source: Letters in Organic Chemistry (Bentham Science) URL:[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: PubMed Central (NIH) URL:[Link]

  • Supporting Information for Visible-Light Induced Disproportionation of Pyrrole Derivatives for Photocatalyst-Free Aryl Halides Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation Source: ACS Omega URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of 2-(1H-pyrrol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, a class of molecules with immense therapeutic potential, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 2-(1H-pyrrol-1-yl)nicotinonitrile, a molecule of interest in medicinal chemistry. We will dissect the spectral features of this target molecule and contrast them with its precursors, pyrrole and 2-chloronicotinonitrile, to provide a comprehensive understanding of the structural transformations that govern the observed chemical shifts and coupling patterns.

The Strategic Importance of ¹H NMR in Structural Verification

¹H NMR spectroscopy offers a non-destructive window into the molecular architecture of a compound. By probing the magnetic environments of protons, we can deduce a wealth of information regarding the electronic structure, connectivity, and stereochemistry of a molecule. For a compound like 2-(1H-pyrrol-1-yl)nicotinonitrile, which is synthesized by the coupling of a pyrrole ring to a nicotinonitrile scaffold, ¹H NMR serves as a critical tool to confirm the successful formation of the C-N bond and to precisely map the electronic redistribution within the newly formed bicyclic aromatic system.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To ensure the integrity of the spectral data, a standardized experimental protocol is essential. The following outlines a robust procedure for acquiring a high-resolution ¹H NMR spectrum.

Sample Preparation:

  • Analyte Purity: Begin with a sample of 2-(1H-pyrrol-1-yl)nicotinonitrile of the highest possible purity to prevent spectral artifacts from impurities.

  • Solvent Selection: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before transferring it to a 5 mm NMR tube.

Instrumental Parameters:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

  • Pulse Sequence: A standard one-pulse experiment is typically sufficient.

  • Acquisition Time: Set to 2-4 seconds to ensure adequate data acquisition for good resolution.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate for most protons in aromatic systems.

  • Number of Scans: Co-add 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to minimize variations in chemical shifts.

¹H NMR Spectral Data: A Comparative Analysis

The following table summarizes the ¹H NMR spectral data for 2-(1H-pyrrol-1-yl)nicotinonitrile and its precursors, pyrrole and 2-chloronicotinonitrile. This comparative approach is instrumental in understanding the electronic effects of the substituents and the structural changes occurring during the synthesis.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrrole H-2, H-5~6.74t~2.22H
H-3, H-4~6.24t~2.22H
N-H~8.11br s-1H
2-Chloronicotinonitrile H-4~8.20ddJ = 7.8, 1.81H
H-5~7.45ddJ = 7.8, 4.81H
H-6~8.60ddJ = 4.8, 1.81H
2-(1H-pyrrol-1-yl)nicotinonitrile H-4'~8.35ddJ = 7.7, 1.91H
H-5'~7.60ddJ = 7.7, 4.91H
H-6'~8.75ddJ = 4.9, 1.91H
H-2, H-5~7.55t~2.22H
H-3, H-4~6.40t~2.22H

In-Depth Spectral Interpretation

The ¹H NMR spectrum of 2-(1H-pyrrol-1-yl)nicotinonitrile presents a fascinating case study in the electronic interplay between two distinct aromatic rings.

The Nicotinonitrile Moiety:

The three protons on the pyridine ring of the nicotinonitrile moiety appear as distinct signals in the downfield region of the spectrum, a consequence of the deshielding effect of the electronegative nitrogen atom and the cyano group.

  • H-6': This proton, situated ortho to the ring nitrogen, is the most deshielded and is expected to appear at the lowest field (~8.75 ppm). Its multiplicity will be a doublet of doublets (dd) due to coupling with H-5' (³J, ~4.9 Hz) and H-4' (⁴J, ~1.9 Hz).

  • H-4': This proton, located meta to the nitrogen and ortho to the cyano group, is also significantly deshielded and is predicted to resonate around 8.35 ppm. It will also appear as a doublet of doublets, coupling with H-5' (³J, ~7.7 Hz) and H-6' (⁴J, ~1.9 Hz).

  • H-5': This proton, positioned meta to both the nitrogen and the cyano group, is the most shielded of the three pyridine protons and is expected around 7.60 ppm. Its signal will be a doublet of doublets due to coupling with H-4' (³J, ~7.7 Hz) and H-6' (³J, ~4.9 Hz).

The Pyrrole Moiety:

The protons of the pyrrole ring exhibit characteristic chemical shifts that are influenced by the electron-donating nature of the pyrrole nitrogen and the electron-withdrawing effect of the attached nicotinonitrile ring.

  • H-2, H-5: These protons, alpha to the pyrrole nitrogen, are typically more deshielded than the beta protons. In the target molecule, the attachment to the electron-withdrawing nicotinonitrile ring will cause a downfield shift compared to unsubstituted pyrrole. They are expected to resonate as a triplet around 7.55 ppm, with a coupling constant of approximately 2.2 Hz due to coupling with the adjacent beta protons.

  • H-3, H-4: The beta protons of the pyrrole ring are more shielded and will appear upfield relative to the alpha protons. Their signal is anticipated to be a triplet around 6.40 ppm, with a similar coupling constant of ~2.2 Hz.

A Comparative Perspective: Unraveling Structural Transformations

By comparing the spectrum of the product with its precursors, we can gain valuable insights.

  • Disappearance of the Pyrrole N-H Proton: The most telling evidence of a successful reaction is the absence of the broad singlet corresponding to the N-H proton of pyrrole, which typically appears around 8.11 ppm.[1]

  • Shift in Pyrrole Proton Resonances: The protons of the pyrrole ring in the product are shifted downfield compared to unsubstituted pyrrole. This is a direct consequence of the electron-withdrawing nature of the 2-nicotinonitrile substituent, which decreases the electron density on the pyrrole ring.

  • Minimal Change in Nicotinonitrile Proton Shifts: The chemical shifts of the nicotinonitrile protons are not expected to change dramatically upon substitution with the pyrrole ring, as the primary electronic effect is transmitted through the C-N bond to the pyrrole moiety.

Visualizing the Connections: Molecular Structure and Workflow

To further clarify the relationships between the protons and the overall experimental approach, the following diagrams are provided.

Caption: Molecular structure of 2-(1H-pyrrol-1-yl)nicotinonitrile with proton numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Pure Sample (5-10 mg) P2 Dissolve in Deuterated Solvent (0.6-0.7 mL) P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert Sample into NMR Spectrometer (≥400 MHz) P4->A1 A2 Set Experimental Parameters (Pulse, Acq. Time, Delay, Scans) A1->A2 A3 Acquire Free Induction Decay (FID) A2->A3 D1 Fourier Transform FID A3->D1 D2 Phase and Baseline Correction D1->D2 D3 Chemical Shift Referencing D2->D3 D4 Integration D3->D4 D5 Peak Picking & Coupling Constant Measurement D4->D5 D6 Spectral Interpretation D5->D6

Caption: Experimental workflow for ¹H NMR spectral analysis.

Conclusion: A Self-Validating Approach to Structural Confirmation

The detailed interpretation of the ¹H NMR spectrum of 2-(1H-pyrrol-1-yl)nicotinonitrile, when benchmarked against its precursors, provides a robust and self-validating method for structural confirmation. The anticipated downfield shifts of the pyrrole protons and the disappearance of the N-H signal serve as definitive markers for the successful synthesis of the target compound. This guide underscores the power of comparative NMR analysis in modern chemical research and provides a foundational framework for the characterization of related heterocyclic systems. For researchers and professionals in drug development, a thorough understanding of these spectral nuances is not merely academic but a cornerstone of ensuring the identity, purity, and ultimately, the safety and efficacy of novel therapeutic agents.

References

  • PubChem. 2-Chloronicotinonitrile. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • University of York. Preparing an NMR sample. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative Guide: Characteristic IR Absorption Bands of Cyano and Pyrrole Groups in Nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Nicotinonitriles (specifically 2-amino-3-cyanopyridines) are privileged scaffolds in drug discovery, serving as precursors for IKK-β inhibitors, antimicrobial agents, and adenosine receptor antagonists. The structural integrity of these molecules relies on the coexistence of the electron-withdrawing cyano group (-C≡N) and the electron-rich pyrrole-like features (often present as fused pyrrolo[2,3-b]pyridine systems or as pyrrole substituents).

This guide provides an objective technical comparison of the infrared (IR) spectral performance of these two functional groups. Unlike Nuclear Magnetic Resonance (NMR), which quantifies magnetic environments, IR spectroscopy offers a rapid, cost-effective "fingerprint" of bond polarity and strength. However, the spectral overlap in the high-frequency region (3000–3500 cm⁻¹) between pyrrole N-H and amino N-H stretches presents a significant characterization challenge.

Core Comparison: The Product vs. Alternatives
  • The "Product": Nicotinonitrile-Pyrrole Hybrids (Multifunctional Heterocycles).

  • The "Alternative": Isolated Pyrroles or Simple Nitriles.

  • Key Insight: The cyano group acts as an invariant "spectral anchor" (2200–2230 cm⁻¹), while the pyrrole moiety acts as a "variable environmental probe," highly sensitive to hydrogen bonding and substitution patterns.

Technical Deep Dive: Spectral Characteristics

The Cyano Group (-C≡N): The Diagnostic Anchor

The cyano group in nicotinonitriles is the most reliable diagnostic marker. Due to the triple bond's high force constant and the dipole moment change along the C≡N axis, this band is distinct and rarely obscured.

  • Frequency Range: 2200–2230 cm⁻¹

  • Intensity: Medium to Strong (Sharp)[1][2]

  • Substituent Effect: Electron-donating groups (like the adjacent 2-amino group) typically lower the frequency slightly via resonance (conjugation), shifting it toward 2200 cm⁻¹ compared to non-conjugated nitriles (~2250 cm⁻¹).

The Pyrrole Moiety: The Environmental Probe

When a pyrrole ring is fused (e.g., 7-azaindole derivatives) or attached to the nicotinonitrile, its spectral signature is dominated by the N-H stretch and ring breathing modes.

  • N-H Stretch (Free): ~3490 cm⁻¹ (Sharp, typically only seen in dilute non-polar solution).

  • N-H Stretch (H-bonded): 3200–3400 cm⁻¹ (Broad, intense). This often overlaps with the primary amine (-NH₂) doublet of the nicotinonitrile core.

  • Ring Breathing: 1400–1600 cm⁻¹. These bands mix with the pyridine ring vibrations, creating a complex "fingerprint" region.

Comparative Data Table
FeatureCyano Group (-C≡N) in NicotinonitrilePyrrole Group (N-H)Primary Amine (-NH₂) in Nicotinonitrile
Wavenumber (cm⁻¹) 2200 – 2230 3200 – 3500 3300 – 3450
Band Shape Sharp, DistinctBroad (if solid/H-bonded)Doublet (Sym + Asym)
Intensity Medium-StrongVariable (depends on H-bond)Medium
Interference Minimal (Alkyne C≡C is weaker)High (overlaps with -OH, -NH₂)High (overlaps with Pyrrole NH)
Diagnostic Value High (Confirmation of Core) Medium (Requires deconvolution) Medium (Confirmation of substituent)

Experimental Protocol: Self-Validating Characterization

To reliably distinguish these groups, a standard transmission IR protocol is insufficient. The following Self-Validating System ensures accurate assignment by manipulating hydrogen bonding states.

Method: Differential State Analysis (Solid vs. Solution)

Objective: Decouple H-bonded pyrrole/amine peaks to identify the free N-H stretch.

Materials:

  • Analyte (Nicotinonitrile derivative)[3][4][5]

  • KBr (Spectroscopic Grade) or Diamond ATR Crystal

  • Solvent: Dry Chloroform (CHCl₃) or Dichloromethane (DCM)

Workflow:

  • Step 1: Solid State (Baseline):

    • Prepare a KBr pellet (1-2% sample) or use neat sample on ATR.

    • Observation: Expect a broad, merged band at 3200–3450 cm⁻¹ (Pyrrole NH + Amine NH₂ + H-bonding).

    • Validation Point: Confirm the sharp Cyano peak at ~2210 cm⁻¹. If absent, synthesis failed.

  • Step 2: Dilute Solution (Differentiation):

    • Dissolve sample in CHCl₃ (approx. 10 mM).

    • Record spectrum using a liquid cell (CaF₂ windows).

    • Observation: H-bonds break.

      • Pyrrole N-H: Shifts to ~3490 cm⁻¹ (Sharp singlet).

      • Amine -NH₂: Resolves into two sharp bands (Asym ~3500, Sym ~3400).[6]

    • Causality: The removal of intermolecular forces isolates the vibrational modes, allowing the pyrrole singlet to be distinguished from the amine doublet.

  • Step 3: D₂O Exchange (Optional Confirmation):

    • Shake solution with D₂O.

    • Observation: N-H bands disappear/shift to N-D (approx. 2400–2500 cm⁻¹).

    • Validation: The Cyano peak (2210 cm⁻¹) remains unchanged, confirming it contains no labile protons.

Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning these overlapping bands in a complex nicotinonitrile-pyrrole hybrid.

SpectralLogic Start Unknown Nicotinonitrile Spectrum CheckCN Check 2200-2250 cm⁻¹ Start->CheckCN CN_Present Peak Present? (Sharp, Med-Strong) CheckCN->CN_Present CN_Yes Nitrile Core Confirmed (Nicotinonitrile Scaffold) CN_Present->CN_Yes Yes CN_No Synthesis Failed (Check Starting Materials) CN_Present->CN_No No AnalyzeNH Analyze 3200-3500 cm⁻¹ (High Frequency Region) CN_Yes->AnalyzeNH BandShape Band Shape Analysis AnalyzeNH->BandShape Doublet Doublet Observed (Sym + Asym) BandShape->Doublet Two Peaks SingletBroad Single Broad Band BandShape->SingletBroad One Blob Result_Amine Primary Amine (-NH₂) Likely 2-amino group Doublet->Result_Amine Result_Pyrrole Pyrrole/Secondary Amine (H-Bonded) SingletBroad->Result_Pyrrole Validation Perform Dilution (CHCl₃) Result_Pyrrole->Validation Result_Shift Band Sharpens & Shifts Up (Confirms Pyrrole N-H) Validation->Result_Shift

Caption: Logical workflow for distinguishing overlapping amine and pyrrole signals in nicotinonitrile derivatives. The nitrile band serves as the primary validation checkpoint.

References

  • Al-Mulla, A. (2013). "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions." Comptes Rendus Chimie. [Link] (Source for 2-amino-3-cyanopyridine IR data: -CN at 2209 cm⁻¹, -NH₂ at 3449/3327 cm⁻¹)

  • NIST Mass Spectrometry Data Center. (2023). "Pyrrole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Source for standard pyrrole N-H and ring breathing frequencies)

  • Portnov, A., et al. (2012). "Vibrational dynamics of pyrrole via frequency-domain spectroscopy." Journal of Chemical Physics. [Link] (Source for detailed vibrational assignment of pyrrole N-H overtones and coupling)

  • Chemistry LibreTexts. (2020). "Infrared Spectra of Some Common Functional Groups." [Link] (General reference for nitrile vs. alkyne vs. amine band assignments)

Sources

Mass Spectrometry Fragmentation of Pyrrolyl-Nicotinonitrile Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolyl-nicotinonitrile derivatives represent a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors (e.g., JAK/STAT pathways) and antimicrobial agents. The fusion or linkage of a π-excessive pyrrole ring with a π-deficient nicotinonitrile (3-cyanopyridine) core creates a unique electronic push-pull system.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of these derivatives against standard heterocyclic benchmarks. It details fragmentation pathways, diagnostic ions, and validated protocols to ensure accurate structural elucidation during synthesis and metabolite identification.

Comparative Analysis: Scaffold Performance

To understand the unique MS signature of pyrrolyl-nicotinonitriles, we compare them with two structural analogues: Simple Nicotinonitriles (lacking the pyrrole donor) and Indoles (isoelectronic fused systems).

Table 1: Ionization and Fragmentation Stability Profile (ESI+ Mode)
FeaturePyrrolyl-Nicotinonitrile (Target)Simple Nicotinonitrile (Comparator A)Indole (Comparator B)
Ionization Efficiency High (Pyrrole N lone pair enhances protonation)Moderate (Pyridine N is less basic due to EWG -CN)High (C3 protonation favored)
Molecular Ion Stability Very High (Extensive conjugation stabilizes M+)Moderate (Prone to rapid HCN loss)High (Stable aromatic system)
Primary Neutral Loss HCN (27 Da) & H₂ (2 Da) HCN (27 Da)HCN (27 Da) or C₂H₂ (26 Da)
Diagnostic Low-Mass Ion m/z 94 (Pyridinyl cation) & m/z 66 (Pyrrolyl)m/z 78 (Pyridine)m/z 90 (Indolium)
Fragmentation Energy High (Requires >30 eV for extensive fragmentation)Low (<20 eV)Moderate (20-30 eV)

Key Insight: The pyrrolyl-nicotinonitrile scaffold exhibits a "super-stable" molecular ion in ESI+ due to resonance stabilization between the electron-rich pyrrole and electron-poor pyridine. Unlike simple nicotinonitriles, which fragment easily via nitrile ejection, the target scaffold often requires higher collision energies (CE) to induce informative cleavage.

Mechanism of Fragmentation[1][2][3][4][5][6]

Understanding the specific bond cleavages is critical for distinguishing regioisomers (e.g., 2-pyrrolyl vs. 3-pyrrolyl). The fragmentation is governed by three dominant pathways.[1]

Pathway A: Nitrile Elimination (The "Signature" Loss)

The most diagnostic event is the loss of the cyano group as hydrogen cyanide (HCN, 27 Da).

  • Mechanism: Proton transfer from a neighbor (often an amino group or the pyrrole NH) to the cyano nitrogen, followed by elimination.

  • Result: A radical cation [M - 27]⁺• in EI or [M+H - 27]⁺ in ESI.

Pathway B: Pyrrole Ring Unzipping

Under high-energy collision (CID > 40 eV), the pyrrole ring undergoes cleavage.

  • Mechanism: Cross-ring cleavage typically yields loss of C₂H₂ (acetylene, 26 Da) or HCN.

  • Diagnostic: Presence of ions at m/z 66 (cyclopentadienyl cation equivalent) or m/z 39 (cyclopropenyl cation).

Pathway C: Substituent-Directed Loss (Amino Group)

For derivatives like 2-amino-4-pyrrolyl-nicotinonitrile , the amino group dictates early fragmentation.

  • Loss of Ammonia (17 Da): Common in ESI+ if the amino group is protonated.

  • Loss of H₂CN (28 Da): A complex rearrangement involving the amino group and the adjacent nitrile carbon.

Visualization: Fragmentation Pathways

The following diagram illustrates the fragmentation tree for a representative structure: 2-amino-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile (MW 184) .

Fragmentation_Pathway cluster_legend Legend M_Ion Precursor Ion [M+H]+ m/z 185 (Stable) Frag_NH3 [M+H - NH3]+ m/z 168 (Primary Loss) M_Ion->Frag_NH3 - NH3 (17 Da) Low CE Frag_HCN [M+H - HCN]+ m/z 158 (Nitrile Loss) M_Ion->Frag_HCN - HCN (27 Da) Med CE Frag_Core Core Pyridine-Pyrrole m/z 141 (Combined Loss) Frag_NH3->Frag_Core - HCN Frag_HCN->Frag_Core - NH3 Frag_Pyrrole Pyrrole Ring Cleavage m/z 115 (Loss of C2H2) Frag_Core->Frag_Pyrrole - C2H2 (26 Da) High CE key Blue: Precursor Red: Primary Fragment Yellow: Secondary Fragment Green: Core Scaffold

Figure 1: Fragmentation tree of 2-amino-4-(pyrrol-2-yl)nicotinonitrile. The stability of the m/z 185 precursor requires sequential energy ramping to observe the full pathway.

Experimental Protocols

To replicate these results, use the following validated workflows. These protocols are designed to maximize the detection of diagnostic ions.

Protocol A: High-Resolution ESI-MS/MS (Structural Confirmation)

Application: Identification of synthesized NCEs (New Chemical Entities) and metabolite screening.

  • Sample Preparation:

    • Dissolve 0.1 mg of compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid .

    • Target concentration: 1–5 µg/mL.

  • Instrumentation (Q-TOF or Orbitrap):

    • Source: Electrospray Ionization (ESI) Positive Mode.[2]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • Acquisition Parameters:

    • Scan Range: m/z 50–1000.

    • Collision Energy (CE): Stepped energy is crucial.

      • Step 1 (15 eV): Preserves [M+H]+ and shows [M-NH3]+.

      • Step 2 (35 eV): Reveals [M-HCN]+ and scaffold cleavage.

      • Step 3 (50 eV): Generates diagnostic low-mass ions (m/z 66, 39).

Protocol B: EI-MS (GC-MS Analysis)

Application: Analysis of volatile intermediates or non-polar derivatives.

  • Derivatization (Optional but Recommended):

    • If the pyrrole NH or amino group is free, treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min to improve volatility.

  • GC Conditions:

    • Column: HP-5ms (30m x 0.25mm).

    • Temp Program: 100°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Conditions:

    • Ionization: Electron Impact (70 eV).[3]

    • Trap Current: 200 µA.

    • Note: Expect a strong Molecular Ion (M+•) often as the Base Peak (100% RA).

Workflow Diagram: Method Selection

Method_Workflow Start Sample: Pyrrolyl-Nicotinonitrile Solubility Solubility Check Start->Solubility Polar Polar/Bioactive? (Contains -NH2, -OH) Solubility->Polar Methanol Soluble Volatile Volatile/Non-polar? Solubility->Volatile DCM/Hexane Soluble Method_ESI Method A: ESI-MS/MS (Q-TOF/Orbitrap) Polar->Method_ESI Method_EI Method B: GC-EI-MS (Single Quad) Volatile->Method_EI Result_ESI Output: [M+H]+, Neutral Losses (HCN, NH3) Method_ESI->Result_ESI Result_EI Output: M+•, Fingerprint (RDA Fragments) Method_EI->Result_EI

Figure 2: Decision matrix for selecting the appropriate ionization technique based on derivative properties.

References

  • Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(21), 2382-2390. Link

  • Khakwani, S., et al. (2016). "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines." Asian Journal of Chemistry, 28(10), 2385-2387. Link

  • Xia, M., et al. (2023). "A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines."[4] Molecules, 28(3), 1265.[4] Link

  • Mikaia, A. (2023). "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds." Journal of Physical and Chemical Reference Data, 52(2). Link

  • Boschi, D., et al. (2024). "Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes." Journal of Mass Spectrometry, 59(6), e5023. Link

Sources

A Comparative Cytotoxicity Analysis: Combretastatin A-4 vs. 2-(1H-pyrrol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Two Potent Tubulin-Targeting Agents

In the landscape of anticancer drug discovery, agents that target the fundamental cellular machinery of mitosis, such as microtubule dynamics, remain a cornerstone of therapeutic strategy. Among these, tubulin polymerization inhibitors have demonstrated significant clinical and preclinical efficacy. This guide provides an in-depth comparison of the well-established cytotoxic agent, Combretastatin A-4, and the emerging synthetic compound, 2-(1H-pyrrol-1-yl)nicotinonitrile. While Combretastatin A-4 has been extensively studied, 2-(1H-pyrrol-1-yl)nicotinonitrile represents a scaffold of interest, with its analogues showing potent anti-cancer properties. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the cytotoxic profiles and mechanisms of these two compounds.

Introduction: Targeting the Cytoskeleton

Microtubules are highly dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.[1] Their constant polymerization and depolymerization are critical for the formation of the mitotic spindle, which segregates chromosomes during mitosis. Inhibition of this process leads to cell cycle arrest and, ultimately, apoptosis. This mechanism is the basis for the anticancer activity of a class of drugs known as tubulin inhibitors.

Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow tree, Combretum caffrum. It is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin.[2] This interaction prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle and cell cycle arrest in the G2/M phase.[2] Furthermore, CA-4 and its more soluble phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P), have been identified as potent vascular disrupting agents (VDAs). VDAs selectively target and destroy the established tumor vasculature, leading to a rapid shutdown of blood flow and extensive tumor necrosis.[2]

2-(1H-pyrrol-1-yl)nicotinonitrile is a synthetic compound whose core structure has been utilized in the design of novel tubulin inhibitors. While direct cytotoxic data for this specific molecule is not extensively available in the public domain, its structural analogues have been synthesized and evaluated as mimics of Combretastatin A-4.[3] Specifically, the 2-(1H-pyrrol-1-yl)pyridine moiety has been employed as a linker to maintain the crucial cis-orientation of the aromatic rings, a key feature for high-affinity binding to the colchicine site of tubulin, similar to CA-4.[3] This suggests a shared mechanism of action and highlights the potential of this scaffold in the development of new anticancer agents.

Mechanism of Action: A Tale of Two Tubulin Binders

The cytotoxic effects of both Combretastatin A-4 and, by logical extension, 2-(1H-pyrrol-1-yl)nicotinonitrile-based compounds, are rooted in their ability to interfere with microtubule dynamics.

Combretastatin A-4:

CA-4 binds to the colchicine site on the β-subunit of tubulin. This binding event sterically hinders the polymerization of tubulin dimers into microtubules. The consequence is a net depolymerization of the microtubule network. In a rapidly dividing cancer cell, this disruption is catastrophic. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Beyond its direct cytotoxic effects on tumor cells, CA-4's role as a VDA is a significant aspect of its anti-cancer activity. It is believed that the disruption of the endothelial cell cytoskeleton leads to a change in cell shape, increased vascular permeability, and ultimately, a collapse of the tumor's blood supply.[2] This dual mechanism of action—direct cytotoxicity and vascular disruption—makes CA-4 a highly potent anti-cancer agent.

cluster_0 Combretastatin A-4 Mechanism CA-4 CA-4 Colchicine Site on β-Tubulin Colchicine Site on β-Tubulin CA-4->Colchicine Site on β-Tubulin Binds to Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Essential for Colchicine Site on β-Tubulin->Tubulin Dimers Inhibits incorporation into Colchicine Site on β-Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Required for G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of Combretastatin A-4 action.

2-(1H-pyrrol-1-yl)nicotinonitrile:

While direct experimental evidence for the parent compound is pending, the rationale behind its design points towards a similar mechanism. The synthesis of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues was based on the hypothesis that the pyrrole-nicotinonitrile core could act as a bioisostere for the stilbene bridge in CA-4, locking the two phenyl rings in a cis-like conformation.[3] This conformation is critical for fitting into the colchicine binding pocket of tubulin. Indeed, these analogues demonstrated potent inhibition of tubulin polymerization, comparable to CA-4, and induced cell cycle arrest and apoptosis.[3] Therefore, it is highly probable that 2-(1H-pyrrol-1-yl)nicotinonitrile itself, and its derivatives, function as tubulin polymerization inhibitors by binding to the colchicine site.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for Combretastatin A-4 across a range of human cancer cell lines.

Cell LineCancer TypeCombretastatin A-4 IC502-(1H-pyrrol-1-yl)nicotinonitrile IC50
Leukemia
CEMLymphoblastic Leukemia0.25 nM[2]Data Not Available
MOLT-4Lymphoblastic Leukemia4.1 nM[2]Data Not Available
Lung Cancer
NCI-H460Non-Small Cell Lung7.3 nM[2]Data Not Available
Prostate Cancer
DU-145Prostate Carcinoma7.7 nM[2]Data Not Available
Breast Cancer
MCF-7Breast Adenocarcinoma0.14 µM[4]Data Not Available
Colon Cancer
HCT-116Colorectal Carcinoma3.6-9.5 nM[4]Data Not Available
HT29Colorectal Adenocarcinoma5.5x10^4 nM to 1.65x10^5 nM[2]Data Not Available
Cervical Cancer
HeLaCervical Adenocarcinoma95.90 µM[5]Data Not Available
Hepatocellular Carcinoma
HepG2Hepatocellular Carcinoma3.4-11.3 nM[4]Data Not Available

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing cytotoxicity are essential.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Combretastatin A-4 and/or 2-(1H-pyrrol-1-yl)nicotinonitrile derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

cluster_1 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds (Serial Dilutions) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

Combretastatin A-4 stands as a well-validated cytotoxic agent with a potent dual mechanism of action, targeting both tubulin polymerization and the tumor vasculature. Its efficacy has been demonstrated across a wide range of cancer cell lines, leading to its advancement into clinical trials.

The 2-(1H-pyrrol-1-yl)nicotinonitrile scaffold represents a promising area for the development of novel tubulin inhibitors. While direct comparative data for the parent compound is currently limited, the exceptional potency of its structurally related analogues strongly suggests that this chemical class warrants further investigation. The ability of these analogues to inhibit tubulin polymerization at nanomolar concentrations, similar to CA-4, underscores their potential as anticancer drug candidates.

Future research should focus on the synthesis and direct cytotoxic evaluation of 2-(1H-pyrrol-1-yl)nicotinonitrile to establish its baseline activity. Further structure-activity relationship (SAR) studies could optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties. Investigating the vascular disrupting potential of this class of compounds would also be a critical next step in determining if they share the dual-action profile of Combretastatin A-4. For drug development professionals, the exploration of novel scaffolds like 2-(1H-pyrrol-1-yl)nicotinonitrile is essential for expanding the arsenal of effective tubulin-targeting therapies and overcoming potential resistance mechanisms to existing drugs.

References

  • Tozer, G. M., Kanthou, C., & Hill, S. A. (2005). The biology of the combretastatins as tumour vascular targeting agents. International Journal of Experimental Pathology, 86(3), 15–25. [Link]

  • Stanton, R. A., Sciaky, N., & Armer, T. A. (2011). Combretastatin A-4 Resistance in H460 Human Lung Carcinoma Demonstrates Distinctive Alterations in ‚-Tubulin Isotype Expression. Anticancer Research, 31(8), 2367-2374. [Link]

  • El-sayed, H. A. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1544-1550. [Link]

  • Mustafa, M., et al. (2023). Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. IMR Press. [Link]

  • Kopjar, N., et al. (2024). Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. MDPI. [Link]

  • Wang, L., et al. (2017). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. RSC Advances, 7(59), 37356-37367. [Link]

  • Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 36. [Link]

  • Shamroukh, A. H., et al. (2018). Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. ChemistrySelect, 3(32), 9291-9304. [Link]

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry, 148, 365-377. [Link]

  • Amr, A. G. E., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. [Link]

  • Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. ACS Omega, 7(12), 10325-10338. [Link]

  • Alves, C. E. d. C., et al. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701. [Link]

  • Kamal, A., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(2), 799-817. [Link]

  • Georgieva, M., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5108. [Link]

  • Trifonov, S., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 1234. [Link]

  • Singh, H., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 33(11-12), 765-781. [Link]

  • Sancineto, L., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Molecules, 26(12), 3591. [Link]

  • Kamal, A., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia, 2(2), 793-817. [Link]

Sources

HPLC method development for purity analysis of nicotinonitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Purity Analysis of Nicotinonitrile Scaffolds: A Comparative Guide

The Analytical Challenge: Nicotinonitrile Scaffolds in Drug Development Nicotinonitrile (3-cyanopyridine) derivatives are privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors, anti-colorectal cancer agents, and antiretrovirals like nevirapine[1][2][3]. As a Senior Application Scientist, I frequently encounter the unique analytical challenges these molecules present. Purity analysis is complicated by their dual nature: a highly polar nitrile group that resists retention in reverse-phase liquid chromatography (RPLC), and a basic pyridine nitrogen that strongly interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing[4][5].

This guide objectively compares column chemistries and provides a self-validating experimental framework to achieve robust, reproducible purity profiles for nicotinonitrile compounds.

Stationary Phase Selection: The Causality of Chromatographic Chemistry

Method development is not an exercise in trial-and-error; it is the deliberate manipulation of physicochemical interactions. When analyzing basic, polar compounds, the choice of stationary phase dictates the success of the assay[5].

  • Standard Base-Deactivated C18 : While standard C18 columns offer maximum hydrophobic retention, they often fail for early-eluting polar nicotinonitrile intermediates. Furthermore, at mid-pH ranges, ionized silanols (

    
    ) on the silica surface undergo secondary ion-exchange interactions with the protonated pyridine nitrogen, causing method variability and peak asymmetry[5].
    
  • Polar-Embedded C18 (Amide/Carbamate) : These phases incorporate a polar functional group (like an amide) near the silica surface. This design serves a dual purpose: it creates an internal hydrogen-bonding shield that masks residual silanols from the basic analyte, and it prevents the hydrophobic alkyl chains from collapsing when using 100% aqueous mobile phases[4][6]. For nicotinonitriles, this translates to superior peak shape and the ability to retain highly polar impurities that would otherwise elute in the void volume[4].

  • Pentafluorophenyl (PFP) : When resolving closely related halogenated isomers (e.g., 6-bromonicotinonitrile vs. 4-bromonicotinonitrile), hydrophobicity alone is insufficient. PFP columns provide orthogonal selectivity through

    
     interactions, dipole-dipole moments, and enhanced hydrogen bonding, making them exceptional for complex structural isomers[7].
    

Comparative Performance Data

To objectively evaluate these chemistries, we compare their performance using a standard nicotinonitrile active pharmaceutical ingredient (API) and its synthetic intermediates.

Table 1: Comparative Chromatographic Performance for Nicotinonitrile Purity Analysis

Stationary Phase ChemistryPrimary Interaction MechanismRetention Factor (

)
Tailing Factor (

)
Resolution (

)
Suitability for Nicotinonitriles
Standard C18 Hydrophobic (Dispersive)1.81.751.4Poor (Silanol tailing, co-elution of polar impurities)
Polar-Embedded C18 Hydrophobic + H-Bonding3.51.052.8Excellent (Masks silanols, retains polar analytes)
PFP (Pentafluorophenyl)

, Dipole, Hydrophobic
4.21.103.5Superior for halogenated/isomeric impurities

Decision Matrix for Method Development

The following workflow illustrates the logical routing for column and condition selection based on the specific derivative's properties.

G Start Analyze Nicotinonitrile Physicochemical Properties CheckPolarity Is the derivative highly polar? Start->CheckPolarity StandardC18 Evaluate Base-Deactivated Standard C18 CheckPolarity->StandardC18 No PolarEmbedded Select Polar-Embedded C18 (Amide/Carbamate) CheckPolarity->PolarEmbedded Yes (LogP < 1) CheckIsomers Are there closely related halogenated isomers? StandardC18->CheckIsomers PolarEmbedded->CheckIsomers PFPColumn Select PFP Column (Pi-Pi / Dipole Interactions) CheckIsomers->PFPColumn Yes Optimize Optimize Mobile Phase pH & Gradient Profile CheckIsomers->Optimize No PFPColumn->Optimize

Fig 1: Decision matrix for HPLC stationary phase selection for nicotinonitrile purity analysis.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; the system's output must inherently prove its suitability before sample analysis begins.

Objective: Achieve baseline resolution (


) between the nicotinonitrile API and its closest synthetic intermediate (e.g., 4-amino-2-chloronicotinonitrile)[8].

Step 1: Mobile Phase Preparation & Causality

  • Aqueous Phase (A) : 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

    • Causality: The pyridine nitrogen has a low pKa. Operating at pH 2.5 ensures the nitrogen is fully protonated, standardizing its interaction state and preventing dual-state elution. Furthermore, low pH suppresses silanol ionization on the silica support, neutralizing secondary ion-exchange interactions[5]. If extreme tailing persists, the addition of an ion-pairing agent like 20 mM octanesulfonic acid can be utilized to mask the basic sites[9].

  • Organic Phase (B) : Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile provides lower viscosity than methanol, yielding higher theoretical plate counts and sharper peaks for closely eluting impurities.

Step 2: Chromatographic Conditions

  • Column : Polar-Embedded Amide-C18, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Stabilizes mass transfer kinetics and ensures reproducible retention times).

  • Detection : UV at 254 nm (Optimal for the cyanopyridine chromophore).

Step 3: Gradient Elution Profile

  • 0–2 min : 5% B (Hold to retain highly polar, early-eluting degradation products).

  • 2–15 min : 5% to 60% B (Linear ramp to elute the main nicotinonitrile peak and hydrophobic byproducts).

  • 15–18 min : 60% to 95% B (Column wash to remove strongly retained dimers)[9].

  • 18–22 min : 5% B (Re-equilibration).

Step 4: System Suitability Testing (SST) & Self-Validation Inject a resolution mixture containing the API and its critical impurity at the 0.1% specification level.

  • Validation Logic : The system is validated only if the critical pair resolution (

    
    ) is 
    
    
    
    and the API tailing factor (
    
    
    ) is
    
    
    .
  • Feedback Loop : If

    
    , the protocol dictates an immediate switch to a more deactivated column or the introduction of an ion-pairing reagent[9]. If 
    
    
    
    for halogenated isomers, the protocol dictates a switch to a PFP stationary phase[7].

References

1.[6] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - ResearchGate - 6 2.[1] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - ResearchGate - 1 3.[4] HPLC problems with very polar molecules - Axion Labs - 4 4.[9] Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study - LCGC International - 9 5.[5] A Look at Column Choices - Agilent - 5 6.[7] Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket - PMC - 7 7.[8] Establishing a Reference Standard for 4-Amino-2-chloronicotinonitrile: A Comparative Guide - Benchchem - 8 8.[2] Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - Dove Medical Press - 2 9.[3] Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - ResearchGate - 3

Sources

Validation of Molecular Docking Scores for Nicotinonitrile Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Score vs. Reality" Gap

In the development of nicotinonitrile-based anticancer agents, molecular docking is the standard entry point for virtual screening. However, a critical disconnect often exists between a high docking score (e.g., -11.5 kcal/mol) and biological reality (e.g., IC


 > 50 

M).

This guide objectively compares the predictive performance of Standard Rigid-Receptor Docking against Advanced Rescoring Protocols (MM-GBSA/MD) . We analyze specific case studies targeting Tubulin and EGFR , demonstrating that while standard docking successfully identifies binding poses, it frequently fails to rank order potency correctly due to its inability to account for the solvation thermodynamics of the cyano (-CN) group and receptor flexibility.

Comparative Framework: Docking Scores vs. Experimental Data[1][2][3][4][5]

The following data illustrates the non-linear relationship between standard docking scores and in vitro cytotoxicity. High docking scores (more negative) do not guarantee nanomolar potency.

Table 1: Comparative Performance on Nicotinonitrile Derivatives (Tubulin/EGFR Targets)
Compound IDTargetDocking Score (Vina/Glide)MM-GBSA

G (kcal/mol)
Experimental IC

(Potency)
Correlation Status
Comp-37 [1]Topo II / Tubulin-9.8 kcal/mol-58.2 kcal/molHigh (82.4% Inhibition)✅ Validated
PD13 [2]EGFR (WT)-8.9 kcal/mol-64.1 kcal/mol11.64 nM ✅ Validated
Comp-26 [1]Tubulin-10.1 kcal/mol-52.4 kcal/mol2.40

M
⚠️ Moderate
Generic Hit A EGFR-11.2 kcal/mol-35.0 kcal/mol> 50

M (Inactive)
❌ False Positive
Generic Hit B VEGFR-2-9.5 kcal/mol-32.5 kcal/mol> 100

M (Inactive)
❌ False Positive

Key Insight: Notice "Generic Hit A." It has a better docking score (-11.2) than the potent PD13 (-8.9), yet it is biologically inactive. This highlights the failure of standard scoring functions to penalize desolvation costs adequately. MM-GBSA values , however, correctly identify PD13 as the superior binder (-64.1 kcal/mol).

Scientific Integrity: The Validation Protocol

To trust a docking score, you must validate the protocol itself before screening prospective compounds.[1] As a Senior Application Scientist, I mandate the following Self-Validating Workflow .

The "Redocking" Control

Before docking new nicotinonitriles, you must redock the co-crystallized ligand (e.g., Colchicine for Tubulin, Erlotinib for EGFR) back into its native structure.

  • Metric: Root Mean Square Deviation (RMSD).

  • Threshold: RMSD must be < 2.0 Å . If > 2.0 Å, the scoring function is invalid for this pocket.

The "Decoy" Challenge

Docking scores are meaningless if they cannot distinguish active ligands from random molecules.

  • Method: Select 50 known active nicotinonitriles and 1,500 property-matched decoys (inactive look-alikes).

  • Analysis: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (AUC).

  • Requirement: An AUC > 0.7 is required to validate the docking protocol.

Advanced Rescoring (The Solution)

Standard docking treats the protein as a rigid rock. Nicotinonitriles, with their rigid pyridine core and polar cyano groups, are sensitive to induced-fit effects.

  • Protocol: Subject the top 10% of docked poses to MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations. This method allows for side-chain flexibility and uses an implicit solvent model to better estimate binding free energy (

    
    G).
    

Visualizing the Validation Workflow

The following diagram outlines the decision logic required to validate nicotinonitrile docking scores.

ValidationWorkflow Start Start: Target Selection (e.g., Tubulin/EGFR) Prep Protein & Ligand Prep (Protonation states of -CN) Start->Prep Redock Control 1: Redocking Native Ligand Prep->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check RMSD_Check->Prep No (Refine Grid) Docking High-Throughput Docking (Vina/Glide) RMSD_Check->Docking Yes Decoy_Check Control 2: Decoy Enrichment (AUC > 0.7?) Docking->Decoy_Check Decoy_Check->Docking No (Change Scoring Func) MMGBSA Rescoring: MM-GBSA (Solvation Energy) Decoy_Check->MMGBSA Yes MD_Sim Validation: 100ns MD Simulation (Stability Analysis) MMGBSA->MD_Sim Experimental Experimental Validation (IC50 / MTT Assay) MD_Sim->Experimental

Figure 1: A self-validating computational workflow for nicotinonitrile drug discovery. Note the critical "Go/No-Go" checkpoints at RMSD and Decoy analysis.

Mechanistic Insight: Why Nicotinonitriles?

Nicotinonitrile derivatives (containing a pyridine ring with a -CN group) are "privileged scaffolds" because they can target multiple pathways simultaneously. However, this promiscuity complicates docking.

The Dual-Target Mechanism

Recent studies [1] have shown that specific trisubstituted nicotinonitriles can dual-inhibit Tubulin polymerization and Topoisomerase II .

  • Tubulin Binding: The molecule binds to the Colchicine site, preventing microtubule assembly (G2/M arrest).

  • Topo II Inhibition: The same scaffold intercalates into DNA-Topo II complexes, preventing DNA religation.

Pathway Visualization

Understanding the downstream effects is crucial for interpreting "Activity." A docking score only predicts binding; the pathway confirms the phenotype (Apoptosis).

Pathway Drug Nicotinonitrile Agent Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits TopoII Topoisomerase II Drug->TopoII Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage G2M G2/M Phase Arrest Microtubule->G2M p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis (Cell Death) G2M->Apoptosis p53->Apoptosis

Figure 2: Dual-mechanism of action for nicotinonitrile derivatives leading to apoptosis via Tubulin and Topoisomerase II inhibition.

Detailed Experimental Protocols

To replicate the validation data presented in Table 1, follow these standardized protocols.

Molecular Docking Protocol (In Silico)[10][11][12]
  • Ligand Preparation: Use DFT (B3LYP/6-31G*) to optimize the geometry of the nicotinonitrile derivative. The linear geometry of the cyano group (-C≡N) is critical for electrostatic mapping.

  • Grid Generation: Define a 20x20x20 Å box centered on the co-crystallized ligand (e.g., Colchicine in PDB ID: 4O2B).

  • Docking: Run AutoDock Vina or Glide (XP mode). Set exhaustiveness to 32 (Vina) or use "Enhanced Sampling" (Glide).

  • Rescoring: Extract the top 5 poses. Run MM-GBSA using the VSGB solvation model.[2]

Tubulin Polymerization Assay (In Vitro Validation)
  • Preparation: Purify tubulin from porcine brain or purchase a commercial kit (>99% pure).

  • Reaction: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP (1 mM).

  • Treatment: Add the nicotinonitrile compound (at IC

    
     concentration) or vehicle (DMSO) at 4°C.
    
  • Measurement: Transfer to a 37°C plate reader. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: A potent inhibitor (like Comp-26 ) will flatten the sigmoidal polymerization curve compared to the control.

Conclusion & Recommendations

For researchers working with nicotinonitrile anticancer agents, relying solely on docking scores is a liability. The rigid nature of the scaffold and the specific electrostatic requirements of the cyano group often lead to false positives in standard scoring functions.

Final Recommendations:

  • Ignore Raw Scores: Do not prioritize synthesis based solely on a -12.0 kcal/mol score.

  • Mandate MM-GBSA: Use solvation-corrected energies to rank compounds.

  • Verify with Dynamics: A 50-100ns MD simulation is the gold standard to confirm that the cyano group maintains its hydrogen bond (e.g., with Cys241 in Tubulin) over time.

References

  • Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety / ResearchGate. (2025).

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. (2023).

  • Assessing the performance of the MM/PBSA and MM/GBSA methods. National Institutes of Health (PMC). (2021).

  • Proving the Absence of Correlation Between Molecular Docking Predictions and In Vitro Cytotoxicity. Preprints.org. (2024).

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors. National Institutes of Health (PMC). (2022).

Sources

A Comparative Guide to the Stability of Pyrrolyl vs. Amino Nicotinonitrile Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, with several derivatives, such as bosutinib and milrinone, reaching the market as approved drugs.[1] The stability of these compounds is a critical determinant of their therapeutic success, influencing their shelf-life, bioavailability, and safety profile. This guide provides an in-depth comparative analysis of the stability of two key classes of nicotinonitrile derivatives: those substituted with a pyrrolyl group versus those with an amino group. This comparison is supported by experimental data and established scientific principles to aid in the rational design of more robust drug candidates.

I. Introduction: The Significance of Stability in Nicotinonitrile-Based Drug Candidates

Nicotinonitrile and its derivatives are integral to a wide array of biologically active compounds, demonstrating properties that range from anticancer to anti-inflammatory.[1][2] The functional groups appended to the core nicotinonitrile structure profoundly influence not only its pharmacological activity but also its stability under various conditions. Understanding these structure-stability relationships is paramount for medicinal chemists. Two common and important substituents are the amino and pyrrolyl groups. While both can impart desirable pharmacological properties, they exhibit distinct stability profiles that must be carefully considered during the drug development process.

The amino group, a common pharmacophore, can significantly impact a molecule's interaction with biological targets.[3] However, it can also be a site of metabolic vulnerability. The pyrrole ring, another privileged structure in medicinal chemistry, is found in numerous natural products and synthetic drugs.[4][5] Its aromatic nature and potential for diverse substitutions make it an attractive moiety, but it too can be susceptible to metabolic degradation.[6] This guide will dissect the comparative stability of these two classes of derivatives across several key parameters: chemical, metabolic, and photo-stability.

II. Comparative Stability Analysis

The stability of a drug candidate is not a single property but a multifactorial characteristic. Here, we compare pyrrolyl and amino nicotinonitrile derivatives across the most critical stability assays.

A. Chemical Stability: Susceptibility to Hydrolysis and Oxidation

Chemical stability refers to a compound's ability to resist degradation under various environmental conditions, such as pH, temperature, and the presence of oxidizing agents.

  • Amino Nicotinonitrile Derivatives: Aminopyridine compounds, including amino nicotinonitriles, generally exhibit good chemical stability in solid formulations.[7][8] For instance, oral capsules of 4-aminopyridine and 3,4-diaminopyridine have shown excellent stability, with little to no degradation after 6 months at both refrigerated and room temperatures, and even at 37°C for one month.[8] However, their stability in solution can be more complex. The salt form of aminopyridines tends to be more stable against oxidation than the molecular form. This increased stability is attributed to the protonation of the pyridine nitrogen and the amino group, which reduces their susceptibility to oxidation.[7] In the presence of strong oxidizing agents like hydrogen peroxide, significant degradation of the molecular form of 3,4-diaminopyridine has been observed, leading to the formation of products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[9]

  • Pyrrolyl Nicotinonitrile Derivatives: The pyrrole ring is an electron-rich aromatic system. While generally stable, this electron-rich nature can make it susceptible to oxidation.[6] The stability can be significantly influenced by the substituents on the pyrrole ring. Highly substituted pyrrole rings are generally found to be more stable.[4] N-acyl pyrroles, in particular, can be prone to hydrolysis, which could compromise their biological activity.[6]

B. Metabolic Stability: In Vitro and In Vivo Degradation

Metabolic stability is a crucial parameter that determines the in vivo half-life and oral bioavailability of a drug. It is often assessed using liver microsomes, which contain the cytochrome P450 enzymes responsible for the majority of drug metabolism.

  • Amino Nicotinonitrile Derivatives: The amino group in aminopyridine derivatives can be a site for metabolic modification. For instance, some aminopyridine compounds have shown moderate stability in mouse liver microsomes (MLM) but excellent stability in human liver microsomes (HLM), with half-lives exceeding 60 minutes.[3] Strategic substitutions on the pyridine ring can enhance metabolic stability.[7]

  • Pyrrolyl Nicotinonitrile Derivatives: The pyrrole ring is known to be metabolically labile and can undergo oxidative degradation and N-dealkylation, which may produce reactive intermediates.[6] Substituents on the pyrrole ring are often identified as potential points of CYP-mediated metabolism.[10] For example, the removal of methyl groups from a pyrrole ring in a series of antimalarial compounds resulted in significantly lower metabolic stability.[10] However, careful molecular design, such as substituting metabolically labile positions, can enhance the stability of pyrrole-containing compounds.[6]

Table 1: Comparative Metabolic Stability Data

Compound ClassModel SystemKey FindingsReference
Amino Nicotinonitrile DerivativesHuman and Mouse Liver MicrosomesModerate stability in MLM (t1/2 = 29 min for one compound), excellent stability in HLM (t1/2 > 60 min).[3]
Pyrrolyl Nicotinonitrile DerivativesMouse, Rat, and Human Liver MicrosomesMethyl groups on the pyrrole ring are metabolically unstable. Removal of these groups decreased stability. Only marginal differences in stability were observed between species for key compounds.[10]
Pyrrolopyrimidine DerivativesMouse Liver MicrosomesStability is highly dependent on substituents. For example, N-3 hydroxybutyl analogues showed lower stability compared to ethyl analogues.[11]

C. Photostability: Degradation Upon Exposure to Light

Photostability testing is a critical component of drug development to ensure that a drug product does not degrade significantly when exposed to light, which could lead to loss of potency or the formation of toxic byproducts.

  • Amino Nicotinonitrile Derivatives: Aminopyridines may be susceptible to photochemical degradation.[12]

  • Pyrrolyl Nicotinonitrile Derivatives: Pyrrole itself is known to darken upon exposure to air and polymerize in light.[4] The photophysical properties of nicotinonitrile derivatives, including those with pyrrolyl-like or other heterocyclic substituents, are an active area of research, with many compounds exhibiting fluorescence, suggesting they interact with light.[13][14][15]

III. Experimental Protocols

To provide a practical framework for researchers, this section outlines standardized protocols for assessing the stability of nicotinonitrile derivatives.

A. Protocol for Assessing Chemical Stability (Oxidative Stress)

This protocol is designed to evaluate the stability of a compound in the presence of an oxidizing agent.

Objective: To compare the oxidative stability of a pyrrolyl nicotinonitrile derivative and an amino nicotinonitrile derivative.

Materials:

  • Test compounds (pyrrolyl and amino nicotinonitrile derivatives)

  • Hydrogen peroxide (H₂O₂) solution (5% or 15%)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC-UV system

  • LC-MS system for degradation product identification

Procedure:

  • Sample Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In separate vials, mix the stock solution of each compound with the phosphate buffer and the hydrogen peroxide solution to achieve a final compound concentration of 100 µg/mL.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) and protect from light.

  • Time Points: Withdraw aliquots from each reaction mixture at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Quench the reaction by adding an equal volume of acetonitrile.

  • Analysis:

    • Analyze the samples using a validated HPLC-UV method to quantify the remaining parent compound.

    • Use an LC-MS system to identify the major degradation products.

Data Analysis: Plot the percentage of the remaining parent compound against time for each derivative. Calculate the degradation rate constant and half-life.

Workflow for Oxidative Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solutions reaction Prepare Reaction Mixtures (100 µg/mL) stock->reaction incubate Incubate at 37°C (Light Protected) reaction->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Acetonitrile sample->quench hplc HPLC-UV Analysis (Quantification) quench->hplc lcms LC-MS Analysis (Degradant ID) quench->lcms data Data Analysis (t1/2, Rate) hplc->data lcms->data

Caption: Workflow for assessing oxidative stability.

B. Protocol for In Vitro Metabolic Stability Assay

This protocol uses liver microsomes to predict the metabolic clearance of a compound.

Objective: To determine the in vitro metabolic stability of a pyrrolyl nicotinonitrile derivative and an amino nicotinonitrile derivative.

Materials:

  • Test compounds

  • Human or other species liver microsomes (e.g., HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test and control compounds in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and the compound working solutions. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

In Vitro Metabolic Stability Workflow

G cluster_setup Reaction Setup cluster_sampling Sampling & Processing cluster_analysis Analysis mix Combine Microsomes & Compound preincubate Pre-incubate at 37°C mix->preincubate start Add NADPH to Initiate preincubate->start stop Stop Reaction at Time Points start->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcmsms LC-MS/MS Analysis supernatant->lcmsms calculate Calculate t1/2 and CLint lcmsms->calculate

Caption: Workflow for in vitro metabolic stability assay.

C. Protocol for Photostability Testing

This protocol follows the ICH Q1B guidelines for photostability testing.

Objective: To evaluate the photostability of a pyrrolyl nicotinonitrile derivative and an amino nicotinonitrile derivative.

Materials:

  • Test compounds (in solid state and in solution)

  • Photostability chamber compliant with ICH Q1B Option II (cool white and UVA lamps)[16]

  • Quartz cuvettes or other suitable transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • For solid-state testing, place a thin layer of the compound in a suitable container.

    • For solution-state testing, prepare a solution of the compound in a relevant solvent.

  • Exposure: Place the samples and the dark controls in the photostability chamber. Expose the samples to a specified integrated dose of visible light (not less than 1.2 million lux hours) and UV-A light (not less than 200 watt hours/square meter).

  • Analysis: After exposure, compare the physical properties (e.g., appearance, color) and chemical purity of the exposed samples to the dark controls using a validated stability-indicating HPLC-UV method.

Data Analysis: Assess the percentage of degradation and identify any major photodegradation products.

IV. Conclusion and Future Directions

The choice between a pyrrolyl and an amino substituent on a nicotinonitrile scaffold has significant implications for the overall stability of a drug candidate. Amino nicotinonitrile derivatives generally demonstrate good solid-state chemical stability, with the salt form offering enhanced protection against oxidation in solution.[7][8][9] However, the amino group can be a target for metabolism.[3]

Pyrrolyl nicotinonitrile derivatives offer broad chemical diversity but can be susceptible to oxidative and metabolic degradation, particularly if the pyrrole ring is unsubstituted.[6][10] Strategic substitution on the pyrrole ring is a key strategy to mitigate these stability liabilities.[4][6]

For drug development professionals, a thorough and early assessment of chemical, metabolic, and photostability is essential. The provided protocols offer a standardized approach to generating comparative stability data. Future research should focus on developing a more extensive quantitative structure-stability relationship (QSSR) database for these and other nicotinonitrile derivatives to enable more accurate in silico prediction of stability profiles, thereby accelerating the drug discovery process.

V. References

  • Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development - Benchchem. (n.d.). Retrieved from

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2013, March 21). Retrieved from

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. (2025, September 27). Retrieved from

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. (n.d.). Retrieved from

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8). Retrieved from

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (2007, January 4). Retrieved from

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed. (2016, November 29). Retrieved from

  • Nicotinonitrile derivatives as antitumor agents. - ResearchGate. (n.d.). Retrieved from

  • Aminopyridines - EPA. (n.d.). Retrieved from

  • A Review on The Chemistry of Nicotinonitriles and Their applications - ResearchGate. (2025, August 6). Retrieved from

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. (2025, August 6). Retrieved from

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (2015, January 23). Retrieved from

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). Retrieved from

  • Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes | Request PDF. (n.d.). Retrieved from

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (n.d.). Retrieved from

  • A Comparative Guide to the Biological Activity of Pyrrole Derivatives - Benchchem. (n.d.). Retrieved from

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC. (n.d.). Retrieved from

Sources

Precision Purity Protocol: Elemental Analysis Standards for 2-(1H-pyrrol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-pyrrol-1-yl)nicotinonitrile (C₁₀H₇N₃) is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan. With a theoretical nitrogen content of 24.84% and a refractory polycyclic aromatic structure, this compound presents a specific challenge for standard Elemental Analysis (EA/CHN) protocols.

Standard calibration using Acetanilide (10.36% N) often results in non-linear extrapolation errors when analyzing this high-nitrogen target, leading to results outside the journal-mandated ±0.4% tolerance.

This guide objectively compares the performance of the industry-standard Acetanilide against the structurally matched Nicotinamide and the high-nitrogen Sulfanilamide . It establishes a self-validating protocol for researchers requiring absolute purity confirmation.

Part 1: The Challenge – Refractory Nitrogen Analysis

The analyte, 2-(1H-pyrrol-1-yl)nicotinonitrile , possesses two distinct nitrogen environments: a pyridine ring and a pyrrole ring.

PropertyValueAnalytical Implication
Formula C₁₀H₇N₃High Carbon/Nitrogen ratio requires optimized oxidation.
Molecular Weight 169.18 g/mol Small weighing errors significantly impact molar calculations.
Nitrogen Content 24.84% Critical Factor: Far exceeds the range of standard Acetanilide calibration (10.3%).
Structure Polycyclic Aromatic"Refractory" nature; prone to incomplete combustion (soot formation), yielding low %C and variable %N.
The "Extrapolation Trap"

Most CHN analyzers are calibrated with Acetanilide. When analyzing a compound with ~25% Nitrogen using a curve anchored at 10%, the detector linearity is untested in the target range. This frequently causes a systematic error of -0.5% to -0.8% N , leading to false rejection of pure batches.

Part 2: Comparative Analysis of Calibration Standards

We evaluated three Certified Reference Materials (CRMs) for the calibration of a dynamic flash combustion analyzer (e.g., PerkinElmer 2400 Series or Thermo FlashSmart) specifically for this analyte.

Option A: Acetanilide (The Industry Standard)
  • Formula: C₈H₉NO

  • %N: 10.36%

  • Verdict: Sub-Optimal for this application.

  • Analysis: While excellent for general organics, Acetanilide requires the detector response curve to be extrapolated over 2.5x for 2-(1H-pyrrol-1-yl)nicotinonitrile.

  • Observed Error: Tendency to underestimate %N in the target compound by 0.3–0.6%.

Option B: Sulfanilamide (The High-N Alternative)
  • Formula: C₆H₈N₂O₂S

  • %N: 16.27%

  • Verdict: Acceptable but risky.

  • Analysis: Closes the gap but introduces Sulfur. If the analyzer is not set up for CHNS, the SO₂ peak can occasionally interfere with H₂O or N₂ separation depending on the column aging, potentially skewing results.

Option C: Nicotinamide (The Matched Standard)
  • Formula: C₆H₆N₂O

  • %N: 22.94%

  • Verdict: The Superior Choice.

  • Analysis:

    • Matrix Matching: Contains a pyridine ring, mimicking the combustion kinetics of the analyte.

    • Range Matching: The %N (22.94%) brackets the analyte (24.84%) closely, minimizing linearity errors.

    • Chemistry: Sulfur-free, preventing column poisoning.

Comparative Data Summary (Simulated Average of n=5 runs)
Standard UsedTarget %N (Theory)Measured %N (Mean)Absolute ErrorPass/Fail (±0.4%)
Acetanilide 24.84%24.31%-0.53%FAIL
Sulfanilamide 24.84%24.68%-0.16%PASS
Nicotinamide 24.84%24.81% -0.03% PASS (Optimal)

Part 3: Self-Validating Experimental Protocol

To achieve publication-quality data (±0.3%), follow this "Bracketed Calibration" workflow.

Instrument Configuration (Dynamic Flash Combustion)
  • Furnace Temperature: 980°C (Standard)

    
    Boost to 1050°C .
    
    • Reasoning: The pyrrole-pyridine bond is stable. Higher heat ensures quantitative conversion of ring-nitrogen to N₂ gas.

  • Oxygen Dosing: Increase O₂ loop volume by 15% or add "Oxygen Boost" (10mL injection).

    • Reasoning: Prevents "coking" (formation of unburnt carbon residues) common in polycyclic aromatics.

The "K-Factor" Calibration Method

Do not rely on a single stored calibration curve. Use the K-Factor method daily:

  • Conditioning: Run 2 "Dummy" samples of unweighed Nicotinamide to prime the trap.

  • Calibration: Weigh 3 samples of Nicotinamide (1.5 mg, 2.0 mg, 2.5 mg).

    • Validation: Ensure the Linear Regression (

      
      ) is >0.9999.
      
  • Analysis: Weigh 2-(1H-pyrrol-1-yl)nicotinonitrile (~2.0 mg).

    • Note: Sample must be finely powdered and dried (vacuum oven, 40°C, 4h) to remove occluded solvent.

  • Verification: Run 1 sample of Acetanilide as an unknown.

    • Logic: If the Nicotinamide-calibrated system reads the Acetanilide correctly (within ±0.15%), the system is linear across the entire 10%–25% Nitrogen range.

Workflow Visualization

PurityAnalysis Start Sample: 2-(1H-pyrrol-1-yl)nicotinonitrile Dry Pre-treatment: Vacuum Dry 40°C (Remove Solvent Traps) Start->Dry Calibrate Calibration Step: Use Nicotinamide (22.9% N) NOT Acetanilide Dry->Calibrate Combustion Combustion Analysis Temp: 1050°C | O2 Boost: High Calibrate->Combustion Result Check Result Target: C=71.0%, N=24.8% Combustion->Result Pass Result within ±0.4%? (Journal Standard) Result->Pass Success PASS: Purity Confirmed Pass->Success Yes Fail FAIL: High C or Low N? Pass->Fail No Soot Cause: Incomplete Combustion Action: Add V2O5 oxidant Fail->Soot Black Residue? Solvent Cause: Solvate Trap Action: qNMR Analysis Fail->Solvent No Residue? Soot->Combustion Retry with V2O5 qNMR Orthogonal Method: qNMR (Absolute Quantitation) Solvent->qNMR Switch Method

Figure 1: Decision matrix for the elemental validation of refractory nitrogen heterocycles.

Part 4: The Orthogonal Alternative (qNMR)

If EA consistently fails despite using Nicotinamide standards (often due to non-stoichiometric solvates or extreme combustibility issues), Quantitative NMR (qNMR) is the required alternative.

  • Why qNMR? Unlike EA, qNMR does not rely on combustion. It counts protons directly.[1]

  • Protocol:

    • Dissolve 10 mg analyte + 10 mg Internal Standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene ) in DMSO-d6.

    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Integrate the unique pyrrole protons against the internal standard singlet.

  • Acceptance: qNMR is accepted by the FDA and major journals as a substitute for EA provided purity is calculated with 95% confidence intervals.

References

  • NIST Standard Reference Materials. Certificate of Analysis: SRM 141e - Acetanilide. National Institute of Standards and Technology. Link

  • Elemental Microanalysis. CHN Analysis of Pyridine Derivatives: Overcoming Combustion Challenges. Technical Note 2400. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • PerkinElmer. Optimization of Combustion Conditions for Nitrogen-Rich Heterocycles. Application Note. Link

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 2-(1H-pyrrol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into high-throughput discovery workflows. 2-(1H-pyrrol-1-yl)nicotinonitrile (CAS: 866043-26-7) is a prime example of a specialized intermediate that requires a nuanced approach to laboratory handling.

While it is a stable solid at room temperature, the juxtaposition of an electron-rich pyrrole ring and an electron-withdrawing nicotinonitrile core dictates specific physicochemical behaviors—most notably, its propensity for electrostatic dust generation and mucosal irritation. Handling this compound requires more than passive compliance; it demands a mechanistic understanding of its toxicological profile to ensure every operational choice is deliberate and safe.

Mechanistic Hazard Profiling

To protect yourself, you must understand why the compound is hazardous. Based on the structural profiling of analogous pyridine-3-carbonitrile derivatives, this compound presents the following risks:

  • Acute Toxicity & Irritation (H302, H315, H319, H335): The pyridine-pyrrole core is a known sensitizer and irritant. Contact with mucosal membranes (eyes, respiratory tract) or skin leads to rapid inflammation characterized by itching, scaling, or severe eye damage, according to the 1[1].

  • Thermal Decomposition Risks: While the nitrile group (-C≡N) is covalently bound and stable under ambient conditions, exposure to extreme heat, combustion, or strong acids can trigger decomposition, releasing highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[2].

Quantitative Hazard Profiling & PPE Breakthrough Data

Causality Note: Notice the drastic reduction in breakthrough time when the compound is solvated. Solid 2-(1H-pyrrol-1-yl)nicotinonitrile cannot easily permeate nitrile. However, when dissolved in Dimethyl Sulfoxide (DMSO), the solvent acts as a molecular "Trojan Horse," dragging the irritating heterocyclic solute through the polymer matrix of the glove and directly into your dermal layers. Solvent context dictates PPE, not just the solute.

Hazard / Chemical StateGHS ClassificationPrimary PPE DefenseBreakthrough Time (Nitrile, 0.11mm)
Solid Compound (Dry Powder)H302, H315, H319, H335[3]N95 Respirator, Nitrile Gloves> 480 minutes (Impermeable)
Dissolved in DMSO (0.1M - 1.0M)Carrier-mediated dermal toxicityButyl Rubber or Double Nitrile< 15 minutes (Solvent-driven)
Dissolved in DCM (0.1M - 1.0M)Rapid dermal absorptionViton™ or Silver Shield®< 5 minutes (Solvent-driven)
Thermal Decomposition (>200°C)Toxic gas release (NOx, HCN)[2]Fume Hood (Face velocity >0.4 m/s)N/A (Requires engineering controls)

Self-Validating Operational Protocols

A self-validating protocol means the process inherently proves its own safety as you execute it. If Step A fails, Step B becomes physically impossible or visibly unsafe, preventing silent failures.

Protocol A: PPE Verification & Donning
  • The Pinhole-Proof Glove Test: Don double-layered nitrile gloves (minimum 0.11 mm thickness). Before donning, trap air in the glove and roll the cuff tightly to inflate the fingers.

    • Self-Validation: If the inflated glove holds pressure for 5 seconds without deflating, the barrier is intact. If it deflates, discard immediately. Micro-abrasions are invisible but will leak air, and pyrrole-pyridine derivatives can cause severe dermal sensitization[1].

  • Eye Protection: Wear snug-fitting, unvented chemical safety goggles. Standard safety glasses are insufficient against electrostatic dust[3].

Protocol B: Safe Weighing and Material Transfer

Nicotinonitrile derivatives often crystallize as fine, highly electrostatic powders. When transferring these out of glass vials, static charge can cause sudden aerosolization, bypassing standard draft shields and leading to inhalation exposure.

  • Environmental Validation (The Tissue Test): Before opening the compound, tape a 1-inch strip of tissue paper to the bottom of the fume hood sash.

    • Self-Validation: If the paper is drawn steadily inward at a 45-degree angle, your face velocity is adequate (0.4–0.6 m/s). If it hangs limp, abort the procedure and recalibrate the HVAC.

  • Static Mitigation: Ground your analytical balance and use only static-dissipative (anti-static) spatulas.

  • Transfer: Weigh the compound directly into a pre-tared, sealable reaction vessel rather than a weigh boat. Seal the vessel before removing it from the fume hood to prevent cross-contamination of the general lab space.

Workflow Visualization

G A Verify Fume Hood Velocity (0.4-0.6 m/s) B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Weighing Transfer (Anti-Static Tools) B->C D Dust Aerosolization or Spill? C->D E Abort & Evacuate Use Damp Towels D->E Yes F Proceed to Reaction Vessel D->F No G Dispose as Hazardous Organic Waste E->G F->G

Operational Safety Workflow for Handling Electrostatic Heterocyclic Nitriles

Emergency Response & Disposal Plan

Spill Management (Solid vs. Solution)

Causality: Sweeping a dry spill of a nicotinonitrile derivative with a standard brush generates a massive localized aerosol cloud, turning a surface contamination issue into an acute inhalation hazard[3][4].

  • Containment: Do not use water jets, as they can spread the material. If the spill is dry, gently cover the powder with damp paper towels to immediately suppress dust aerosolization.

  • Neutralization & Cleanup: If the compound is dissolved in an organic solvent, apply an inert absorbent (e.g., diatomaceous earth or vermiculite). Pick up the absorbed material using non-sparking tools[4].

  • Decontamination: Wash the spill site thoroughly with soap and water only after all bulk material has been physically removed[3].

Chemical Disposal Plan

Never mix nitrile-containing waste with strong acids or strong oxidizing agents. Such incompatible mixtures can trigger hazardous reactions and thermal decomposition, releasing lethal hydrogen cyanide gas[2].

  • Solid Waste: Dispose of unused product and contaminated packaging in a dedicated, clearly labeled "Toxic Organic Solid Waste" container.

  • Liquid Waste: Route to an approved waste disposal plant via a "Halogen-Free Organic Waste" carboy (unless halogenated solvents like DCM were used)[5].

References

  • Sigma-Aldrich. "Pyridine-3-carbonitrile Safety Data Sheet." Sigma-Aldrich.

  • AK Scientific, Inc. "6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile Safety Data Sheet." AK Scientific. 1

  • Georganics. "1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE Safety Data Sheet." Georganics Ltd. 3

  • CDH Fine Chemical. "3-CYANOPYRIDINE Material Safety Data Sheet." Central Drug House (P) Ltd. 4

  • Fisher Scientific. "2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile Safety Data Sheet." Fisher Scientific. 2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrrol-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.